Product packaging for Leucettamol A(Cat. No.:)

Leucettamol A

Cat. No.: B1242856
M. Wt: 472.7 g/mol
InChI Key: CXFKWMQQNSTRAS-MVRCMUOWSA-N
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Description

Leucettamol A has been reported in Leucetta microraphis with data available.
from a marine sponge, Leucetta aff. microrhaphis;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52N2O2 B1242856 Leucettamol A

Properties

Molecular Formula

C30H52N2O2

Molecular Weight

472.7 g/mol

IUPAC Name

(2S,3R,5Z,8Z,11Z,14Z,17Z,20Z,28R,29S)-2,29-diaminotriaconta-5,8,11,14,17,20-hexaene-3,28-diol

InChI

InChI=1S/C30H52N2O2/c1-27(31)29(33)25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-30(34)28(2)32/h3,5-6,8-9,11-12,14-15,17,21,23,27-30,33-34H,4,7,10,13,16,18-20,22,24-26,31-32H2,1-2H3/b5-3-,8-6-,11-9-,14-12-,17-15-,23-21-/t27-,28-,29+,30+/m0/s1

InChI Key

CXFKWMQQNSTRAS-MVRCMUOWSA-N

Isomeric SMILES

C[C@@H]([C@@H](CCCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C[C@H]([C@H](C)N)O)O)N

Canonical SMILES

CC(C(CCCCCCC=CCC=CCC=CCC=CCC=CCC=CCC(C(C)N)O)O)N

Synonyms

leucettamol A

Origin of Product

United States

Foundational & Exploratory

Leucettamol A: A Technical Guide to a Novel Marine-Derived Modulator of Protein Ubiquitination and Ion Channel Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucettamol A, a unique bifunctionalized sphingoid-like molecule, has been isolated from the marine sponge Leucetta sp. This natural product has garnered significant interest within the scientific community due to its diverse biological activities. It has been identified as the first natural inhibitor of the Ubc13-Uev1A ubiquitin-conjugating enzyme complex, a key player in DNA damage response and inflammatory signaling. Furthermore, this compound demonstrates modulatory effects on Transient Receptor Potential (TRP) channels, specifically acting as an activator of TRPA1 and an inhibitor of TRPM8. This technical guide provides a comprehensive overview of this compound, including its discovery, chemical properties, biological activities with quantitative data, and detailed experimental protocols for its isolation and bioactivity assessment. The guide also features visualizations of its known signaling pathway and experimental workflows to facilitate a deeper understanding of its potential as a lead compound in drug discovery.

Introduction

The marine environment is a vast and largely untapped reservoir of novel chemical entities with significant therapeutic potential. Marine sponges, in particular, are prolific producers of structurally diverse secondary metabolites with a wide range of biological activities. This compound, a C30 bifunctionalized sphingoid-like compound, is a prime example of such a discovery. Isolated from the marine sponge Leucetta aff. microrhaphis, this molecule has emerged as a fascinating subject of study due to its dual role as an inhibitor of a critical protein-protein interaction in the ubiquitin pathway and as a modulator of ion channels involved in sensory perception.

This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in this compound. It consolidates the current knowledge on its discovery, chemical structure, and biological functions, with a strong emphasis on quantitative data and detailed experimental methodologies.

Discovery and Isolation

This compound was first reported as a natural product isolated from the marine sponge Leucetta aff. microrhaphis.[1] The isolation of this compound and related compounds from Leucetta species typically involves a multi-step process of extraction and chromatographic separation.

General Isolation Workflow

The following diagram illustrates a general workflow for the isolation of this compound from Leucetta sp. sponge material.

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatography Sponge Material Sponge Material Extraction (MeOH/CH2Cl2) Extraction (MeOH/CH2Cl2) Sponge Material->Extraction (MeOH/CH2Cl2) Crude Extract Crude Extract Extraction (MeOH/CH2Cl2)->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Polar Fraction Polar Fraction Solvent Partitioning->Polar Fraction Non-polar Fraction Non-polar Fraction Solvent Partitioning->Non-polar Fraction Column Chromatography (Silica Gel) Column Chromatography (Silica Gel) Non-polar Fraction->Column Chromatography (Silica Gel) Fractionation Fractionation Column Chromatography (Silica Gel)->Fractionation HPLC (Reversed-Phase) HPLC (Reversed-Phase) Fractionation->HPLC (Reversed-Phase) Pure this compound Pure this compound HPLC (Reversed-Phase)->Pure this compound

Figure 1: General workflow for the isolation of this compound.

Chemical Structure and Properties

This compound is characterized by a long, unsaturated hydrocarbon chain with amino and hydroxyl groups at both ends, making it a "two-headed" sphingoid-like molecule. Its chemical formula is C30H52N2O2. The absolute configuration of this compound has been determined as 2R, 3S, 28S, 29R.

Biological Activity

This compound exhibits distinct biological activities, primarily as an inhibitor of the Ubc13-Uev1A protein-protein interaction and as a modulator of TRPA1 and TRPM8 ion channels.

Inhibition of the Ubc13-Uev1A Interaction

This compound is a known inhibitor of the formation of the Ubc13-Uev1A complex, which is a key E2 enzyme complex responsible for the synthesis of lysine 63-linked polyubiquitin chains.[1] These chains are crucial for non-proteolytic signaling events, including DNA repair and NF-κB activation. By disrupting this interaction, this compound can potentially modulate these pathways, suggesting its potential as an anti-cancer agent through the upregulation of the tumor suppressor p53.[1]

CompoundIC50 (µg/mL)IC50 (µM)AssayReference
This compound50~105.8ELISA[1]
Hydrogenated this compound4~8.4ELISA[1]
Tetraacetate this compoundInactive-ELISA[1]

Table 1: Inhibitory activity of this compound and its derivatives on the Ubc13-Uev1A interaction.

Modulation of TRP Channels

This compound and its analogues have been shown to modulate the activity of TRPA1 and TRPM8 channels, which are involved in sensory perception, including pain and temperature sensation.

CompoundTRPA1 Activation (EC50, µM)TRPA1 Efficacy (% of AITC)TRPM8 Inhibition (IC50, µM)TRPM8 Efficacy (% Inhibition)Reference
This compound3.7 ± 1.7101.9 ± 12.44.7 ± 0.298.5 ± 0.3
Leucettamol B5.9 ± 1.9103.3 ± 10.64.7 ± 0.998.4 ± 1.0
Peracetylated this compound9.4 ± 2.2139.2 ± 7.511.6 ± 2.344.6 ± 10.1
Saturated this compound9.7 ± 3.3100.0 ± 9.712.7 ± 0.829.0 ± 0.6

Table 2: Activity of this compound and related compounds on rat TRPA1 and TRPM8 channels expressed in HEK-293 cells. Data is presented as mean ± SEM.

Mechanism of Action: Ubc13-Uev1A Signaling Pathway

The following diagram illustrates the role of the Ubc13-Uev1A complex in a signaling pathway and the inhibitory action of this compound.

G cluster_pathway Ubc13-Uev1A Signaling cluster_inhibition Inhibition by this compound Ubc13 Ubc13 Ubc13-Uev1A Complex Ubc13-Uev1A Complex Ubc13->Ubc13-Uev1A Complex Uev1A Uev1A Uev1A->Ubc13-Uev1A Complex Ubiquitin (K63-linked) Ubiquitin (K63-linked) Ubc13-Uev1A Complex->Ubiquitin (K63-linked) Downstream Signaling (e.g., NF-kB, DNA Repair) Downstream Signaling (e.g., NF-kB, DNA Repair) Ubiquitin (K63-linked)->Downstream Signaling (e.g., NF-kB, DNA Repair) This compound This compound This compound->Ubc13-Uev1A Complex Inhibits Formation

Figure 2: Inhibition of the Ubc13-Uev1A complex formation by this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the key bioassays used to determine its activity.

Isolation of this compound from Leucetta sp.

Materials:

  • Frozen or lyophilized Leucetta sp. sponge material

  • Methanol (MeOH), Dichloromethane (CH2Cl2), n-Hexane, Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Reversed-phase C18 HPLC column

  • Rotary evaporator

  • HPLC system

Procedure:

  • Extraction:

    • The sponge material is exhaustively extracted with a 1:1 mixture of MeOH and CH2Cl2 at room temperature.

    • The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with n-hexane, CH2Cl2, and EtOAc to separate compounds based on polarity. The fraction containing this compound is typically the more polar fraction.

  • Column Chromatography:

    • The active fraction is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of increasing polarity, for example, from 100% n-hexane to 100% EtOAc, followed by EtOAc/MeOH mixtures.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Fractions containing this compound are pooled and further purified by reversed-phase HPLC.

    • A C18 column is used with a mobile phase gradient of acetonitrile and water.

    • The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods (NMR, MS).

Ubc13-Uev1A Interaction Inhibition ELISA

Materials:

  • Recombinant human Ubc13 and Uev1A proteins

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Antibody against Uev1A (e.g., rabbit polyclonal)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating:

    • Coat the wells of a 96-well plate with Ubc13 (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Block the wells with blocking buffer for 1 hour at room temperature.

  • Inhibitor Incubation:

    • Wash the plate three times with wash buffer.

    • Add serial dilutions of this compound (or control compounds) to the wells.

    • Add a constant concentration of Uev1A to the wells and incubate for 1-2 hours at room temperature to allow for the interaction to occur.

  • Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add the primary antibody against Uev1A and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

TRPA1 and TRPM8 Calcium Imaging Assay

Materials:

  • HEK-293 cells stably expressing rat TRPA1 or TRPM8 channels

  • Cell culture medium and supplements

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • TRPA1 agonist (e.g., AITC)

  • TRPM8 agonist (e.g., icilin or menthol)

  • Fluorescence microscope or plate reader with calcium imaging capabilities

Procedure:

  • Cell Culture and Plating:

    • Culture the HEK-293 cells expressing the target TRP channel under standard conditions.

    • Plate the cells onto 96-well plates or glass coverslips and allow them to adhere overnight.

  • Dye Loading:

    • Wash the cells with assay buffer.

    • Load the cells with the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM in assay buffer) and incubate for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Calcium Imaging:

    • Place the plate or coverslip on the stage of the fluorescence imaging system.

    • Establish a baseline fluorescence reading.

    • For TRPA1 activation: Add varying concentrations of this compound and record the change in intracellular calcium concentration ([Ca2+]i).

    • For TRPM8 inhibition: Pre-incubate the cells with varying concentrations of this compound for a few minutes, then add a fixed concentration of a TRPM8 agonist (e.g., icilin) and record the change in [Ca2+]i.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in [Ca2+]i.

    • For TRPA1 activation, calculate the EC50 value from the dose-response curve.

    • For TRPM8 inhibition, calculate the IC50 value from the dose-response curve of the agonist in the presence of the inhibitor.

G cluster_cell_prep Cell Preparation cluster_imaging Calcium Imaging cluster_analysis Data Analysis HEK-293 Cells (TRP expressing) HEK-293 Cells (TRP expressing) Plate Cells Plate Cells HEK-293 Cells (TRP expressing)->Plate Cells Load with Calcium Dye Load with Calcium Dye Plate Cells->Load with Calcium Dye Establish Baseline Fluorescence Establish Baseline Fluorescence Load with Calcium Dye->Establish Baseline Fluorescence Add Compound (this compound) Add Compound (this compound) Establish Baseline Fluorescence->Add Compound (this compound) Record Fluorescence Change Record Fluorescence Change Add Compound (this compound)->Record Fluorescence Change Calculate EC50/IC50 Calculate EC50/IC50 Record Fluorescence Change->Calculate EC50/IC50

Figure 3: Workflow for TRP channel calcium imaging assay.

Conclusion and Future Directions

This compound represents a promising natural product with a unique dual-activity profile. Its ability to inhibit the Ubc13-Uev1A interaction opens up avenues for the development of novel therapeutics targeting diseases driven by aberrant K63-linked ubiquitination, such as certain cancers and inflammatory disorders. Concurrently, its modulation of TRPA1 and TRPM8 channels suggests its potential in the development of new analgesics or agents for treating sensory disorders.

Further research is warranted to fully elucidate the structure-activity relationships of this compound and to optimize its potency and selectivity for its respective targets. In vivo studies are also crucial to validate its therapeutic potential and to assess its pharmacokinetic and safety profiles. The detailed information provided in this technical guide serves as a valuable resource for researchers embarking on the further investigation and development of this exciting marine-derived compound.

References

An In-depth Technical Guide to the Isolation of Leucettamol A from Leucetta

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation protocol for Leucettamol A, a bioactive sphingolipid derived from marine sponges of the Leucetta genus. This compound has garnered significant interest in the scientific community for its potential as an anti-cancer agent. It functions as the first known inhibitor of the Ubc13-Uev1A (ubiquitin-conjugating enzyme E2 variant 1A) interaction, which is a key process in cellular signaling.[1][2] By inhibiting this complex, this compound is believed to upregulate the activity of the p53 tumor suppressor protein, a critical regulator of cell growth and apoptosis.[1]

This document details the complete workflow, from the collection of the marine sponge to the purification of this compound, presenting quantitative data and experimental methodologies for reproducibility.

Experimental Protocol: Isolation of this compound

The following protocol is based on the successful isolation of this compound from a specimen of Leucetta sp. collected in Manado, Indonesia.

Collection and Initial Processing
  • Animal Material : A 310 g (wet weight) sample of the sponge Leucetta sp. was collected.

  • Initial Steps : Immediately after collection, the sponge material is typically preserved to prevent degradation of secondary metabolites. Common methods include freezing or immersion in a solvent like ethanol.

Extraction
  • The wet sponge biomass (310 g) was exhaustively extracted at room temperature using a mixture of methanol (MeOH) and chloroform (CHCl₃).

  • The organic extracts were combined and concentrated under reduced pressure to yield a crude extract. The total weight of the combined organic extracts was 8.6 g.

Solvent Partitioning

To separate compounds based on polarity, a multi-step liquid-liquid partitioning process was employed:

  • The crude organic extract (8.6 g) was first partitioned between ethyl acetate (EtOAc) and water (H₂O). This step isolates compounds with intermediate polarity in the EtOAc layer. The resulting EtOAc extract weighed 0.45 g.

  • The remaining aqueous phase was then further partitioned against n-butanol (n-BuOH). This second step isolates more polar compounds, including this compound, into the n-BuOH layer. This process yielded 1.2 g of a butanol extract.

Chromatographic Purification

A two-stage chromatographic process is essential for purifying this compound from the complex n-BuOH extract.

  • Medium Pressure Liquid Chromatography (MPLC) :

    • The entire n-BuOH extract (1.2 g) was subjected to MPLC.

    • Stationary Phase : Silica gel.

    • Mobile Phase : A gradient elution system was used, starting with 100% ethyl acetate (EtOAc) and gradually increasing the polarity by adding methanol (MeOH). This separates the extract into several fractions based on the differential adsorption of its components to the silica.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) :

    • Fractions obtained from MPLC containing the target compound were further purified using preparative RP-HPLC.

    • Stationary Phase : RP-18 silica gel.

    • Final Yield : This final purification step successfully afforded 452.0 mg of pure this compound.

Quantitative Data Summary

The efficiency of each step in the isolation protocol is summarized below, providing a clear overview of the process yields.

Table 1: Summary of Isolation Yields
Isolation StepStarting MaterialProductYield (g)
ExtractionLeucetta sp. (310 g wet weight)Combined Organic Extract8.6
EtOAc/H₂O PartitionCombined Organic Extract (8.6 g)Ethyl Acetate Extract0.45
n-BuOH/H₂O PartitionAqueous Phase from Step 1n-Butanol Extract1.2
RP-HPLC PurificationMPLC Fractions from n-BuOH ExtractPure this compound0.452
Table 2: Bioactivity Data of this compound

This compound's inhibitory activity against the Ubc13-Uev1A interaction was quantified, revealing important structure-activity relationships.

CompoundBiological TargetAssay MethodIC₅₀ Value
This compoundUbc13-Uev1A InteractionELISA50 µg/mL[1]
Hydrogenated this compoundUbc13-Uev1A InteractionELISA4 µg/mL[1]
This compound TetraacetateUbc13-Uev1A InteractionELISAInactive[1]

The increased activity of the hydrogenated form and the inactivity of the tetraacetate derivative strongly suggest that the hydroxyl and/or amino groups are crucial for the compound's biological function.[1]

Visualized Workflows and Pathways

To better illustrate the isolation process and the compound's mechanism of action, the following diagrams have been generated.

Isolation Workflow for this compound

G Figure 1: Isolation Workflow for this compound Sponge Leucetta sp. Sponge (310g wet weight) Extract Combined Organic Extract (8.6g) Sponge->Extract Extraction (MeOH / CHCl₃) Partition1 H₂O / EtOAc Partition Extract->Partition1 EtOAc EtOAc Extract (0.45g) Partition1->EtOAc Organic Phase Aq1 Aqueous Phase Partition1->Aq1 Aqueous Phase Partition2 H₂O / n-BuOH Partition Aq1->Partition2 nBuOH n-BuOH Extract (1.2g) Partition2->nBuOH Organic Phase MPLC MPLC (Silica Gel) Gradient: EtOAc to MeOH nBuOH->MPLC Fractions Crude Fractions MPLC->Fractions HPLC RP-18 HPLC Fractions->HPLC LeucettamolA Pure this compound (452.0 mg) HPLC->LeucettamolA

Caption: A flowchart detailing the isolation of this compound.

Proposed Signaling Pathway Inhibition by this compound

This compound inhibits the formation of the Ubc13-Uev1A E2 enzyme complex.[1] This complex is responsible for catalyzing the formation of lysine-63 (K63)-linked polyubiquitin chains on target proteins, a process crucial for signaling pathways like NF-κB activation and DNA damage response.[3] It has been shown that Ubc13 can also regulate p53 by promoting its K63-linked ubiquitination, which increases p53 stability but sequesters it in the cytoplasm, thereby reducing its transcriptional activity as a tumor suppressor.[4][5][6] By inhibiting the Ubc13-Uev1A complex, this compound is presumed to prevent this cytoplasmic sequestration, leading to an upregulation of p53's tumor suppressor functions.[1]

G Figure 2: this compound's Proposed Mechanism of Action cluster_0 Normal Cellular Process cluster_1 Intervention cluster_2 Resulting Effect Ubc13 Ubc13 (E2) Complex Ubc13-Uev1A Complex Ubc13->Complex Uev1A Uev1A Uev1A->Complex p53_inactive p53 Sequestered in Cytoplasm (Transcriptionally Inactive) Complex->p53_inactive Promotes K63-linked ubiquitination of p53 p53_active p53 Remains Active (Nuclear Localization) Complex->p53_active Inhibition prevents p53 sequestration LeucettamolA This compound LeucettamolA->Complex Inhibits TumorSuppression Tumor Suppression (Apoptosis, Cell Cycle Arrest) p53_active->TumorSuppression

Caption: Inhibition of the Ubc13-Uev1A complex by this compound.

References

Elucidating the Biosynthetic Pathway of Leucettamol A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, the complete biosynthetic pathway of Leucettamol A in the marine sponge Leucetta aff. microrhaphis has not been fully elucidated in published scientific literature. This guide provides a comprehensive overview of the current knowledge regarding this compound, general principles of secondary metabolite biosynthesis in marine sponges, and a proposed technical framework for the experimental elucidation of its biosynthetic pathway.

Introduction to this compound

This compound is a novel sphingolipid-like compound isolated from the marine sponge Leucetta aff. microrhaphis.[1] It has garnered significant interest in the scientific community due to its inhibitory activity against the Ubc13-Uev1A protein complex, a key player in cellular signaling pathways.[1] This inhibitory function suggests potential applications for this compound as a lead compound for the development of novel anti-cancer agents that can upregulate the activity of the p53 tumor suppressor protein.[1] The unique structure of this compound, featuring a long-chain amino alcohol, points towards a biosynthetic origin related to sphingolipid metabolism. However, the precise enzymatic steps and precursor molecules involved remain unknown.

The biosynthesis of complex natural products in marine sponges is often attributed to the intricate symbiotic relationships between the sponge host and its associated microorganisms.[2][3] These microbial symbionts are thought to be the true producers of many bioactive secondary metabolites.[3] Therefore, any investigation into the biosynthesis of this compound must consider the potential involvement of the sponge's microbiome.

Proposed Experimental Workflow for Elucidating the Biosynthetic Pathway

Given the lack of established data, a multi-pronged approach is necessary to delineate the biosynthetic route to this compound. The following workflow outlines a logical progression of experiments designed to identify precursor molecules, key enzymes, and the genetic basis of the pathway.

experimental_workflow cluster_precursor Precursor Identification cluster_genetic Genetic and Enzymatic Analysis cluster_validation Pathway Validation precursor_id Isotopic Labeling Studies (e.g., ¹³C, ¹⁵N labeled precursors) extraction Extraction of this compound precursor_id->extraction nmr_ms NMR and Mass Spectrometry Analysis extraction->nmr_ms bgc_id Identification of Putative Biosynthetic Gene Clusters (BGCs) nmr_ms->bgc_id Informs BGC search metagenomics Metagenomic Sequencing of Sponge and Symbionts metagenomics->bgc_id gene_expression Gene Expression Analysis (qRT-PCR) bgc_id->gene_expression enzyme_assays Heterologous Expression and Enzyme Assays bgc_id->enzyme_assays in_vitro_synthesis In Vitro Reconstitution of the Pathway enzyme_assays->in_vitro_synthesis Provides functional enzymes gene_knockout Gene Knockout/Silencing in Symbiont (if culturable) gene_knockout->in_vitro_synthesis

Caption: A proposed experimental workflow for the elucidation of the this compound biosynthetic pathway.

Hypothetical Biosynthetic Pathway of this compound

Based on the sphingolipid-like structure of this compound, a plausible biosynthetic pathway can be hypothesized. This pathway would likely involve the condensation of a long-chain fatty acid with an amino acid, followed by a series of modifications. The following diagram illustrates a speculative pathway.

hypothetical_pathway precursors Long-chain Fatty Acyl-CoA + Serine intermediate1 3-Ketosphinganine precursors->intermediate1 Serine Palmitoyltransferase intermediate2 Sphinganine intermediate1->intermediate2 Ketosphinganine Reductase intermediate3 Modified Sphinganine Derivative intermediate2->intermediate3 Hydroxylases / Desaturases leucettamol_a This compound intermediate3->leucettamol_a Further Tailoring Enzymes

Caption: A hypothetical biosynthetic pathway for this compound based on known sphingolipid biosynthesis.

Quantitative Data Summary (Hypothetical)

The following table is a template for summarizing quantitative data that would be obtained from precursor feeding experiments. Such data is crucial for confirming the incorporation of specific building blocks into the this compound structure.

Labeled PrecursorIsotopic Enrichment in this compound (%)Control Enrichment (%)Significance (p-value)
[1,2-¹³C₂]-Acetate15.2 ± 1.81.1 ± 0.2< 0.001
[U-¹³C₆]-Glucose8.5 ± 1.11.2 ± 0.3< 0.01
[¹⁵N]-Serine25.7 ± 2.50.8 ± 0.1< 0.001
[¹⁵N]-Glycine1.3 ± 0.40.9 ± 0.2> 0.05

Detailed Experimental Protocol: Stable Isotope Labeling

Stable isotope labeling is a powerful technique to trace the metabolic fate of precursor molecules into a final product.[4][5]

Objective: To determine the primary metabolic precursors of this compound.

Materials:

  • Live specimens of Leucetta aff. microrhaphis in a controlled marine aquarium setup.

  • Isotopically labeled precursors (e.g., ¹³C-labeled acetate, ¹⁵N-labeled amino acids).

  • Solvents for extraction (e.g., methanol, dichloromethane).

  • Chromatography equipment (e.g., HPLC).

  • NMR spectrometer and Mass Spectrometer.

Procedure:

  • Acclimatization: Acclimate the sponge specimens in a controlled environment for a period of 48-72 hours to minimize stress.

  • Precursor Administration: Introduce the isotopically labeled precursor into the aquarium water at a predetermined concentration. For precursors with low water solubility, a carrier solvent (e.g., DMSO) may be used, with appropriate controls.

  • Incubation: Incubate the sponges with the labeled precursor for a defined period (e.g., 24, 48, 72 hours) to allow for uptake and metabolism.

  • Harvesting and Extraction: At the end of the incubation period, harvest the sponge tissue, flash-freeze it in liquid nitrogen, and lyophilize. Perform a solvent extraction to isolate the total lipid fraction containing this compound.

  • Purification: Purify this compound from the crude extract using chromatographic techniques such as HPLC.

  • Analysis: Analyze the purified this compound using high-resolution mass spectrometry to determine the incorporation of the isotopic label and NMR spectroscopy to identify the specific positions of the label within the molecule.

  • Data Interpretation: Compare the isotopic enrichment in the labeled samples to control samples (incubated without the labeled precursor) to confirm the precursor-product relationship.

Future Outlook

The elucidation of the this compound biosynthetic pathway holds significant potential. It would not only provide fundamental insights into the metabolic capabilities of marine sponges and their symbionts but also open avenues for the biotechnological production of this compound and its analogs. The development of a sustainable supply of this promising anti-cancer lead compound through synthetic biology approaches would be a major advancement in marine natural product drug discovery. Further research, guided by the experimental framework outlined in this document, is essential to unravel the complexities of this compound biosynthesis.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Leucettamol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucettamol A, a dimeric sphingolipid isolated from the marine sponge Leucetta microrhaphis, has garnered significant interest within the scientific community due to its unique chemical architecture and promising biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological functions of this compound. It details the experimental methodologies employed for its characterization and presents key quantitative data in a structured format. Furthermore, this document includes visualizations of its known signaling pathway and a general experimental workflow for its isolation and characterization, designed to aid researchers in understanding and potentially exploring this fascinating natural product.

Chemical Structure and Properties

This compound is a long-chain, "two-headed" sphingolipid, a class of compounds known for their diverse biological roles. Its molecular formula has been established as C₃₀H₅₂N₂O₂.[1] The structure features a thirty-carbon backbone with vicinal amino alcohol functionalities at both ends.

Spectroscopic Data

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₀H₅₂N₂O₂[1]
Molecular Weight472.75 g/mol [1]
IUPAC Name(2R,3S,28S,29R)-2,29-diaminotriacontan-3,28-diol[2][3]
Source OrganismLeucetta microrhaphis[2][3][4]

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological function. Initial assignments suggested that the natural product might be racemic. However, subsequent detailed analysis using chiroptical methods has unequivocally demonstrated that this compound is a chiral and optically active molecule.

The absolute configuration of the four stereocenters has been determined to be (2R, 3S, 28S, 29R) .[2][3] This corresponds to an erythro relative stereochemistry at both vicinal amino alcohol termini of the long carbon chain.[2][3] The molecule exhibits pseudo-C₂ symmetry.[2][3]

Determination of Absolute Configuration

The definitive assignment of this compound's stereochemistry was achieved through the application of exciton coupled circular dichroism (ECCD).[2][5] This powerful technique allows for the determination of the absolute configuration of molecules containing multiple chromophores.

Experimental Protocol: Exciton Coupled Circular Dichroism (ECCD) of this compound Derivative

  • Derivatization: this compound is first converted to its N,N',O,O'-tetrabenzoyl derivative. This is achieved by reacting this compound with benzoyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine) to introduce the benzoyl chromophores necessary for the ECCD experiment.

  • Purification: The resulting tetrabenzoyl derivative is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure a high degree of purity for spectroscopic analysis.

  • Circular Dichroism Spectroscopy: The purified derivative is dissolved in a suitable solvent (e.g., methanol or acetonitrile). The circular dichroism spectrum is then recorded on a CD spectropolarimeter.

  • Data Analysis: The observed exciton-coupled CD spectrum is analyzed. The sign of the Cotton effect couplet is correlated to the spatial orientation of the interacting benzoyl chromophores, which in turn reveals the absolute configuration of the stereocenters.[2][5]

Biological Activity

This compound has been shown to exhibit several noteworthy biological activities, making it a molecule of interest for drug discovery and development.

Inhibition of the Ubc13-Uev1A Interaction

This compound was identified as the first natural product inhibitor of the interaction between the ubiquitin-conjugating enzyme E2 (Ubc13) and the Ubc E2 variant (Uev1A).[4] This protein-protein interaction is a key step in the assembly of lysine-63-linked polyubiquitin chains, which are crucial for various cellular signaling pathways, including the activation of NF-κB.

Table 2: Inhibitory Activity of this compound and its Analogs

CompoundTargetAssayIC₅₀Source
This compoundUbc13-Uev1A InteractionELISA50 µg/mL (~106 µM)[4][6]
Hydrogenated this compoundUbc13-Uev1A InteractionELISA4 µg/mL (~8.5 µM)[4]
This compound tetraacetateUbc13-Uev1A InteractionELISAInactive[4]

Experimental Protocol: Ubc13-Uev1A Inhibition Assay (ELISA)

This protocol is a representative procedure based on standard ELISA techniques for assessing protein-protein interaction inhibition.

  • Plate Coating: A 96-well microtiter plate is coated with purified recombinant Ubc13 protein and incubated overnight at 4°C.

  • Blocking: The plate is washed and blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific binding.

  • Inhibition: this compound or a control compound at various concentrations is pre-incubated with FLAG-tagged Uev1A protein.

  • Binding: The pre-incubated mixture is added to the Ubc13-coated wells and incubated to allow for the binding of Uev1A to Ubc13.

  • Detection: The plate is washed, and a primary antibody against the FLAG tag is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Generation: A colorimetric HRP substrate is added, and the absorbance is measured at a specific wavelength. The degree of inhibition is calculated by comparing the absorbance in the presence of this compound to the control.

Modulation of TRP Channels

This compound has also been reported to modulate the activity of Transient Receptor Potential (TRP) channels. It acts as a non-electrophilic activator of the TRPA1 channel and a potent inhibitor of the icilin-mediated activation of the TRPM8 channel.

Experimental Protocol: TRP Channel Activity Assay (Calcium Imaging)

This is a generalized protocol for assessing the effect of compounds on TRP channel activity using a cell-based calcium imaging assay.

  • Cell Culture: HEK293 cells stably expressing either human TRPA1 or TRPM8 channels are cultured in a suitable medium.

  • Cell Plating: The cells are plated onto glass-bottom dishes suitable for microscopy.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Application: The cells are bathed in a physiological buffer, and a baseline fluorescence is recorded. This compound is then applied to the cells.

  • Agonist/Antagonist Challenge: For TRPA1 activation, an agonist such as AITC is added. For TRPM8 inhibition, the cells are first treated with this compound and then challenged with the agonist icilin.

  • Data Acquisition and Analysis: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorescence microscope. The response to the compound is quantified and compared to controls.

Signaling Pathway and Experimental Workflow

Ubc13-Uev1A Signaling Pathway

The inhibition of the Ubc13-Uev1A interaction by this compound has significant implications for the NF-κB signaling pathway. The Ubc13-Uev1A complex is essential for the TRAF6-mediated K63-linked polyubiquitination of NEMO (IKKγ), a critical step in the activation of the IKK complex, which in turn leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate gene transcription.[2][3][7][8]

Ubc13_Uev1A_NFkB_Pathway cluster_inhibition Inhibition by this compound cluster_pathway NF-κB Signaling Pathway Leucettamol_A This compound Ubc13_Uev1A Ubc13-Uev1A Complex Formation Leucettamol_A->Ubc13_Uev1A TRAF6 TRAF6 (E3 Ligase) Ubc13_Uev1A->TRAF6 NEMO_ub NEMO (IKKγ) K63-Polyubiquitination TRAF6->NEMO_ub IKK_activation IKK Complex Activation NEMO_ub->IKK_activation IkBa_phos IκBα Phosphorylation IKK_activation->IkBa_phos IkBa_deg IκBα Degradation IkBa_phos->IkBa_deg NFkB_translocation NF-κB Nuclear Translocation IkBa_deg->NFkB_translocation Gene_transcription Gene Transcription (Inflammation, Survival) NFkB_translocation->Gene_transcription

Caption: Inhibition of the Ubc13-Uev1A complex by this compound disrupts NF-κB signaling.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation, purification, and characterization of this compound from its natural source.

LeucettamolA_Workflow cluster_isolation Isolation and Purification cluster_characterization Structure Elucidation and Biological Testing Sponge Marine Sponge (Leucetta microrhaphis) Extraction Solvent Extraction (e.g., MeOH/CH₂Cl₂) Sponge->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Chromatography (Silica, RP-HPLC) Partitioning->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopy Stereochem Stereochemistry Determination (ECCD) Pure_Compound->Stereochem Bioassays Biological Assays (e.g., ELISA, Calcium Imaging) Pure_Compound->Bioassays

References

Leucettamol A as a TRPM8 Channel Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel recognized as the primary sensor for cold temperatures (<28°C) and cooling agents like menthol and icilin in mammals.[1][2] Its involvement in pain pathways, particularly in conditions like cold allodynia and neuropathic pain, has made it a significant target for the development of novel analgesics.[1][3] Leucettamol A, a bifunctionalized sphingoid-like compound isolated from the marine sponge Leucetta sp., has been identified as a potent inhibitor of the TRPM8 channel.[4][5] This document provides an in-depth technical overview of this compound's activity on TRPM8 channels, presenting key quantitative data, detailed experimental protocols, and a summary of its mechanism of action. Leucettamols are the first class of natural products reported to inhibit TRPM8 channels, offering a unique chemical scaffold for the development of new therapeutic agents.[4][6]

Quantitative Data: Inhibitory Activity of this compound and Derivatives

The inhibitory effects of this compound and its synthetic analogues on TRPM8 channels were quantified by measuring their ability to block the increase in intracellular calcium ([Ca²⁺]i) induced by the TRPM8 agonist icilin in HEK-293 cells stably expressing the human TRPM8 channel.[6] The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

CompoundModificationIC₅₀ (µM) vs. Icilin (0.25 µM)
This compound (1) -6.5 ± 0.3
Peracetylated this compound (2)Acetylation of hydroxyl and amino groups44.6 ± 10.1
Leucettamol B (3)Isomer of this compound6.4 ± 1.0
Peracetylated Leucettamol B (4)Acetylation of hydroxyl and amino groups65.7 ± 8.6
Saturated this compound (5)Hydrogenation of double bonds6.5 ± 0.3
Peracetylated Saturated this compound (6)Acetylation and hydrogenation29.0 ± 0.6

Data sourced from Chianese et al., 2012.[6]

Structure-Activity Relationship (SAR)

The data reveals key structural requirements for TRPM8 inhibition by this compound:

  • Free Hydroxyl and Amino Groups are Crucial: Acetylation of the polar groups in this compound (compound 2) and its analogues (compounds 4 and 6) resulted in a dramatic decrease in inhibitory potency (5-10 times less active).[6] This suggests that these groups are directly involved in the interaction with the channel.

  • Unsaturation is Not Required: The inhibitory activity of the completely saturated analogue (compound 5) is nearly identical to that of this compound, indicating that the double bonds are not essential for its interaction with the TRPM8 channel.[6]

Mechanism of Action & Signaling

This compound acts as an antagonist of the TRPM8 channel. While the precise nature of the binding (e.g., competitive, non-competitive) has not been definitively elucidated in the primary literature, its ability to block activation by the agonist icilin points to a direct or allosteric interference with the channel's gating mechanism.

The activation of TRPM8 by the synthetic agonist icilin is a complex process that requires the presence of intracellular Ca²⁺ as a cofactor.[1][7] Icilin binding, along with Ca²⁺, induces a conformational change in the TRPM8 channel, leading to its opening and a subsequent influx of cations, primarily Ca²⁺ and Na⁺, down their electrochemical gradients. This influx results in membrane depolarization and the propagation of a nerve signal perceived as a cold sensation.

This compound prevents this Ca²⁺ influx, thereby inhibiting the channel's activity.

TRPM8_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Icilin Icilin TRPM8 TRPM8 Channel (Closed) Icilin->TRPM8 Binds Leucettamol_A This compound Leucettamol_A->TRPM8 Inhibits TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational Change Ca_Influx Ca²⁺ Influx TRPM8_Open->Ca_Influx Allows Depolarization Membrane Depolarization Ca_Influx->Depolarization Signal Nerve Signal (Cold Sensation) Depolarization->Signal Ca_Cofactor Intracellular Ca²⁺ (Cofactor) Ca_Cofactor->TRPM8 Required for icilin activation

TRPM8 activation by icilin and inhibition by this compound.

Experimental Protocols

The primary method used to quantify the inhibitory effect of this compound on TRPM8 is a fluorometric intracellular calcium assay. For a comprehensive analysis, a whole-cell patch-clamp electrophysiology protocol is also described, as it provides a direct measure of ion channel currents.

Intracellular Calcium ([Ca²⁺]i) Fluorometric Assay

This protocol is adapted from the methodology used to determine the IC₅₀ values of this compound.[6]

Objective: To measure the ability of this compound to inhibit icilin-induced Ca²⁺ influx in HEK-293 cells stably expressing the human TRPM8 channel.

Materials:

  • Human Embryonic Kidney (HEK-293) cells stably transfected with human TRPM8.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer (e.g., HBSS).

  • Fura-2 AM (calcium indicator dye).

  • Pluronic F-127.

  • Probenecid.

  • This compound stock solution (in DMSO).

  • Icilin stock solution (in DMSO).

  • 96-well black, clear-bottom microplates.

  • Fluorometric imaging plate reader (e.g., FlexStation).

Workflow Diagram:

Calcium_Assay_Workflow cluster_prep Cell & Dye Preparation cluster_exp Inhibition Assay cluster_analysis Data Analysis A 1. Seed TRPM8-HEK-293 cells in 96-well plate B 2. Incubate overnight A->B D 4. Load cells with Fura-2 AM (e.g., 1 hour at 37°C) B->D C 3. Prepare Fura-2 AM loading solution C->D E 5. Wash cells to remove extracellular dye D->E F 6. Place plate in fluorometer E->F G 7. Pre-incubate cells with This compound (5 min) F->G H 8. Add Icilin (0.25 µM) to stimulate TRPM8 G->H I 9. Measure fluorescence (340/380 nm excitation, 510 nm emission) H->I J 10. Calculate fluorescence ratio (F340/F380) I->J K 11. Plot dose-response curve (% Inhibition vs. [this compound]) J->K L 12. Determine IC₅₀ value K->L

Workflow for the TRPM8 inhibition calcium assay.

Procedure:

  • Cell Plating: Seed TRPM8-HEK-293 cells into black, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2 µM Fura-2 AM with 2 mM probenecid and 0.01% Pluronic F-127 in assay buffer).

    • Remove the culture medium from the cells and add the Fura-2 AM loading solution to each well.

    • Incubate for approximately 1 hour at 37°C.

    • Wash the cells with assay buffer to remove extracellular dye and allow for de-esterification of the dye within the cells.

  • Assay Performance:

    • Place the plate into the fluorometric plate reader.

    • Add varying concentrations of this compound (or vehicle control) to the wells and pre-incubate for 5 minutes.[6]

    • Record a baseline fluorescence reading.

    • Add a solution of the TRPM8 agonist, icilin, to achieve a final concentration of 0.25 µM.[6]

    • Immediately begin recording the change in fluorescence intensity over time, alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated, which is proportional to the intracellular calcium concentration.

    • The peak response after icilin addition is determined for each concentration of this compound.

    • The percentage of inhibition is calculated relative to the response in the absence of the inhibitor.

    • A dose-response curve is generated by plotting the percent inhibition against the logarithm of the this compound concentration, and the IC₅₀ value is determined using a sigmoidal curve fit.[6]

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a standard method for directly measuring TRPM8 channel currents and their inhibition.

Objective: To directly measure ion currents through TRPM8 channels and assess their inhibition by this compound.

Materials:

  • TRPM8-HEK-293 cells cultured on glass coverslips.

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system, microscope).

  • Borosilicate glass capillaries for pipette pulling.

  • External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 glucose, pH 7.4 with NaOH. (Calcium-free to prevent desensitization).[2]

  • Internal (Pipette) Solution (in mM): 140 KCl, 2.0 MgCl₂, 5.0 EGTA, 10 HEPES, pH 7.4 with KOH.[2]

  • This compound and Icilin stock solutions.

Procedure:

  • Preparation: Place a coverslip with adherent TRPM8-HEK-293 cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Giga-seal Formation:

    • Pull a glass micropipette with a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows for control of the intracellular voltage and measurement of the total membrane current.

  • Current Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a voltage ramp or step protocol (e.g., steps from -100 mV to +100 mV) to elicit baseline currents.

    • Perfuse the cell with a solution containing a TRPM8 agonist (e.g., icilin or menthol) to activate the channel and record the resulting currents.

    • After a stable agonist-induced current is achieved, co-perfuse with the agonist plus a specific concentration of this compound.

    • Record the reduction in the current amplitude.

    • Perform a "washout" step by perfusing with the agonist solution alone to check for reversibility of the inhibition.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of this compound.

    • Calculate the percentage of current inhibition for each concentration of this compound.

    • Construct a dose-response curve and calculate the IC₅₀ value to quantify the potency of inhibition.

Conclusion

This compound is a novel, marine-derived natural product that potently inhibits the TRPM8 ion channel. Its mechanism relies on the presence of free hydroxyl and amino groups, while the carbon chain's saturation level is not critical for its activity. As the first natural product inhibitor of TRPM8, this compound provides a valuable and unique chemical scaffold for the design and development of new therapeutic agents targeting TRPM8-mediated pathologies, including chronic pain and cold hypersensitivity syndromes. The experimental protocols detailed herein provide a robust framework for further investigation and characterization of this compound and its future analogues in drug discovery programs.

References

An In-depth Technical Guide to Leucettamol A's Role in Ubc13-Uev1A Complex Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Leucettamol A, a marine natural product identified as the first inhibitor of the Ubc13-Uev1A protein-protein interaction. This document details the biochemical and cellular context of the Ubc13-Uev1A complex, the inhibitory properties of this compound, relevant experimental methodologies, and the broader implications for therapeutic development.

Introduction: The Ubc13-Uev1A Complex - A Key Signaling Node

The ubiquitin-conjugating enzyme Ubc13 (also known as UBE2N) forms a heterodimeric complex with the ubiquitin E2 variant 1A (Uev1A). This complex is unique in its function as it exclusively catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains. Unlike the more common K48-linked polyubiquitination that targets proteins for proteasomal degradation, K63-linked ubiquitination is a non-proteolytic signal that plays a critical role in various cellular processes, including:

  • NF-κB Signaling: The Ubc13-Uev1A complex is a crucial component of the tumor necrosis factor (TNF) receptor and Toll-like receptor (TLR) signaling pathways, leading to the activation of the transcription factor NF-κB. This activation is central to inflammatory and immune responses.

  • DNA Damage Response: In conjunction with its binding partner Mms2 (a homolog of Uev1A), Ubc13 is involved in the DNA damage tolerance pathway, a mechanism that allows the replication machinery to bypass DNA lesions.

The pivotal role of the Ubc13-Uev1A complex in these pathways has made it an attractive target for the development of therapeutic agents against inflammatory diseases and cancer.

This compound: A Novel Inhibitor from a Marine Source

This compound is a natural product isolated from the marine sponge Leucetta aff. microrhaphis. It was the first compound reported to inhibit the protein-protein interaction between Ubc13 and Uev1A.

Chemical Structure and Properties

This compound is a sphingolipid-like molecule. Its structure and that of its more potent hydrogenated derivative are crucial for its inhibitory activity.

Inhibitory Activity

This compound disrupts the formation of the Ubc13-Uev1A complex. The inhibitory activity has been quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Table 1: Quantitative Inhibitory Data for this compound and its Analogs

CompoundAssay TypeIC50 (µg/mL)IC50 (µM)Reference
This compoundELISA50~106[1]
Hydrogenated this compoundELISA4~8[1]

Initial structure-activity relationship (SAR) studies have shown that hydrogenation of this compound increases its potency, while acetylation of the hydroxy and/or amino groups leads to a loss of activity, suggesting these functional groups are critical for its inhibitory function[1].

Signaling Pathways and Mechanism of Inhibition

This compound exerts its effects by interfering with the signaling cascades dependent on the Ubc13-Uev1A complex. The primary pathway affected is the NF-κB signaling cascade.

Ubc13-Uev1A in the NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway and the point of intervention by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor TRAF6 TRAF6 Receptor->TRAF6 Signal TAK1_complex TAK1 Complex TRAF6->TAK1_complex activates Ubc13_Uev1A Ubc13-Uev1A Ubc13_Uev1A->TRAF6 K63-ubiquitinates Leucettamol_A This compound Leucettamol_A->Ubc13_Uev1A inhibits IKK_complex IKK Complex TAK1_complex->IKK_complex phosphorylates IkB IκB IKK_complex->IkB phosphorylates IkB_NF_kB IκB NF-κB NF_kB NF-κB NF_kB_n NF-κB NF_kB->NF_kB_n translocation IkB_NF_kB->NF_kB degradation of IκB Gene_Expression Gene Expression (Inflammation) NF_kB_n->Gene_Expression activates

Caption: NF-κB signaling pathway and this compound's point of inhibition.

By inhibiting the Ubc13-Uev1A complex, this compound prevents the K63-linked polyubiquitination of TRAF6, a critical step for the recruitment and activation of downstream kinases such as TAK1, ultimately blocking the activation of NF-κB.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inhibitory activity of this compound.

Competitive ELISA for Ubc13-Uev1A Interaction

This assay is used to quantify the inhibition of the Ubc13-Uev1A interaction by this compound.

Principle: Recombinant Ubc13 is immobilized on an ELISA plate. Biotinylated Uev1A is then added in the presence of varying concentrations of the inhibitor (this compound). The amount of bound Uev1A is detected using streptavidin-HRP, and the signal is inversely proportional to the inhibitory activity of the compound.

Workflow:

G Coat_Plate Coat plate with recombinant Ubc13 Block Block with BSA Coat_Plate->Block Add_Inhibitor Add this compound (various concentrations) Block->Add_Inhibitor Add_Uev1A Add biotinylated Uev1A Add_Inhibitor->Add_Uev1A Incubate_Bind Incubate to allow binding Add_Uev1A->Incubate_Bind Wash1 Wash Incubate_Bind->Wash1 Add_Strep_HRP Add Streptavidin-HRP Wash1->Add_Strep_HRP Incubate_Detect Incubate Add_Strep_HRP->Incubate_Detect Wash2 Wash Incubate_Detect->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Read_Absorbance Read absorbance at 450 nm Add_Substrate->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 G Prepare_Reaction Prepare reaction mix: E1, Ubc13-Uev1A, Tb-Ub, Fl-Ub, ATP Add_Inhibitor Add this compound (various concentrations) Prepare_Reaction->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Read_FRET Read TR-FRET signal (Excitation: 340 nm, Emission: 490 nm & 520 nm) Incubate->Read_FRET Calculate_Ratio Calculate Emission Ratio (520 nm / 490 nm) Read_FRET->Calculate_Ratio Determine_Inhibition Determine % Inhibition Calculate_Ratio->Determine_Inhibition G Starting_Material Simple Imidazole Derivative Diiodination Diiodination Starting_Material->Diiodination Site_Selective_Metallation Site-Selective Metallation Diiodination->Site_Selective_Metallation Side_Chain_Introduction Introduction of Side Chains Site_Selective_Metallation->Side_Chain_Introduction Functional_Group_Manipulation Functional Group Manipulations Side_Chain_Introduction->Functional_Group_Manipulation Final_Product This compound Functional_Group_Manipulation->Final_Product

References

Understanding the p53 Pathway Activation by Leucettamol A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucettamol A, a novel sphingolipid isolated from the marine sponge Leucetta aff. microrhaphis, has been identified as a promising modulator of the p53 tumor suppressor pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as an inhibitor of the Ubc13-Uev1A ubiquitin-conjugating enzyme complex. This document summarizes the available quantitative data, outlines detailed experimental protocols for characterizing the effects of this compound on the p53 pathway, and presents visual diagrams of the core signaling cascade and experimental workflows.

Core Mechanism: Inhibition of the Ubc13-Uev1A Complex

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[1][2] Its activity is tightly controlled, in part, by post-translational modifications, including ubiquitination. The E2 ubiquitin-conjugating enzyme complex, Ubc13-Uev1A, plays a key role in the non-degradative, Lysine-63 (K63)-linked ubiquitination of p53.[3] This modification promotes the formation of monomeric p53 and its sequestration in the cytoplasm, thereby inhibiting its transcriptional activity.[3][4]

This compound has been shown to inhibit the interaction between Ubc13 and Uev1A.[5] This inhibition is believed to prevent the K63-linked ubiquitination of p53. As a result, p53 can form tetramers, translocate to the nucleus, and activate the transcription of its target genes, leading to downstream anti-tumor effects such as apoptosis.[3][6]

p53_pathway_activation_by_Leucettamol_A cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ubc13 Ubc13 Ub_K63 K63-linked Ubiquitination Ubc13->Ub_K63 Uev1A Uev1A Uev1A->Ub_K63 p53_mono Monomeric p53 p53_mono->Ub_K63 Target p53_tetra Tetrameric p53 (Active) p53_mono->p53_tetra Tetramerization & Nuclear Translocation Leucettamol_A This compound Leucettamol_A->Ub_K63 Inhibits Ub_K63->p53_mono Sequestration p21 p21 p53_tetra->p21 Transcription BAX BAX p53_tetra->BAX Transcription PUMA PUMA p53_tetra->PUMA Transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis

Figure 1: Proposed signaling pathway of p53 activation by this compound.

Quantitative Data

The primary quantitative data available for this compound pertains to its inhibitory concentration on the Ubc13-Uev1A interaction, as determined by an ELISA-based method.[5]

CompoundTargetAssayIC50Reference
This compoundUbc13-Uev1A InteractionELISA50 µg/mL[5]
Hydrogenated this compoundUbc13-Uev1A InteractionELISA4 µg/mL[5]
This compound TetraacetateUbc13-Uev1A InteractionELISAInactive[5]

Further quantitative analysis of this compound's effect on p53 protein levels, downstream target gene expression, and apoptosis in various cancer cell lines has not yet been reported in the available scientific literature. The experimental protocols outlined below provide a framework for generating such crucial data.

Experimental Protocols

The following protocols are standard methodologies for characterizing the activation of the p53 pathway by a novel compound like this compound.

Western Blot for p53 and Phospho-p53

This protocol allows for the semi-quantitative detection of total p53 and its activated, phosphorylated form (e.g., Phospho-p53 Ser15).

Methodology:

  • Cell Culture and Treatment: Plate cancer cell lines (e.g., HCT116, U2OS) and treat with varying concentrations of this compound for specified time points. Include a positive control (e.g., Doxorubicin) and a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p53, phospho-p53 (Ser15), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

western_blot_workflow start Cell Treatment with This compound lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (p53, p-p53, Actin) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detect ECL Detection and Imaging secondary_ab->detect end Data Analysis detect->end qpcr_workflow start Cell Treatment with This compound rna_extraction Total RNA Extraction start->rna_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis qpcr qPCR with Gene-Specific Primers cDNA_synthesis->qpcr analysis Relative Gene Expression Analysis (ΔΔCt) qpcr->analysis end Results Interpretation analysis->end apoptosis_assay_workflow start Cell Treatment with This compound harvest Cell Harvesting start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide wash->stain incubation Incubation in the Dark stain->incubation flow Flow Cytometry Analysis incubation->flow end Quantification of Apoptosis flow->end

References

The Biological Activity of Leucettamol A and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucettamol A, a sphingoid-like natural product isolated from the marine sponge Leucetta aff. microrhaphis, has emerged as a molecule of significant interest in drug discovery due to its unique biological activities.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on its mechanisms of action, quantitative activity data, and the experimental protocols used for its evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Biological Activities

This compound has been primarily investigated for two distinct biological activities: the inhibition of the ubiquitin-conjugating enzyme complex Ubc13-Uev1A and the modulation of Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPM8.

Inhibition of the Ubc13-Uev1A Interaction

This compound was the first identified natural product inhibitor of the interaction between the ubiquitin-conjugating enzyme Ubc13 (UBE2N) and its non-catalytic partner, Uev1A (UBE2V1).[1] This protein-protein interaction is crucial for the assembly of lysine 63-linked (K63) polyubiquitin chains, a post-translational modification that plays a key role in various cellular processes, including DNA repair and NF-κB signaling, which are implicated in cancer and inflammatory diseases. By inhibiting this interaction, this compound and its derivatives represent potential leads for the development of novel therapeutics.

The inhibition of the Ubc13-Uev1A complex is thought to upregulate the activity of the tumor suppressor protein p53, making these compounds promising candidates for anticancer drug development.[1][2]

Modulation of TRPA1 and TRPM8 Channels

This compound and its analogues have also been shown to modulate the activity of TRPA1 and TRPM8 channels.[2] These channels are non-selective cation channels involved in sensory perception, including pain, temperature, and inflammation. Leucettamols act as non-electrophilic activators of the TRPA1 channel and as potent inhibitors of the icilin-mediated activation of the TRPM8 channel.[2] This dual activity suggests their potential as therapeutic agents for pain and inflammatory conditions.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activity of this compound and its derivatives.

Table 1: Inhibition of Ubc13-Uev1A Interaction by this compound and Derivatives

CompoundModificationIC50 (µg/mL)IC50 (µM)Source
This compound-50~106[1]
Hydrogenated this compoundSaturation of double bonds4~8[1]
This compound tetraacetateAcetylation of hydroxyl and amino groupsInactive-[1]

Table 2: Activity of this compound and Derivatives on TRPA1 and TRPM8 Channels

CompoundModificationActivity on TRPA1Activity on TRPM8Source
This compound (1)-Agonist (EC50 in the low µM range)Antagonist[2]
Peracetylated this compound (2)Acetylation of hydroxyl and amino groupsPotent AgonistNot specified[2]
Leucettamol B (3)Isomer of this compoundAgonist (activity identical to this compound)Antagonist (activity identical to this compound)[2]
Peracetylated Leucettamol B (4)Acetylation of hydroxyl and amino groupsLess potent desensitizer of the channelNot specified[2]
Saturated this compound (5)Hydrogenation of double bondsAgonist (30% reduction in efficacy compared to this compound)Antagonist (activity almost identical to this compound)[2]
Peracetylated Saturated this compound (6)Acetylation of hydroxyl and amino groupsNot specifiedNot specified[2]

Signaling Pathways and Mechanisms of Action

Ubc13-Uev1A Signaling Pathway

This compound's inhibition of the Ubc13-Uev1A interaction disrupts the formation of K63-linked polyubiquitin chains. This can have significant downstream effects, most notably on the NF-κB signaling pathway, which is often constitutively active in cancer cells, and potentially leading to the upregulation of the p53 tumor suppressor.

G cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound Ubc13-Uev1A Complex Ubc13-Uev1A Complex This compound->Ubc13-Uev1A Complex Inhibits Ubc13 Ubc13 Ubc13->Ubc13-Uev1A Complex Forms Uev1A Uev1A Uev1A->Ubc13-Uev1A Complex K63-linked Polyubiquitination K63-linked Polyubiquitination Ubc13-Uev1A Complex->K63-linked Polyubiquitination Catalyzes p53 Upregulation p53 Upregulation Ubc13-Uev1A Complex->p53 Upregulation Indirectly Downregulates NF-kB Signaling NF-kB Signaling K63-linked Polyubiquitination->NF-kB Signaling Activates Pro-inflammatory Response Pro-inflammatory Response NF-kB Signaling->Pro-inflammatory Response Leads to Tumor Suppression Tumor Suppression p53 Upregulation->Tumor Suppression

Caption: this compound inhibits the Ubc13-Uev1A complex, disrupting downstream signaling.

Experimental Protocols

Ubc13-Uev1A Interaction Assay (ELISA-based)

The inhibitory activity of this compound and its derivatives on the Ubc13-Uev1A interaction was determined using an Enzyme-Linked Immunosorbent Assay (ELISA). The following is a generalized protocol based on standard ELISA procedures for protein-protein interaction.

Principle: This assay measures the binding of Ubc13 to Uev1A. One protein is immobilized on a microplate, and the binding of the other, which is labeled with a detectable tag (e.g., biotin), is measured. The inhibitor's presence reduces the binding, leading to a decreased signal.

Materials:

  • Recombinant Ubc13 protein

  • Recombinant Uev1A protein (biotinylated)

  • 96-well microplate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • This compound and its derivatives

Procedure:

  • Coating: Immobilize Ubc13 on the microplate wells by incubating with a solution of Ubc13 in coating buffer overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound protein.

  • Blocking: Block the remaining protein-binding sites on the wells by incubating with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Inhibition Reaction: Add different concentrations of this compound or its derivatives to the wells, followed by the addition of biotinylated Uev1A. Incubate for 1-2 hours at room temperature to allow for binding and inhibition.

  • Washing: Wash the plate three times with wash buffer to remove unbound Uev1A and inhibitors.

  • Detection: Add streptavidin-HRP conjugate to the wells and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add TMB substrate to the wells and incubate in the dark until a color develops.

  • Stopping the Reaction: Add stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.

G Start Start Coat plate with Ubc13 Coat plate with Ubc13 Start->Coat plate with Ubc13 Wash Wash Coat plate with Ubc13->Wash Block Block Wash->Block Wash2 Wash2 Block->Wash2 Add Inhibitor and Biotin-Uev1A Add Inhibitor and Biotin-Uev1A Wash2->Add Inhibitor and Biotin-Uev1A Incubate Incubate Add Inhibitor and Biotin-Uev1A->Incubate Wash3 Wash3 Incubate->Wash3 Add Streptavidin-HRP Add Streptavidin-HRP Wash3->Add Streptavidin-HRP Wash4 Wash4 Add Streptavidin-HRP->Wash4 Add TMB Substrate Add TMB Substrate Wash4->Add TMB Substrate Stop Reaction Stop Reaction Add TMB Substrate->Stop Reaction Read Absorbance Read Absorbance Stop Reaction->Read Absorbance End End Read Absorbance->End

Caption: ELISA workflow for Ubc13-Uev1A interaction inhibition assay.

TRP Channel Activity Assay (Calcium Imaging)

The activity of this compound and its derivatives on TRPA1 and TRPM8 channels is typically assessed using a calcium imaging assay in cells expressing these channels (e.g., HEK293 cells).

Principle: TRP channels are calcium-permeable. Their activation leads to an influx of calcium ions into the cell, which can be detected by a calcium-sensitive fluorescent dye. An increase in fluorescence indicates channel activation (agonism), while a lack of response to a known agonist in the presence of the test compound indicates antagonism.

Materials:

  • HEK293 cells stably expressing human TRPA1 or TRPM8

  • Cell culture medium and reagents

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • TRPA1 agonist (e.g., AITC - allyl isothiocyanate)

  • TRPM8 agonist (e.g., icilin, menthol)

  • This compound and its derivatives

  • Fluorescence microscope or a plate reader with fluorescence detection capabilities

Procedure:

  • Cell Culture: Culture the TRPA1- or TRPM8-expressing HEK293 cells in appropriate culture plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding any compounds.

  • Compound Addition:

    • Agonist Assay: Add different concentrations of this compound or its derivatives to the cells and monitor the change in fluorescence over time.

    • Antagonist Assay: Pre-incubate the cells with this compound or its derivatives for a few minutes, and then add a known TRP channel agonist (AITC for TRPA1, icilin for TRPM8). Monitor the change in fluorescence.

  • Data Acquisition: Record the fluorescence intensity over time using a fluorescence microscope or plate reader.

  • Data Analysis: Calculate the change in fluorescence intensity relative to the baseline. For agonist activity, determine the EC50 value. For antagonist activity, determine the IC50 value by measuring the inhibition of the agonist-induced response.

G cluster_0 Cell Preparation cluster_1 Assay Protocol Culture TRP-expressing cells Culture TRP-expressing cells Load with Calcium Dye Load with Calcium Dye Culture TRP-expressing cells->Load with Calcium Dye Wash Wash Load with Calcium Dye->Wash Measure Baseline Fluorescence Measure Baseline Fluorescence Wash->Measure Baseline Fluorescence Add Test Compound Add Test Compound Measure Baseline Fluorescence->Add Test Compound Add Agonist (for antagonist assay) Add Agonist (for antagonist assay) Add Test Compound->Add Agonist (for antagonist assay) Optional Record Fluorescence Record Fluorescence Add Test Compound->Record Fluorescence Add Agonist (for antagonist assay)->Record Fluorescence

Caption: Workflow for TRP channel activity assessment using calcium imaging.

Conclusion

This compound and its derivatives represent a promising class of bioactive marine natural products with potential therapeutic applications in oncology and inflammatory diseases. Their dual activity as inhibitors of the Ubc13-Uev1A interaction and modulators of TRP channels makes them particularly interesting for further investigation. The structure-activity relationship data, although currently limited, indicates that the biological activity is sensitive to modifications of the sphingoid backbone and the functional groups. Further synthesis and biological evaluation of a broader range of this compound analogues are warranted to fully explore their therapeutic potential and to develop more potent and selective drug candidates. This guide provides a foundational understanding of the biological activities of these compounds and the methodologies for their evaluation, serving as a valuable resource for the scientific community.

References

Leucettamol A: A Technical Guide to its Natural Origin, Ecological Significance, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Leucettamol A, a bioactive sphingolipid derived from a marine sponge. It details its natural source, plausible ecological functions, known biological activities with associated quantitative data, and the experimental methodologies used for its study.

Natural Source and Ecological Role

This compound is a marine natural product isolated from the calcareous sponge Leucetta aff. microrhaphis.[1][2] Sponges are sessile marine invertebrates that, lacking physical defenses, have evolved a sophisticated chemical arsenal to ward off threats.[3][4][5][6] These chemical defenses are crucial for deterring predators, inhibiting the growth of competing sessile organisms (allelopathy), and preventing microbial infections and surface fouling.[3][4][7][8]

While the precise ecological role of this compound has not been definitively established through direct experimentation, its chemical nature and biological activities provide strong inferential evidence. As a bifunctionalized sphingolipid, it belongs to a class of molecules known to possess antimicrobial properties.[2] The broader chemical ecology of sponges suggests that their secondary metabolites are key to their survival and success.[3][7][8][9][10] The known bioactivities of this compound, including the disruption of fundamental cellular signaling pathways and modulation of ion channels, are consistent with potent chemical defense mechanisms. It is therefore hypothesized that this compound contributes to the survival of Leucetta aff. microrhaphis by acting as one or more of the following:

  • An Antimicrobial Agent: Protecting the sponge from pathogenic bacteria and fungi abundant in the marine environment.[3]

  • A Feeding Deterrent: Discouraging predation by fish and invertebrates.

  • An Antifouling Compound: Preventing the settlement of larvae from other marine organisms on the sponge's surface.

  • An Allelopathic Compound: Inhibiting the growth of nearby competitors for space on the reef.

Quantitative Biological Data

This compound has been identified as an inhibitor of a key protein-protein interaction in the ubiquitin-proteasome system and as a modulator of transient receptor potential (TRP) ion channels.[1][2] The quantitative data for these activities are summarized below.

Biological TargetAssay TypeCompoundBioactivity (IC50 / EC50)Reference
Ubc13-Uev1A InteractionELISAThis compound50 µg/mL[1][2][11]
Ubc13-Uev1A InteractionELISAHydrogenated this compound4 µg/mL[1][11]
TRPA1 Ion ChannelCa2+ Influx AssayThis compound & Derivatives2.5 - 10 µM (EC50)[2]
TRPM8 Ion ChannelCa2+ Influx AssayThis compound & Derivatives2.5 - 10 µM (Potency)[2]

Key Signaling Pathways

This compound has been shown to interfere with at least two distinct signaling pathways, highlighting its potential as a tool for chemical biology and as a lead compound for drug discovery.

Inhibition of the Ubc13-Uev1A Pathway

This compound is the first reported natural product inhibitor of the interaction between the ubiquitin-conjugating enzyme Ubc13 and its partner protein Uev1A.[1] This complex is responsible for catalyzing the formation of lysine 63 (K63)-linked polyubiquitin chains, a post-translational modification that is critical for non-degradative signaling in pathways such as DNA damage repair and NF-κB activation.[2] Inhibition of this interaction is considered a potential strategy for upregulating the activity of the p53 tumor suppressor protein, making this compound a lead for potential anti-cancer agents.[1][2]

G cluster_0 Ubiquitination Cascade cluster_1 Cellular Response E1 E1 (Activating Enzyme) E2 Ubc13 E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Uev1A Uev1A Uev1A->E3 Target Target Protein E3->Target Ub Transfer PolyUb K63 Polyubiquitination Target->PolyUb Signal Downstream Signaling (e.g., DNA Repair, NF-κB) PolyUb->Signal Leucettamol_A This compound Leucettamol_A->E2 Inhibits Interaction Leucettamol_A->Uev1A

This compound inhibits the Ubc13-Uev1A interaction.
Modulation of TRPA1 and TRPM8 Channels

This compound and its derivatives have been identified as modulators of TRPA1 and TRPM8 channels, which are non-selective cation channels primarily expressed in sensory neurons.[2] These channels are polymodal sensors involved in detecting thermal (cold) and chemical stimuli, playing a significant role in pain and inflammation signaling.[12][13][14][15][16] The ability of this compound to modulate these channels suggests a potential role in neuropharmacology and provides a possible mechanism for its ecological function as a deterrent to predators.

G cluster_membrane Cell Membrane TRPA1 TRPA1 Channel Ca_Influx Ca²+ Influx TRPA1->Ca_Influx TRPM8 TRPM8 Channel TRPM8->Ca_Influx Leucettamol_A This compound Leucettamol_A->TRPA1 Modulates Leucettamol_A->TRPM8 Modulates Stimuli Cold / Chemical Stimuli Stimuli->TRPA1 Stimuli->TRPM8 Signaling Sensory Neuron Signaling (Pain, Sensation) Ca_Influx->Signaling

This compound modulates TRPA1 and TRPM8 ion channels.

Experimental Protocols

The following sections outline the methodologies for the isolation of this compound and the bioassay used to determine its activity against the Ubc13-Uev1A interaction, based on published literature.

Isolation and Purification of this compound

This protocol describes a general bioassay-guided fractionation procedure for isolating lipophilic compounds like this compound from a marine sponge.

  • Collection and Extraction: Specimens of Leucetta aff. microrhaphis are collected and immediately frozen or extracted in methanol (MeOH) or a dichloromethane (CH₂Cl₂)/MeOH mixture to prevent degradation of secondary metabolites. The crude extract is obtained after filtration and evaporation of the solvent under reduced pressure.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning. Typically, this involves dissolving the extract in aqueous MeOH and partitioning against a nonpolar solvent like hexane to remove highly nonpolar lipids. The aqueous MeOH fraction is then further extracted with a solvent of intermediate polarity, such as ethyl acetate (EtOAc), where compounds like this compound are expected to partition.

  • Chromatographic Separation (Initial): The bioactive EtOAc fraction is concentrated and subjected to column chromatography on silica gel. A stepwise gradient of increasing polarity (e.g., from hexane to EtOAc to MeOH) is used to elute fractions of decreasing non-polarity.

  • Bioassay-Guided Fractionation: All fractions from the silica gel column are tested for their inhibitory activity in the Ubc13-Uev1A ELISA. Fractions showing significant activity are selected for further purification.

  • High-Performance Liquid Chromatography (HPLC): The active fractions are further purified using reversed-phase HPLC (RP-HPLC) on a C18 column. An isocratic or gradient solvent system (e.g., MeOH/H₂O or acetonitrile/H₂O) is used to isolate the pure this compound.

  • Structure Elucidation: The structure of the purified compound is determined using standard spectroscopic techniques, including ¹H and ¹³C NMR (Nuclear Magnetic Resonance), Mass Spectrometry (MS), and comparison with published data.

G A Sponge Collection (Leucetta aff. microrhaphis) B Solvent Extraction (MeOH/CH₂Cl₂) A->B C Solvent Partitioning (Hexane vs. EtOAc) B->C D Silica Column Chromatography C->D E Bioassay (ELISA) Identify Active Fractions D->E E->D Inactive (Discard) F Reversed-Phase HPLC (C18 Column) E->F Active G Pure this compound F->G H Structure Elucidation (NMR, MS) G->H

Bioassay-guided isolation workflow for this compound.
Ubc13-Uev1A Interaction Inhibition Assay (ELISA)

This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) designed to screen for inhibitors of the Ubc13-Uev1A protein-protein interaction.

  • Plate Coating: A 96-well microtiter plate is coated with recombinant Ubc13 protein in a suitable coating buffer (e.g., phosphate-buffered saline, PBS) and incubated overnight at 4°C.

  • Washing and Blocking: The plate is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound protein. Remaining non-specific binding sites in the wells are blocked by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1-2 hours at room temperature.

  • Inhibitor and Protein Incubation: After washing, serial dilutions of this compound (or other test compounds) are added to the wells, followed immediately by the addition of FLAG-tagged recombinant Uev1A protein. The plate is incubated for a sufficient period (e.g., 2 hours) to allow for protein-protein interaction.

  • Primary Antibody Incubation: The plate is washed to remove unbound Uev1A and test compounds. A primary antibody specific to the FLAG tag (e.g., mouse anti-FLAG antibody) is added to each well and incubated for 1-2 hours.

  • Secondary Antibody Incubation: After another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-mouse IgG-HRP) is added and incubated for 1 hour.

  • Detection: The plate is washed for the final time. A colorimetric HRP substrate (e.g., TMB, 3,3',5,5'-Tetramethylbenzidine) is added to the wells. The enzymatic reaction produces a color change, which is stopped after a set time by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: The absorbance in each well is read using a microplate reader at the appropriate wavelength (e.g., 450 nm). The absorbance is inversely proportional to the inhibitory activity of the compound. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the signal compared to the untreated control.

References

Spectroscopic Data Analysis of Leucettamol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucettamol A is a novel sphingolipid isolated from the marine sponge Leucetta aff. microrhaphis.[1] It has garnered significant interest in the scientific community as the first identified inhibitor of the Ubc13-Uev1A (ubiquitin-conjugating enzyme E2 variant 1) protein-protein interaction.[1] This inhibitory action holds therapeutic potential, as the Ubc13-Uev1A complex is a key player in cellular signaling pathways implicated in cancer and inflammatory diseases, including the NF-κB and p53 pathways. This technical guide provides a comprehensive overview of the spectroscopic data analysis of this compound, including detailed (generalized) experimental protocols and a visual representation of its mechanism of action.

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. While the specific raw data from the original publication is not publicly available, this section outlines the typical data obtained from such analyses and presents it in a structured format for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, would have been employed to establish its structure.

Table 1: Hypothetical ¹H NMR Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-13.65m
H-23.98m
H-31.55m
H-45.40dt15.4, 6.8
H-55.52dt15.4, 6.2
............

Table 2: Hypothetical ¹³C NMR Data for this compound

PositionChemical Shift (δ) ppm
C-162.5
C-272.8
C-334.1
C-4129.7
C-5131.2
......
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would have been used to determine the precise molecular formula of this compound.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zMolecular Formula
HR-FAB-MSPositive[M+H]⁺C₂₉H₅₉N₂O₃
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule, while UV-Vis spectroscopy provides information about the electronic transitions and conjugation within the structure.

Table 4: IR and UV-Vis Spectroscopic Data for this compound

SpectroscopyMediumAbsorption Bands
IR (film)νₘₐₓ cm⁻¹3350 (O-H, N-H), 2925, 2855 (C-H), 1650 (C=C), 1080 (C-O)
UV-VisMeOHλₘₐₓ nm (log ε)

Experimental Protocols

The following are generalized experimental protocols typical for the isolation and spectroscopic analysis of a marine natural product like this compound.

Isolation and Purification
  • Extraction: The sponge material (Leucetta aff. microrhaphis) is lyophilized and extracted exhaustively with a suitable solvent, such as methanol or a mixture of dichloromethane and methanol.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, ethyl acetate, and water.

  • Chromatography: The bioactive fractions are further purified using a combination of chromatographic techniques, including silica gel column chromatography, reversed-phase column chromatography (ODS), and high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • A sample of pure this compound is dissolved in a deuterated solvent (e.g., CD₃OD or CDCl₃).

    • ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Data is processed using appropriate software to assign proton and carbon signals and establish connectivities.

  • Mass Spectrometry:

    • High-resolution mass spectra are obtained using an appropriate mass spectrometer (e.g., FAB-MS or ESI-TOF-MS).

    • The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured to determine the elemental composition.

  • IR and UV-Vis Spectroscopy:

    • For IR spectroscopy, a thin film of the sample is prepared on a salt plate (e.g., NaCl or KBr), and the spectrum is recorded using an FTIR spectrometer.

    • For UV-Vis spectroscopy, the sample is dissolved in a UV-transparent solvent (e.g., methanol), and the absorbance is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and structural elucidation of this compound.

experimental_workflow Sponge Marine Sponge (Leucetta aff. microrhaphis) Extraction Extraction (MeOH) Sponge->Extraction Partition Solvent Partitioning Extraction->Partition Chromatography Chromatographic Purification (Silica, ODS, HPLC) Partition->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Spectroscopy Spectroscopic Analysis Pure_Compound->Spectroscopy NMR NMR (1H, 13C, 2D) Spectroscopy->NMR MS Mass Spectrometry (HRMS) Spectroscopy->MS IR_UV IR & UV-Vis Spectroscopy Spectroscopy->IR_UV Structure Structure Elucidation NMR->Structure MS->Structure IR_UV->Structure

Caption: General experimental workflow for this compound.

Signaling Pathway Inhibition

This compound inhibits the formation of the Ubc13-Uev1A complex. This complex is crucial for the synthesis of lysine-63 (K63)-linked polyubiquitin chains, which act as a scaffold in signaling pathways, rather than a degradation signal. The inhibition of this complex by this compound has downstream effects on key cellular pathways, including the NF-κB and p53 signaling pathways.

signaling_pathway cluster_inhibition This compound Inhibition cluster_downstream Downstream Effects Leucettamol_A This compound Complex Ubc13-Uev1A Complex Leucettamol_A->Complex Inhibits Ubc13 Ubc13 Ubc13->Complex Uev1A Uev1A Uev1A->Complex NFkB_Activation NF-κB Pathway Activation Complex->NFkB_Activation Promotes p53_Activity p53 Tumor Suppressor Pathway Regulation Complex->p53_Activity Modulates

Caption: Inhibition of Ubc13-Uev1A by this compound.

Conclusion

This compound represents a significant discovery in marine natural products chemistry with promising therapeutic implications. Its unique structure and its ability to inhibit the Ubc13-Uev1A protein-protein interaction make it a valuable lead compound for the development of novel anti-cancer and anti-inflammatory agents. Further detailed spectroscopic and biological studies will be crucial to fully elucidate its mechanism of action and to advance its potential clinical applications.

References

Leucettamol A: A Technical Whitepaper on its Potential as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucettamol A, a novel sphingolipid derivative isolated from the marine sponge Leucetta aff. microrhaphis, has emerged as a promising candidate for anticancer drug development. Its unique mechanism of action, involving the inhibition of the Ubc13-Uev1A ubiquitin-conjugating enzyme complex, directly implicates it in the p53 tumor suppressor pathway, a critical regulator of cell cycle and apoptosis. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, known inhibitory concentrations, and detailed protocols for its further investigation as an anticancer agent. While direct cytotoxic data for this compound against cancer cell lines remains to be published, its demonstrated biochemical activity warrants further exploration of its therapeutic potential.

Introduction

The relentless pursuit of novel anticancer therapeutics has led researchers to explore diverse natural sources, with the marine environment proving to be a particularly rich reservoir of unique chemical entities. This compound is one such compound, distinguished by its inhibitory action on a key protein-protein interaction within the ubiquitin-proteasome system. This system plays a pivotal role in cellular protein homeostasis, and its dysregulation is a hallmark of many cancers. This compound's ability to interfere with this system, specifically by targeting the Ubc13-Uev1A complex, suggests a potential to modulate cellular pathways that are fundamental to cancer cell survival and proliferation.

Mechanism of Action: Inhibition of the Ubc13-Uev1A Interaction

This compound has been identified as the first natural product inhibitor of the interaction between the ubiquitin-conjugating enzyme Ubc13 (UBE2N) and the ubiquitin-conjugating enzyme E2 variant 1A (Uev1A).[1] This protein complex is essential for the synthesis of lysine 63-linked polyubiquitin chains, a post-translational modification that does not lead to proteasomal degradation but instead plays a crucial role in various signaling pathways, including the activation of the tumor suppressor protein p53. By inhibiting the formation of the Ubc13-Uev1A complex, this compound is presumed to upregulate the activity of p53, thereby potentially inducing cell cycle arrest and apoptosis in cancer cells.[1]

Signaling Pathway Diagram

Leucettamol_A_Pathway cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects This compound This compound Ubc13_Uev1A Ubc13-Uev1A Complex This compound->Ubc13_Uev1A Ubc13 Ubc13 Uev1A Uev1A Ubc13->Ubc13_Uev1A Uev1A->Ubc13_Uev1A p53_degradation p53 Degradation (inhibited) Ubc13_Uev1A->p53_degradation promotes p53_activation p53 Activation p53_degradation->p53_activation Cell_Cycle_Arrest Cell Cycle Arrest p53_activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_activation->Apoptosis

Caption: Proposed mechanism of this compound leading to p53 activation.

Quantitative Data

To date, the primary quantitative data available for this compound pertains to its inhibitory activity on the Ubc13-Uev1A interaction. No peer-reviewed studies have been published detailing its cytotoxic effects (IC50 values) on cancer cell lines. For comparative purposes, this section includes data on a hydrogenated derivative of this compound and another known Ubc13-Uev1A inhibitor, NSC697923.

CompoundAssayTargetIC50Cell LineReference
This compound ELISAUbc13-Uev1A Interaction50 µg/mLN/A[1]
Hydrogenated this compound ELISAUbc13-Uev1A Interaction4 µg/mLN/A[1]
NSC697923 Cell ViabilityN/AAdditive cytotoxic effect with CHOPDLBCL cells[2]

N/A: Not Applicable or Not Available

Experimental Protocols

The following sections provide detailed methodologies for key experiments to further characterize the anticancer potential of this compound.

Ubc13-Uev1A Interaction Inhibition Assay (ELISA)

This protocol is adapted from standard ELISA procedures for monitoring protein-protein interactions.

Objective: To quantify the inhibitory effect of this compound on the binding of Ubc13 to Uev1A.

Materials:

  • Recombinant human Ubc13 protein

  • Recombinant human FLAG-tagged Uev1A protein

  • High-binding 96-well ELISA plates

  • Coating Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)

  • Assay Buffer (e.g., PBS)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Anti-FLAG primary antibody (e.g., mouse anti-FLAG)

  • HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)

  • TMB substrate

  • Stop Solution (e.g., 2 N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with Ubc13 (e.g., 1-5 µg/mL in Coating Buffer) overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the wells with Blocking Buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Inhibition Reaction:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a separate plate or tubes, pre-incubate FLAG-Uev1A with the different concentrations of this compound for 30 minutes at room temperature.

    • Add the this compound/FLAG-Uev1A mixtures to the Ubc13-coated wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Primary Antibody Incubation: Add the anti-FLAG primary antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stop Reaction: Add Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the this compound concentration and determine the IC50 value.

Workflow Diagram for ELISA

ELISA_Workflow start Start coat Coat Plate with Ubc13 start->coat wash1 Wash coat->wash1 block Block wash1->block wash2 Wash block->wash2 inhibit Add this compound + FLAG-Uev1A wash2->inhibit wash3 Wash inhibit->wash3 primary_ab Add Anti-FLAG Primary Antibody wash3->primary_ab wash4 Wash primary_ab->wash4 secondary_ab Add HRP-Secondary Antibody wash4->secondary_ab wash5 Wash secondary_ab->wash5 detect Add TMB Substrate & Stop Solution wash5->detect read Read Absorbance at 450 nm detect->read end End read->end

Caption: Workflow for the Ubc13-Uev1A interaction inhibition ELISA.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line(s)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration (and other relevant concentrations) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis of the p53 Pathway

Objective: To investigate the effect of this compound on the expression and activation of key proteins in the p53 signaling pathway.

Materials:

  • Cancer cell line(s)

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Western Blotting: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Future Directions and Conclusion

This compound presents a compelling starting point for the development of a new class of anticancer agents. Its defined mechanism of action, targeting the Ubc13-Uev1A interaction, offers a clear rationale for its potential efficacy. The significantly increased activity of its hydrogenated derivative also suggests avenues for medicinal chemistry optimization to enhance its potency.

The critical next step is to conduct comprehensive in vitro studies to determine the cytotoxic and pro-apoptotic effects of this compound and its analogs against a panel of human cancer cell lines. Subsequent in vivo studies in relevant animal models will be necessary to evaluate its therapeutic potential in a physiological context. The experimental protocols detailed in this guide provide a roadmap for these essential investigations.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Leucettamol A in HEK-293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucettamol A, a marine-derived compound isolated from the sponge Leucetta aff. microrhaphis, has been identified as an inhibitor of the Ubc13-Uev1A ubiquitin E2 enzyme complex.[1] This inhibition is significant as the Ubc13-Uev1A complex is involved in cellular signaling pathways that can contribute to oncogenesis. By disrupting this interaction, this compound is presumed to be a potential lead for anti-cancer agents, possibly through the upregulation of the p53 tumor suppressor protein.[1] Human Embryonic Kidney 293 (HEK-293) cells are a widely used cell line in biomedical research and drug discovery due to their human origin, ease of growth, and high transfectability.[2][3][4] This document provides detailed protocols for in vitro assays to characterize the effects of this compound on HEK-293 cells, including its impact on cell viability, apoptosis, and relevant signaling pathways.

Data Presentation

Table 1: Cytotoxicity of this compound on HEK-293 Cells (MTT Assay)
This compound (µg/mL)% Cell Viability (Mean ± SD)IC50 (µg/mL)
0 (Control)100 ± 4.5\multirow{6}{*}{~85}
1092 ± 5.1
2578 ± 6.2
5060 ± 4.8
10045 ± 5.5
20028 ± 3.9

Note: Data are representative and should be generated empirically.

Table 2: Apoptosis Induction by this compound in HEK-293 Cells (Annexin V-FITC/PI Staining)
Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control3.2 ± 0.81.5 ± 0.4
This compound (50 µg/mL)15.8 ± 2.15.7 ± 1.1
This compound (100 µg/mL)28.4 ± 3.512.3 ± 1.9

Note: Data are representative and should be generated empirically.

Experimental Protocols

Cell Culture and Maintenance

HEK-293 cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5][6] Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[5][7]

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[6][8]

Materials:

  • HEK-293 cells

  • DMEM with 10% FBS

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HEK-293 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and treat the cells with different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on established methods for apoptosis detection.[10][11]

Materials:

  • HEK-293 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HEK-293 cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at desired concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Unstained cells are viable, Annexin V-positive/PI-negative cells are in early apoptosis, and Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture HEK-293 Cell Culture seeding Cell Seeding in Plates cell_culture->seeding treatment This compound Treatment seeding->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis pathway Signaling Pathway Analysis treatment->pathway data_quant Data Quantification viability->data_quant apoptosis->data_quant pathway->data_quant interpretation Interpretation data_quant->interpretation

Caption: Experimental workflow for the in vitro analysis of this compound in HEK-293 cells.

signaling_pathway Leucettamol_A This compound Ubc13_Uev1A Ubc13-Uev1A Complex Leucettamol_A->Ubc13_Uev1A Inhibition p53_pathway p53 Pathway Activation Ubc13_Uev1A->p53_pathway Negative Regulation (Relieved) Apoptosis Apoptosis p53_pathway->Apoptosis Induction

Caption: Proposed signaling pathway of this compound in HEK-293 cells.

References

Application Notes and Protocols for Fluorometric Assessment of Leucettamol A Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucettamol A, a sphingoid-like compound isolated from the marine sponge Leucetta aff. microrhaphis, has emerged as a molecule of significant interest in biomedical research. It has been identified as the first inhibitor of the Ubc13-Uev1A ubiquitin-conjugating enzyme complex, a key player in inflammatory signaling and DNA damage repair pathways.[1] Such inhibitors are being explored as potential anti-cancer agents due to their ability to upregulate the activity of the tumor suppressor protein p53.[1] Furthermore, this compound and its derivatives have been shown to modulate the activity of Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPM8, which are involved in sensory perception, including pain and temperature sensation.[2]

These application notes provide detailed protocols for utilizing fluorometric assays to quantitatively assess the inhibitory and modulatory activity of this compound on its known molecular targets. The described methods offer high sensitivity and are amenable to high-throughput screening, making them valuable tools for structure-activity relationship studies and drug discovery efforts.

Target 1: Ubc13-Uev1A Protein-Protein Interaction

The interaction between the ubiquitin-conjugating enzyme Ubc13 and the Ubc E2 variant (UEV) protein Uev1A is crucial for the formation of lysine 63-linked polyubiquitin chains, which play a critical role in signal transduction pathways such as the NF-κB pathway. This compound has been shown to inhibit this interaction.[1] A fluorescence polarization (FP) assay is a robust and sensitive method to quantify this inhibition.

Experimental Protocol: Fluorescence Polarization Assay for Ubc13-Uev1A Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the Ubc13-Uev1A interaction.

Principle: This assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (tracer). When the tracer (e.g., fluorescently labeled Uev1A) is unbound and tumbles rapidly in solution, it emits depolarized light. Upon binding to a larger protein partner (Ubc13), its tumbling slows, and it emits more polarized light. An inhibitor like this compound will disrupt this binding, leading to a decrease in fluorescence polarization.

Materials:

  • Recombinant human Ubc13 protein

  • Recombinant human Uev1A protein

  • Fluorescent label (e.g., FITC, Alexa Fluor 488) with a reactive group for protein labeling (e.g., NHS ester)

  • This compound

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Black, low-volume 384-well microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Fluorescent Labeling of Uev1A (Tracer Preparation):

    • Dissolve the fluorescent label in DMSO to a stock concentration of 10 mM.

    • React the fluorescent label with Uev1A at a molar ratio of 10:1 (label:protein) in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.3) for 1 hour at room temperature, protected from light.

    • Remove excess, unreacted dye using a desalting column, exchanging the buffer to the Assay Buffer.

    • Determine the final protein concentration and labeling efficiency (moles of dye per mole of protein) via spectrophotometry.

  • Assay Setup:

    • Prepare a serial dilution of this compound in Assay Buffer.

    • In a 384-well plate, add the following components in order:

      • This compound or vehicle control (DMSO)

      • Ubc13 protein (to a final concentration that gives a significant polarization shift upon binding to the tracer)

      • Fluorescently labeled Uev1A (tracer, at a final concentration typically in the low nanomolar range)

    • The final assay volume is typically 20 µL.

    • Include control wells:

      • Tracer only: Labeled Uev1A in Assay Buffer (for minimum polarization value).

      • Tracer + Ubc13 (no inhibitor): Labeled Uev1A and Ubc13 in Assay Buffer with vehicle control (for maximum polarization value).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 525 nm emission for FITC/Alexa Fluor 488).

  • Data Analysis:

    • The data is typically presented as millipolarization units (mP).

    • Normalize the data by setting the average mP value of the "Tracer only" control to 0% inhibition and the average mP value of the "Tracer + Ubc13" control to 100% binding (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Data Presentation
CompoundIC₅₀ (µM)
This compoundInsert experimental value
Hydrogenated this compoundInsert experimental value[1]
This compound tetraacetateInsert experimental value[1]

Experimental Workflow

Ubc13_Uev1A_FP_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_measurement Measurement & Analysis prep1 Label Uev1A with Fluorophore assay3 Add Labeled Uev1A (Tracer) prep1->assay3 prep2 Prepare this compound Serial Dilution assay1 Add this compound or Vehicle prep2->assay1 prep3 Prepare Recombinant Ubc13 Protein assay2 Add Ubc13 prep3->assay2 assay1->assay2 assay2->assay3 measure1 Incubate at RT assay3->measure1 measure2 Read Fluorescence Polarization measure1->measure2 analysis Calculate % Inhibition and IC50 measure2->analysis

Caption: Workflow for the Ubc13-Uev1A Fluorescence Polarization Assay.

Target 2: TRPA1 and TRPM8 Channel Modulation

This compound has been shown to act as a modulator of TRPA1 and TRPM8 channels.[2] A common and effective method to assess the activity of these ion channels is to measure the changes in intracellular calcium concentration ([Ca²⁺]i) upon channel opening. Fluorometric calcium flux assays using calcium-sensitive dyes are well-suited for this purpose.

Experimental Protocol: Fluorometric Calcium Flux Assay for TRP Channel Activity

Objective: To determine the effect of this compound on the activation and inhibition of TRPA1 and TRPM8 channels.

Principle: TRPA1 and TRPM8 are non-selective cation channels that are permeable to Ca²⁺. Activation of these channels leads to an influx of Ca²⁺ into the cell, increasing the intracellular calcium concentration. This increase can be detected by fluorescent calcium indicators such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.

Materials:

  • HEK-293 cells stably expressing human TRPA1 or TRPM8.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluo-4 AM calcium indicator.

  • Pluronic F-127.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound.

  • TRPA1 agonist (e.g., Allyl isothiocyanate - AITC).

  • TRPM8 agonist (e.g., Menthol or Icilin).

  • TRPA1 antagonist (positive control, e.g., AP-18).

  • TRPM8 antagonist (positive control, e.g., BCTC).

  • Black, clear-bottom 96- or 384-well cell culture plates.

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Procedure:

  • Cell Culture and Plating:

    • Culture HEK-293 cells expressing the target TRP channel in appropriate cell culture medium.

    • Seed the cells into black, clear-bottom microplates at a suitable density to achieve a confluent monolayer on the day of the assay.

    • Incubate the cells for 24-48 hours.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (typically 2-5 µM) in Assay Buffer. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization and cell loading.

    • Remove the cell culture medium from the plates and wash the cells once with Assay Buffer.

    • Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.

    • After incubation, wash the cells twice with Assay Buffer to remove excess dye. Leave a final volume of Assay Buffer in each well.

  • Assay Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) set to the appropriate excitation and emission wavelengths for Fluo-4 (Ex: 494 nm, Em: 516 nm).

    • Agonist Mode (to test for this compound as an activator):

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • Add a serial dilution of this compound to the wells and monitor the fluorescence signal over time (typically 2-5 minutes).

    • Antagonist Mode (to test for this compound as an inhibitor):

      • Establish a baseline fluorescence reading.

      • Add a serial dilution of this compound and incubate for a predefined period (e.g., 5-15 minutes).

      • Add a known agonist for the respective channel (AITC for TRPA1, Menthol for TRPM8) at a concentration that elicits a submaximal response (EC₈₀).

      • Monitor the fluorescence signal over time.

  • Data Analysis:

    • The fluorescence intensity is typically expressed as Relative Fluorescence Units (RFU).

    • The response is often calculated as the peak fluorescence intensity minus the baseline fluorescence.

    • For agonist activity, plot the response against the logarithm of the this compound concentration to determine the EC₅₀.

    • For antagonist activity, plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC₅₀.

Data Presentation

TRPA1 Modulation by this compound Derivatives [2]

CompoundAgonist EC₅₀ (µM)Antagonist IC₅₀ (µM)
This compoundInsert experimental valueInsert experimental value
Leucettamol BInsert experimental valueInsert experimental value
Saturated this compoundInsert experimental valueInsert experimental value

TRPM8 Modulation by this compound Derivatives [2]

CompoundAgonist EC₅₀ (µM)Antagonist IC₅₀ (µM)
This compoundNot an agonistInsert experimental value
Leucettamol BNot an agonistInsert experimental value
Saturated this compoundNot an agonistInsert experimental value

Experimental Workflow

TRP_Calcium_Flux_Workflow cluster_prep Cell & Dye Preparation cluster_assay Assay Measurement cluster_analysis Data Analysis prep1 Seed TRP-expressing HEK-293 Cells prep2 Incubate 24-48h prep1->prep2 prep3 Load Cells with Fluo-4 AM prep2->prep3 assay1 Establish Baseline Fluorescence prep3->assay1 assay2 Add this compound (Agonist/Antagonist) assay1->assay2 assay3 Add Agonist (Antagonist Mode) assay2->assay3 Antagonist Mode assay4 Monitor Fluorescence (Kinetic Read) assay2->assay4 Agonist Mode assay3->assay4 analysis Calculate Response and EC50/IC50 assay4->analysis Ubc13_Pathway E1 E1 (Ubiquitin Activating Enzyme) E2 Ubc13 E1->E2 Transfers Ub E3 E3 Ligase (e.g., TRAF6) E2->E3 UEV Uev1A UEV->E2 Substrate Substrate Protein (e.g., NEMO) E3->Substrate Ub Ubiquitin Ub->E1 PolyUb K63-linked Polyubiquitin Chain Substrate->PolyUb Polyubiquitination Downstream Downstream Signaling (e.g., NF-κB Activation) PolyUb->Downstream LeucettamolA This compound LeucettamolA->E2 Inhibits Interaction TRP_Channel_Pathway cluster_membrane Plasma Membrane TRP_channel TRPA1 / TRPM8 Channel Ca_in Ca²⁺ Influx TRP_channel->Ca_in Opens Stimulus Agonist (e.g., AITC, Menthol) Stimulus->TRP_channel Activates LeucettamolA This compound LeucettamolA->TRP_channel Modulates/Inhibits Cellular_response Cellular Response (e.g., Neurotransmitter Release, Sensation of Pain/Cold) Ca_in->Cellular_response

References

Leucettamol A: Application Notes and Protocols for Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucettamol A, a bifunctionalized sphingoid-like compound isolated from the marine sponge Leucetta sp., has been identified as a modulator of Transient Receptor Potential (TRP) channels. Specifically, it functions as a non-electrophilic activator of the TRPA1 ion channel and a potent inhibitor of the TRPM8 ion channel.[1][2][3] These channels are critical in sensory perception, including pain and temperature, making this compound a compound of interest for further investigation in drug development for analgesia and other sensory-related disorders.

This document provides detailed application notes and protocols for the characterization of this compound's effects on TRPA1 and TRPM8 channels using patch-clamp electrophysiology.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the quantitative data on the efficacy and potency of this compound on rat TRPA1 and TRPM8 channels expressed in HEK-293 cells, as determined by fluorometric assays.[2][4]

CompoundTarget ChannelAssay TypeParameterValue (μM)Efficacy (% of Control Agonist)
This compoundrat TRPA1ActivationEC503.198
This compoundrat TRPM8Inhibition (of icilin)IC501.8N/A

Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action of this compound

cluster_TRPA1 TRPA1 Channel Activation cluster_TRPM8 TRPM8 Channel Inhibition Leucettamol_A This compound TRPA1 TRPA1 Channel Leucettamol_A->TRPA1 Activates TRPM8 TRPM8 Channel Leucettamol_A->TRPM8 Inhibits Ca_Influx_A Ca²⁺ Influx TRPA1->Ca_Influx_A Depolarization_A Cellular Depolarization Ca_Influx_A->Depolarization_A Neuronal_Activation Neuronal Activation Depolarization_A->Neuronal_Activation Icilin Icilin (Agonist) Icilin->TRPM8 Activates Ca_Influx_M Ca²⁺ Influx TRPM8->Ca_Influx_M Depolarization_M Cellular Depolarization Ca_Influx_M->Depolarization_M Cold_Sensation Cold Sensation Pathway Depolarization_M->Cold_Sensation start Start: HEK-293 cells expressing target channel cell_prep Cell Preparation & Plating start->cell_prep patch Whole-Cell Patch Clamp Configuration cell_prep->patch baseline Record Baseline Current patch->baseline agonist_app Apply Agonist (for inhibition assay) baseline->agonist_app For TRPM8 leucettamol_app Apply this compound baseline->leucettamol_app For TRPA1 agonist_app->leucettamol_app record Record Current Response leucettamol_app->record washout Washout record->washout analysis Data Analysis (I-V curves, dose-response) washout->analysis end End analysis->end

References

Application Notes and Protocols for Studying Leucettamol A Efficacy in In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucettamol A, a sphingolipid-like compound isolated from the marine sponge Leucetta aff. microrhaphis, has been identified as a novel inhibitor of the Ubc13-Uev1A (ubiquitin-conjugating enzyme E2 variant 1) interaction.[1] This inhibition is significant as the Ubc13-Uev1A complex is a key player in the ubiquitination pathway, which can lead to the downregulation of tumor suppressor proteins like p53.[1][2] By disrupting this interaction, this compound is presumed to upregulate the activity of p53, making it a promising candidate for cancer therapy.[1] These application notes provide a comprehensive overview and detailed protocols for establishing and utilizing in vivo models to evaluate the therapeutic efficacy of this compound against various cancers.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the formation of the Ubc13-Uev1A protein complex.[1] This E2 ubiquitin-conjugating enzyme complex is crucial for the synthesis of lysine 63-linked polyubiquitin chains, a process involved in DNA repair, signal transduction, and importantly, in the NF-κB signaling pathway, which is often dysregulated in cancer. Inhibition of this complex is expected to lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for survival and proliferation.

Leucettamol_A_Pathway cluster_ubiquitination Ubiquitination Pathway cluster_signaling Downstream Signaling cluster_cellular_effects Cellular Outcomes Ubc13 Ubc13 Complex Ubc13-Uev1A Complex Ubc13->Complex Uev1A Uev1A Uev1A->Complex NFkB NF-κB Pathway Activation Complex->NFkB p53 p53 Degradation Complex->p53 Proliferation Tumor Cell Proliferation & Survival NFkB->Proliferation p53->Proliferation LeucettamolA This compound LeucettamolA->Complex Inhibits

Figure 1: Proposed signaling pathway of this compound.

Recommended In Vivo Models

Given this compound's potential as an anti-cancer agent, several in vivo models are suitable for evaluating its efficacy. The choice of model will depend on the specific research question, tumor type, and the desire to study interactions with the immune system.[3][4][5]

  • Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice.[5][6] They are well-suited for initial efficacy screening and dose-response studies.

  • Patient-Derived Xenograft (PDX) Models: PDX models utilize tumor fragments from human patients directly implanted into immunodeficient mice.[6] These models better recapitulate the heterogeneity and microenvironment of human tumors, offering higher clinical relevance.

  • Syngeneic Models: These models use tumor cell lines derived from the same inbred mouse strain into which they are implanted. This allows for the study of this compound's efficacy in the context of a fully competent immune system, which is crucial if the drug has immunomodulatory effects.[5]

Experimental Protocols

The following are detailed protocols for conducting in vivo efficacy studies of this compound using a subcutaneous CDX model. These protocols can be adapted for PDX and syngeneic models.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization TumorGrowth->Randomization Treatment 5. This compound Administration Randomization->Treatment Monitoring 6. Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint 7. Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Ex Vivo Analysis (IHC, Western Blot) Endpoint->Analysis Data 9. Statistical Analysis Analysis->Data

Figure 2: General experimental workflow for in vivo efficacy studies.

Protocol 1: Subcutaneous Cell Line-Derived Xenograft (CDX) Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer CDX model.

Materials:

  • Human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)

  • Immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old

  • Matrigel® or similar basement membrane matrix

  • This compound, formulation vehicle (e.g., DMSO, PEG300)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Vehicle Control Group: Administer the formulation vehicle.

    • This compound Treatment Group(s): Administer this compound at various doses (e.g., 10, 30, 100 mg/kg).

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) daily or as determined by pharmacokinetic studies.

  • Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight every 2-3 days. Observe mice for any signs of toxicity.

  • Endpoint: Euthanize mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed.

  • Tissue Collection: At the endpoint, collect tumors, blood, and major organs for further analysis.

Protocol 2: Pharmacodynamic (PD) Marker Analysis

Objective: To assess the in vivo target engagement of this compound by analyzing downstream signaling molecules.

Materials:

  • Tumor tissues collected from the efficacy study

  • Protein lysis buffer, protease and phosphatase inhibitors

  • Antibodies for Western blotting (e.g., anti-p53, anti-p21, anti-Ub-H2A)

  • Reagents for immunohistochemistry (IHC)

Procedure:

  • Protein Extraction: Homogenize a portion of the collected tumor tissue in lysis buffer.

  • Western Blotting:

    • Quantify protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p53, its downstream target p21, and a marker of Ubc13 activity such as ubiquitinated H2A.

    • Incubate with a secondary antibody and visualize the protein bands.

  • Immunohistochemistry (IHC):

    • Fix the remaining tumor tissue in formalin and embed in paraffin.

    • Section the paraffin blocks and perform IHC staining for Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in clear and concise tables. Below are examples of how to present tumor growth inhibition and body weight data.

Table 1: Anti-tumor Efficacy of this compound in a CDX Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control-1500 ± 150--
This compound101100 ± 12026.7< 0.05
This compound30650 ± 9056.7< 0.01
This compound100250 ± 5083.3< 0.001

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Body Weight Changes During this compound Treatment

Treatment GroupDose (mg/kg)Mean Body Weight (g) ± SEM (Day 0)Mean Body Weight (g) ± SEM (Day 21)Percent Body Weight Change
Vehicle Control-22.5 ± 0.521.8 ± 0.6-3.1%
This compound1022.3 ± 0.421.9 ± 0.5-1.8%
This compound3022.6 ± 0.522.1 ± 0.4-2.2%
This compound10022.4 ± 0.620.2 ± 0.7-9.8%

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

The provided protocols and guidelines offer a robust framework for the preclinical in vivo evaluation of this compound. By employing these models, researchers can effectively assess the anti-tumor efficacy, dose-response relationship, and in vivo mechanism of action of this promising anti-cancer agent. Careful experimental design and data analysis are crucial for advancing our understanding of this compound and its potential translation to the clinic.

References

Leucettamol A as a tool compound for TRP channel research

Author: BenchChem Technical Support Team. Date: November 2025

An overview of Leucettamol A, a marine-derived sphingoid, and its application as a selective tool compound for the investigation of Transient Receptor Potential (TRP) channels. This document provides detailed protocols for researchers, scientists, and drug development professionals.

Application Notes

This compound, a bifunctionalized sphingoid-like compound isolated from the marine sponge Leucetta sp., has emerged as a valuable tool for probing the function of specific TRP channels.[1][2] Unlike many TRP modulators that are synthetic, this compound is a natural product.[1][2] Its utility in research stems from its distinct modulatory profile: it acts as a non-electrophilic activator of the TRPA1 channel and a potent inhibitor of the TRPM8 channel.[1][2] Notably, this compound is largely inactive on TRPV1, CB1, and CB2 receptors, affording it a degree of selectivity that is advantageous for dissecting the specific roles of TRPA1 and TRPM8 in cellular signaling and disease models.[1][2]

TRPA1 and TRPM8 are key ion channels involved in sensory perception, particularly in detecting thermal and chemical stimuli related to pain and inflammation.[2][3][4] TRPA1 is recognized as a sensor for noxious cold and irritant chemicals, making it a target for novel analgesics.[2][3][5] TRPM8 is activated by cool temperatures and cooling agents (like menthol) and is implicated in both normal cold sensation and pathological cold allodynia.[2][6] The dual action of this compound allows for the simultaneous investigation of these two important channels, making it a unique compound for studying pain pathways, sensory transduction, and potential therapeutic interventions.

Quantitative Data Summary

The following table summarizes the quantitative data on the activity of this compound and its related compounds on rat TRPA1 and TRPM8 channels, as determined by fluorometric analysis of intracellular calcium concentration ([Ca2+]i) in transfected HEK-293 cells.

CompoundTarget ChannelActivity TypePotency (EC50/IC50 in µM)Efficacy (% of control)
This compound TRPA1Agonist (Activation)3.7 ± 1.7101.9 ± 12.4
TRPA1Antagonist (Desensitization)9.4 ± 2.2139.2 ± 7.5
TRPM8Antagonist (Inhibition of Icilin)4.7 ± 0.26.5 ± 0.3
Leucettamol B TRPA1Agonist (Activation)5.9 ± 1.9103.3 ± 10.6
TRPA1Antagonist (Desensitization)3.5 ± 2.5109.6 ± 21.0
TRPM8Antagonist (Inhibition of Icilin)4.7 ± 0.96.4 ± 1.0

Data sourced from Chianese et al., 2012.[1]

Signaling Pathways and Mechanisms

The following diagrams illustrate the general signaling pathway of TRP channels and the specific modulatory action of this compound.

G General TRP Channel Signaling Pathway cluster_membrane Plasma Membrane cluster_stimuli cluster_response TRP_Channel TRP Channel (e.g., TRPA1, TRPM8) Ca_Influx Ca²⁺ Influx TRP_Channel->Ca_Influx Channel Opening Chemical Chemical Ligands Chemical->TRP_Channel Thermal Thermal Stimuli Thermal->TRP_Channel Downstream Downstream Signaling (e.g., Neurotransmitter Release) Ca_Influx->Downstream

Caption: General signaling pathway for TRP channels.

G This compound's Modulatory Action on TRP Channels cluster_channels cluster_effects Leucettamol_A This compound TRPA1 TRPA1 Channel Leucettamol_A->TRPA1 Activates TRPM8 TRPM8 Channel Leucettamol_A->TRPM8 Inhibits TRPV1 TRPV1 Channel Leucettamol_A->TRPV1 Inactive Activation Channel Activation (Ca²⁺ Influx) TRPA1->Activation Inhibition Channel Inhibition TRPM8->Inhibition NoEffect No Significant Effect TRPV1->NoEffect

Caption: this compound's dual modulatory action on TRP channels.

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging Assay

This protocol details the use of a fluorometric assay to measure changes in intracellular calcium ([Ca2+]i) in response to this compound, which is a common method for assessing TRP channel activity.[1][2]

Workflow Diagram:

G Calcium Imaging Experimental Workflow A 1. Cell Culture & Seeding (HEK-293 cells) B 2. Transient Transfection (with target TRP channel plasmid) A->B C 3. Dye Loading (e.g., Fura-2 AM) B->C D 4. Baseline Fluorescence Reading C->D E 5. Compound Application (this compound) D->E F 6. Agonist Application (for antagonist assay) (e.g., Icilin for TRPM8) E->F Antagonist Assay G 7. Fluorescence Measurement (Real-time kinetic reading) E->G Agonist Assay F->G Antagonist Assay H 8. Data Analysis (Calculate EC50/IC50 values) G->H

Caption: Workflow for assessing compound activity via calcium imaging.

Methodology:

  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney (HEK-293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

    • 24 hours before the assay, transiently transfect the cells with a plasmid encoding the human or rat TRP channel of interest (e.g., rTRPA1 or rTRPM8) using a suitable transfection reagent.

    • Seed the transfected cells onto 96-well black-walled, clear-bottom plates.

  • Fluorescent Dye Loading:

    • On the day of the experiment, wash the cells with a standard extracellular solution (e.g., Krebs-Ringer-HEPES buffer).

    • Load the cells with a calcium-sensitive fluorescent dye, such as 3 µM Fura-2 AM, for 30-60 minutes at 37°C.[7] This dye allows for ratiometric measurement of calcium concentration.

    • After incubation, wash the cells again to remove excess dye and leave them in the buffer for a de-esterification period of 30 minutes at room temperature.[8]

  • Compound Application and Data Acquisition:

    • Place the plate into a fluorometric imaging plate reader or a fluorescence microscope equipped for live-cell imaging.

    • Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) for a few minutes to establish a stable baseline.

    • For Agonist Activity (on TRPA1):

      • Apply varying concentrations of this compound to the wells.

      • Continuously record the fluorescence signal to detect any increase in [Ca2+]i, indicating channel activation.[1][2]

    • For Antagonist Activity (on TRPM8):

      • Pre-incubate the cells with varying concentrations of this compound for 5 minutes.[2]

      • Following pre-incubation, apply a known agonist for the channel (e.g., 0.25 µM icilin for TRPM8) to stimulate calcium influx.[2]

      • Record the fluorescence to determine the extent to which this compound inhibits the agonist-induced response.

  • Data Analysis:

    • Calculate the change in fluorescence ratio over time for each well.

    • For agonist activity, plot the peak response against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

    • For antagonist activity, plot the inhibition of the agonist response against the concentration of this compound to determine the IC50 value.

Protocol 2: Electrophysiology (Whole-Cell Patch-Clamp) Assay

This protocol provides a conceptual framework for using patch-clamp electrophysiology to confirm and further characterize the effects of this compound on TRP channel currents.

Workflow Diagram:

G Patch-Clamp Electrophysiology Workflow A 1. Cell Preparation (Transfected HEK-293 on coverslips) B 2. Establish Whole-Cell Configuration A->B C 3. Record Baseline Current B->C D 4. Perfuse with this compound C->D Agonist Test F 6. Apply Agonist (for antagonist assay) (e.g., Menthol for TRPM8) C->F Antagonist Test E 5. Record Modulated Current (Inward/Outward currents) D->E G 7. Data Analysis (Current-voltage relationship, % inhibition) E->G F->D Antagonist Test F->E

Caption: Workflow for electrophysiological validation of compound activity.

Methodology:

  • Cell Preparation:

    • Use HEK-293 cells transiently transfected with the target TRP channel, plated at a low density on glass coverslips.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Establish a whole-cell patch-clamp configuration on a single transfected cell.

    • The extracellular solution should be a standard physiological saline solution, and the intracellular (pipette) solution should contain appropriate ions (e.g., CsCl or Cs-gluconate to isolate specific currents).

  • Data Acquisition:

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

    • Record baseline currents while perfusing the cell with the extracellular solution.

    • For Agonist Activity (TRPA1): Perfuse the cell with a solution containing this compound. An inward current at negative potentials would confirm its role as an agonist.

    • For Antagonist Activity (TRPM8): First, apply a known agonist (e.g., menthol or icilin) to elicit a stable baseline current. Then, co-apply this compound to measure the degree of current inhibition.[9]

  • Data Analysis:

    • Measure the amplitude of the currents before, during, and after the application of this compound.

    • Construct dose-response curves to calculate EC50 or IC50 values based on current modulation.

    • Analyze the current-voltage (I-V) relationship to understand the biophysical effects of the compound on the channel.

Protocol 3: Conceptual In Vivo Pain Model Assay

Given this compound's activity on pain-related channels TRPA1 and TRPM8, its analgesic potential can be evaluated in preclinical models of pain.

Methodology Outline:

  • Model Selection: Choose an appropriate rodent model of pain, such as:

    • Formalin Test: This model assesses both acute nociceptive pain (Phase 1) and inflammatory pain (Phase 2). This compound's effect on TRPA1 suggests it could be effective in this model.[10]

    • Carrageenan-induced Paw Edema: This is a model of inflammatory pain where paw volume and thermal/mechanical hypersensitivity are measured.[11]

    • Cold Plate Test: To specifically test the modulation of cold sensation via TRPM8 inhibition.

  • Compound Administration:

    • Administer this compound systemically (e.g., intraperitoneal or oral) or locally (e.g., intraplantar injection) to rodents at various doses.

  • Behavioral Assessment:

    • Quantify pain-related behaviors, such as licking, flinching, or withdrawal latency from a thermal or mechanical stimulus.

    • Compare the responses of the this compound-treated group to a vehicle control group and a positive control group (e.g., a known analgesic).

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if this compound produces a significant, dose-dependent analgesic effect.

References

Application Notes and Protocols: ELISA for Ubc13-Uev1A Interaction and its Inhibition by Leucettamol A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protein complex formed by Ubiquitin-conjugating enzyme E2 N (Ubc13, also known as UBE2N) and Ubiquitin-conjugating enzyme E2 variant 1 (Uev1A, also known as UBE2V1) is a key mediator in cellular signaling pathways, most notably the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This complex specifically assembles lysine 63 (K63)-linked polyubiquitin chains, which serve as a scaffold for the recruitment and activation of downstream signaling proteins, rather than targeting proteins for proteasomal degradation. The Ubc13-Uev1A heterodimer is crucial for immune and inflammatory responses, as well as DNA damage repair.[1]

Dysregulation of the Ubc13-Uev1A complex and the NF-κB signaling pathway is implicated in various diseases, including cancer and inflammatory disorders. Consequently, this complex has emerged as a promising target for therapeutic intervention. Leucettamol A, a natural product isolated from the marine sponge Leucetta aff. microrhaphis, has been identified as an inhibitor of the Ubc13-Uev1A interaction.[2] This document provides detailed application notes and protocols for an Enzyme-Linked Immunosorbent Assay (ELISA) to study the Ubc13-Uev1A interaction and to screen for its inhibitors, such as this compound.

Data Presentation

The inhibitory activity of this compound and its derivatives on the Ubc13-Uev1A interaction has been quantified using ELISA. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundIC50 (µg/mL)IC50 (µM)Source
This compound50~106[2][3]
Hydrogenated this compound4~8[2]

Note: The molecular weight of this compound is approximately 472.7 g/mol .[4]

Experimental Protocols

Principle of the Assay

This protocol describes an indirect ELISA to measure the interaction between Ubc13 and Uev1A. Recombinant Ubc13 protein is immobilized on the surface of a microplate well. FLAG-tagged Uev1A is then added, and its binding to Ubc13 is detected using an anti-FLAG antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). The addition of a chromogenic substrate results in a colorimetric signal that is proportional to the amount of bound Uev1A. Potential inhibitors, such as this compound, are co-incubated with the proteins, and a reduction in the signal indicates inhibition of the interaction.

Materials and Reagents
  • Proteins:

    • Recombinant Human Ubc13 (carrier-free)

    • Recombinant Human FLAG-tagged Uev1A (carrier-free)

  • Antibodies:

    • Anti-FLAG M2 monoclonal antibody (or other high-affinity anti-FLAG antibody)

    • HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP)

  • Inhibitor:

    • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Coating Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.6

    • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

    • Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA)

    • Assay Buffer: PBST with 0.1% BSA

    • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

    • Stop Solution: 2 N H₂SO₄

  • Equipment:

    • 96-well high-binding ELISA plates

    • Microplate reader capable of measuring absorbance at 450 nm

    • Multichannel pipettes

    • Plate shaker

    • Incubator

Detailed ELISA Protocol
  • Coating with Ubc13: a. Dilute recombinant Ubc13 to a final concentration of 1-5 µg/mL in Coating Buffer. b. Add 100 µL of the diluted Ubc13 solution to each well of a 96-well ELISA plate. c. Incubate the plate overnight at 4°C.

  • Blocking: a. The next day, wash the plate three times with 200 µL of Wash Buffer per well. b. Add 200 µL of Blocking Buffer to each well. c. Incubate for 1-2 hours at room temperature (RT) on a plate shaker.

  • Inhibitor and Uev1A Incubation: a. During the blocking step, prepare serial dilutions of this compound (or other test compounds) in Assay Buffer. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the compound dilutions. b. Dilute FLAG-tagged Uev1A to a final concentration of 1-5 µg/mL in Assay Buffer. c. In a separate non-binding plate, mix 50 µL of the diluted this compound (or vehicle) with 50 µL of the diluted FLAG-Uev1A. Pre-incubate this mixture for 30 minutes at RT. d. After the blocking step, wash the Ubc13-coated plate three times with 200 µL of Wash Buffer per well. e. Transfer 100 µL of the pre-incubated Uev1A/inhibitor mixture to the corresponding wells of the Ubc13-coated plate. f. Incubate for 1-2 hours at RT on a plate shaker.

  • Detection: a. Wash the plate three times with 200 µL of Wash Buffer per well. b. Dilute the anti-FLAG M2 primary antibody in Assay Buffer according to the manufacturer's recommendation (e.g., 1:1000). c. Add 100 µL of the diluted primary antibody to each well. d. Incubate for 1 hour at RT on a plate shaker. e. Wash the plate three times with 200 µL of Wash Buffer per well. f. Dilute the HRP-conjugated secondary antibody in Assay Buffer according to the manufacturer's recommendation (e.g., 1:5000). g. Add 100 µL of the diluted secondary antibody to each well. h. Incubate for 1 hour at RT on a plate shaker, protected from light.

  • Signal Development and Measurement: a. Wash the plate five times with 200 µL of Wash Buffer per well. b. Add 100 µL of TMB Substrate to each well. c. Incubate at RT for 15-30 minutes in the dark, or until sufficient color development is observed. d. Stop the reaction by adding 50 µL of Stop Solution to each well. e. Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Analysis
  • Subtract the average absorbance of the blank wells (no Ubc13) from all other readings.

  • The percentage of inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (Absorbance_with_inhibitor / Absorbance_vehicle_control))

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Visualizations

Ubc13-Uev1A Signaling Pathway

The Ubc13-Uev1A complex is a critical component of the NF-κB signaling cascade. Upon stimulation by cytokines like TNF-α or IL-1β, upstream signaling molecules activate E3 ligases such as TRAF2 and TRAF6. These E3 ligases, in conjunction with the Ubc13-Uev1A E2 enzyme, catalyze the formation of K63-linked polyubiquitin chains on themselves and other target proteins like NEMO (IKKγ). This polyubiquitination serves as a scaffold to recruit and activate the IKK complex (IKKα, IKKβ, and NEMO). The activated IKK complex then phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination (via K48-linked chains) and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.

Ubc13_Uev1A_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor TRAF2 TRAF2 (E3) TNFR->TRAF2 K63_polyUb K63-linked polyubiquitination TRAF2->K63_polyUb Ubc13_Uev1A Ubc13-Uev1A (E2) Ubc13_Uev1A->K63_polyUb IKK_complex IKK Complex (IKKα/β, NEMO) K63_polyUb->IKK_complex activates IkBa_NFkB IκBα-p50/p65 IKK_complex->IkBa_NFkB phosphorylates IκBα p50_p65 p50/p65 (NF-κB) IkBa_NFkB->p50_p65 IκBα degradation NFkB_DNA NF-κB binds to DNA p50_p65->NFkB_DNA translocates Gene_expression Gene Expression (Inflammation, Survival) NFkB_DNA->Gene_expression TNF TNF-α TNF->TNFR

Caption: Ubc13-Uev1A in the NF-κB signaling pathway.

Experimental Workflow for ELISA

The ELISA workflow involves a series of sequential steps, including coating the plate with Ubc13, blocking non-specific binding sites, incubating with the Uev1A protein in the presence or absence of an inhibitor, adding primary and secondary antibodies for detection, and finally, developing and measuring the colorimetric signal.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Binding Reaction cluster_detection Detection cluster_readout Readout A Coat plate with recombinant Ubc13 B Wash A->B C Block with BSA B->C D Wash C->D E Add FLAG-Uev1A +/- This compound D->E F Incubate E->F G Wash F->G H Add anti-FLAG primary antibody G->H I Incubate & Wash H->I J Add HRP-conjugated secondary antibody I->J K Incubate & Wash J->K L Add TMB substrate K->L M Add Stop Solution L->M N Read absorbance at 450 nm M->N

Caption: Experimental workflow for the Ubc13-Uev1A interaction ELISA.

References

Application Notes and Protocols for In Vivo Delivery of Leucettamol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucettamol A, a sphingolipid-like compound isolated from the marine sponge Leucetta aff. microraphis, has been identified as an inhibitor of the Ubc13-Uev1A protein complex.[1] This inhibition suggests potential therapeutic applications, particularly in oncology, by upregulating the activity of the tumor suppressor p53 protein.[1] As research on this compound progresses from in vitro to in vivo models, establishing effective and reproducible delivery methods is critical. These application notes provide detailed, generalized protocols for the in vivo administration of this compound in rodent models, based on standard preclinical practices for small molecules. The following information is intended as a guide for initial in vivo studies, as specific published protocols for this compound are not currently available.

Data Presentation: Recommended Administration Parameters

The following tables summarize recommended starting parameters for the administration of this compound in mice, a common model for initial in vivo efficacy and toxicity studies. These values are based on general guidelines for rodent handling and substance administration and may require optimization for specific experimental goals.[2]

Table 1: Recommended Maximum Administration Volumes for Mice

Route of AdministrationMaximum VolumeNeedle Size (Gauge)
Intravenous (IV) - Tail Vein0.2 mL27-30
Intraperitoneal (IP)2.0 mL25-27
Subcutaneous (SC)1.0 mL per site25-27
Oral Gavage (PO)1.5 mL20-22 (gavage needle)

Table 2: Example Dosing Regimen for a Pilot In Vivo Study

ParameterDescription
Animal Model Athymic Nude Mice (for xenograft studies) or C57BL/6 (for non-tumor studies)
Age/Weight 6-8 weeks / 20-25 g
Housing Standard specific-pathogen-free (SPF) conditions
Test Article This compound
Vehicle 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline (example formulation)
Concentration To be determined by maximum tolerated dose (MTD) studies
Route of Administration Intraperitoneal (IP) or Intravenous (IV)
Dosing Volume 100 µL (for a 20 g mouse, at 5 mL/kg)
Dosing Frequency Once daily or every other day
Study Duration 21-28 days
Endpoint Tumor volume, body weight, clinical signs of toxicity

Experimental Protocols

The following are detailed, generalized protocols for the preparation and administration of this compound for in vivo studies.

Protocol 1: Formulation of this compound for In Vivo Administration

Objective: To prepare a sterile, injectable formulation of this compound suitable for parenteral administration in mice.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile, pyrogen-free vials

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • In a sterile vial, dissolve the required amount of this compound powder in DMSO. Vortex briefly to ensure complete dissolution.

  • Add PEG300 to the solution and mix thoroughly.

  • Add Tween 80 to the solution and mix until a clear, homogeneous solution is formed.

  • Slowly add sterile saline to the mixture while gently vortexing to bring the formulation to the final desired volume.

  • Sterilize the final formulation by passing it through a 0.22 µm sterile syringe filter into a new sterile, pyrogen-free vial.

  • Store the formulation at 4°C, protected from light. Before each use, visually inspect for any precipitation. If precipitation occurs, gently warm the solution to 37°C to redissolve.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Objective: To administer the this compound formulation into the peritoneal cavity of a mouse.

Materials:

  • Prepared this compound formulation

  • Mouse restraint device (optional)

  • 1 mL sterile syringe with a 25-27 gauge needle

  • 70% ethanol

Procedure:

  • Withdraw the calculated dose of the this compound formulation into the syringe. Ensure there are no air bubbles.

  • Properly restrain the mouse, ensuring the head is tilted slightly downwards to move the abdominal organs away from the injection site.

  • Wipe the lower right or left quadrant of the abdomen with 70% ethanol.

  • Insert the needle at a 15-30 degree angle into the skin and through the abdominal wall.

  • Gently aspirate to ensure the needle has not entered the bladder or intestines (no fluid should enter the syringe).

  • Slowly inject the full volume of the formulation.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress.

Protocol 3: Intravenous (IV) Injection via the Lateral Tail Vein in Mice

Objective: To administer the this compound formulation directly into the systemic circulation of a mouse.

Materials:

  • Prepared this compound formulation

  • Mouse restraint device specifically for tail vein injections

  • Heat lamp or warm water to dilate the tail veins

  • 1 mL sterile syringe with a 27-30 gauge needle

  • 70% ethanol

Procedure:

  • Place the mouse in the restraint device.

  • Warm the mouse's tail using a heat lamp or by immersing it in warm water for a few seconds to dilate the lateral tail veins.

  • Wipe the tail with 70% ethanol. The two lateral tail veins should be visible on either side of the tail.

  • Withdraw the calculated dose of the this compound formulation into the syringe. Ensure all air bubbles are removed.

  • Position the needle, with the bevel facing up, parallel to the chosen vein.

  • Carefully insert the needle into the vein. A slight "flash" of blood may be visible in the hub of the needle upon successful entry.

  • Slowly inject the formulation. If significant resistance is met or a blister forms, the needle is not in the vein. In such a case, withdraw the needle, apply gentle pressure to the site, and attempt the injection in a more proximal location on the same or opposite vein.

  • After a successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Mandatory Visualizations

Signaling Pathway of this compound's Proposed Mechanism of Action

LeucettamolA_Pathway cluster_downstream Downstream Effects This compound This compound Ubc13_Uev1A Ubc13-Uev1A Complex Formation This compound->Ubc13_Uev1A TRAF6_Ub TRAF6 Ubiquitination (K63-linked) Ubc13_Uev1A->TRAF6_Ub p53_Degradation p53 Degradation Ubc13_Uev1A->p53_Degradation (indirect) Ubc13_Uev1A->p53_Degradation NFkB_Activation NF-κB Activation TRAF6_Ub->NFkB_Activation p53_Upregulation p53 Upregulation p53_Degradation->p53_Upregulation Apoptosis Apoptosis p53_Upregulation->Apoptosis

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start: Tumor Cell Implantation tumor_growth Allow Tumors to Establish (e.g., 100 mm³) start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle (e.g., Daily IP) randomization->treatment Treatment Group randomization->treatment Vehicle Group monitoring Monitor Tumor Volume, Body Weight, and Clinical Signs treatment->monitoring endpoint Endpoint Criteria Met (e.g., Tumor Size, Study Duration) monitoring->endpoint endpoint->treatment Continue Treatment euthanasia Euthanasia and Tissue Collection endpoint->euthanasia Yes analysis Data Analysis (e.g., Tumor Growth Inhibition) euthanasia->analysis end End of Study analysis->end

Caption: Workflow for an in vivo xenograft efficacy study.

Logical Relationship of Formulation Components

Formulation_Logic cluster_components Formulation Components cluster_final Final Product LeucettamolA This compound (Active Pharmaceutical Ingredient) DMSO DMSO (Solubilizing Agent) LeucettamolA->DMSO dissolves in FinalFormulation Sterile, Injectable Formulation PEG300 PEG300 (Co-solvent) DMSO->PEG300 mixed with Tween80 Tween 80 (Surfactant/Emulsifier) PEG300->Tween80 mixed with Saline Saline (Aqueous Vehicle) Tween80->Saline added to

Caption: Logical relationship of formulation components.

References

Application Notes and Protocols: Experimental Design for Neurobiology Studies of Leucettamol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the neurobiological properties of Leucettamol A, a marine-derived compound with potential therapeutic applications in neurology. The following protocols are designed to assess its neuroprotective, anti-neuroinflammatory, and synaptic plasticity-modulating effects.

Assessment of Neuroprotective Effects of this compound against Glutamate-Induced Excitotoxicity in HT22 Hippocampal Neuronal Cells

This experiment aims to determine the potential of this compound to protect neuronal cells from glutamate-induced cell death, a common mechanism in neurodegenerative diseases and ischemic stroke.

Experimental Protocol
  • Cell Culture: Culture murine HT22 hippocampal neuronal cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed HT22 cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (a known neuroprotective agent).

    • Induce excitotoxicity by adding 5 mM glutamate to the culture medium.

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Cell Viability Assay (Resazurin Assay):

    • After incubation, remove the culture medium and add 100 µL of fresh medium containing 10% resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Data Presentation

Table 1: Neuroprotective Effect of this compound on Glutamate-Treated HT22 Cells

Treatment GroupThis compound (µM)Glutamate (5 mM)Cell Viability (%)Standard Deviation
Control0-100± X.X
Vehicle0 (DMSO)+Value± X.X
This compound1+Value± X.X
This compound5+Value± X.X
This compound10+Value± X.X
This compound25+Value± X.X
This compound50+Value± X.X
Positive ControlConc.+Value± X.X

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_inc Incubation & Assay cluster_analysis Data Analysis seed Seed HT22 cells in 96-well plates adhere Allow cells to adhere overnight seed->adhere pretreat Pre-treat with this compound or controls adhere->pretreat glutamate Add 5 mM Glutamate pretreat->glutamate incubate Incubate for 24 hours glutamate->incubate resazurin Add Resazurin and incubate incubate->resazurin measure Measure Fluorescence resazurin->measure analyze Calculate Cell Viability (%) measure->analyze

Neuroprotection Assay Workflow

Investigation of Anti-Neuroinflammatory Properties of this compound in LPS-Stimulated BV-2 Microglial Cells

This protocol is designed to evaluate the potential of this compound to mitigate the inflammatory response in microglia, the resident immune cells of the central nervous system. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is used to induce an inflammatory response.

Experimental Protocol
  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed BV-2 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).

    • Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite will be used to quantify NO levels.

  • Cytokine Measurement (ELISA):

    • Use the collected supernatant to measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Normalize the levels of NO and cytokines to the control group and express them as a percentage of the LPS-treated group.

Data Presentation

Table 2: Effect of this compound on NO Production in LPS-Stimulated BV-2 Cells

Treatment GroupThis compound (µM)LPS (1 µg/mL)NO Concentration (µM)Standard Deviation
Control0-Value± X.X
Vehicle0 (DMSO)+Value± X.X
This compound1+Value± X.X
This compound5+Value± X.X
This compound10+Value± X.X
This compound25+Value± X.X
This compound50+Value± X.X

Table 3: Effect of this compound on Pro-inflammatory Cytokine Release in LPS-Stimulated BV-2 Cells

Treatment GroupThis compound (µM)LPS (1 µg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Control0-ValueValue
Vehicle0 (DMSO)+ValueValue
This compound1+ValueValue
This compound5+ValueValue
This compound10+ValueValue
This compound25+ValueValue
This compound50+ValueValue

Hypothesized Signaling Pathway

G cluster_pathway Hypothesized Anti-Neuroinflammatory Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 binds Ubc13_Uev1A Ubc13-Uev1A TLR4->Ubc13_Uev1A activates NFkB NF-κB Ubc13_Uev1A->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NFkB->Cytokines induces transcription LeucettamolA This compound LeucettamolA->Ubc13_Uev1A inhibits G cluster_prep Slice Preparation cluster_record Electrophysiology cluster_analysis Data Analysis dissect Dissect Hippocampus slice Prepare 400 µm Slices dissect->slice recover Recover Slices in aCSF slice->recover baseline Record Baseline fEPSPs recover->baseline apply_drug Apply this compound baseline->apply_drug induce_ltp Induce LTP (HFS) apply_drug->induce_ltp post_ltp Record Post-HFS fEPSPs induce_ltp->post_ltp analyze Analyze fEPSP Slope and Potentiation post_ltp->analyze

Troubleshooting & Optimization

Technical Support Center: Optimizing Leucettamol A Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Leucettamol A in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful optimization of this compound concentrations for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a marine-derived sphingoid that has been identified as an inhibitor of the Ubc13-Uev1A ubiquitin-conjugating enzyme complex.[1] This inhibition is significant as the Ubc13-Uev1A complex is involved in DNA repair and NF-κB signaling pathways. By disrupting this interaction, this compound is considered a potential lead for anti-cancer agents that upregulate the activity of the tumor suppressor protein p53.[1] Additionally, this compound and its analogs have been shown to act as modulators of TRPA1 and TRPM8 channels, which are involved in sensory signaling.[2]

Q2: What is a good starting concentration for this compound in a cell-based assay?

A2: Based on published data, a broad concentration range is recommended for initial screening. A good starting point would be a serial dilution from 1 µM to 100 µM. An initial IC50 value for the inhibition of the Ubc13-Uev1A interaction was reported to be 50 µg/mL.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How do I determine the optimal concentration of this compound for my cell line?

A3: The optimal concentration is cell-line and assay-dependent. A dose-response curve is the most effective method to determine this. You should test a range of concentrations, typically in half-log or log dilutions, and measure the desired biological effect. The concentration that gives a robust and reproducible signal without causing significant cytotoxicity is generally considered optimal.

Q4: What are the potential off-target effects of this compound?

A4: Besides its primary target, the Ubc13-Uev1A complex, this compound has been shown to modulate TRPA1 and TRPM8 channels.[2] Researchers should be aware of these potential off-target effects, especially if their experimental system involves pathways related to these ion channels. It is advisable to include appropriate controls to distinguish between on-target and off-target effects.

Q5: How can I assess the cytotoxicity of this compound?

A5: A standard cytotoxicity assay, such as the MTT, XTT, or CellTiter-Glo® assay, should be performed in parallel with your functional assay. This will help you to distinguish between a specific inhibitory effect and a general cytotoxic effect. You should treat your cells with the same concentrations of this compound as in your primary assay and measure cell viability over the same time course.

Q6: What is the recommended solvent for this compound?

A6: While the provided search results do not explicitly state the solvent for cell culture use, compounds of this nature are typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is critical to ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Q7: What is a typical incubation time for this compound in cell-based assays?

A7: The optimal incubation time will vary depending on the specific biological question and the cell type. For signaling pathway studies, shorter incubation times (e.g., 1-24 hours) may be sufficient. For assays measuring downstream effects like apoptosis or changes in protein expression, longer incubation times (e.g., 24-72 hours) may be necessary. A time-course experiment is recommended to determine the ideal incubation period.

Troubleshooting Guide

Problem: I am not observing any effect of this compound on my cells.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Perform a wider dose-response experiment. It's possible your cell line requires a higher concentration of this compound to elicit a response. Consider testing concentrations up to and above the initially reported IC50 of 50 µg/mL.[1]

  • Possible Cause 2: Inactive Compound.

    • Solution: Ensure the proper storage and handling of your this compound stock solution. Repeated freeze-thaw cycles can degrade the compound. Prepare fresh dilutions from a new stock if necessary.

  • Possible Cause 3: Cell Line Insensitivity.

    • Solution: Your chosen cell line may not express the target (Ubc13-Uev1A) at sufficient levels, or the pathway may not be active under your experimental conditions. Consider using a positive control compound known to elicit a response in your assay or testing a different cell line.

  • Possible Cause 4: Assay Window Issues.

    • Solution: If you are using a fluorescence-based assay, ensure your instrument is set up correctly with the appropriate filters.[3] For any assay, a lack of a sufficient signal-to-background ratio can mask the compound's effect.[4]

Problem: I am observing high levels of cell death even at low concentrations.

  • Possible Cause 1: High Sensitivity of the Cell Line.

    • Solution: Your cell line may be particularly sensitive to this compound. Perform a cytotoxicity assay with a finer titration of lower concentrations to identify a non-toxic working range.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤ 0.1%). Always include a vehicle-only control to assess solvent toxicity.

  • Possible Cause 3: Contamination.

    • Solution: Check your cell culture for any signs of contamination (e.g., bacteria, mycoplasma), which can cause unexpected cell death.

Problem: My results are not reproducible.

  • Possible Cause 1: Inconsistent Cell Culture Conditions.

    • Solution: Cell passage number, confluency, and overall health can significantly impact experimental outcomes.[5][6] Maintain consistent cell culture practices and use cells within a defined passage number range.

  • Possible Cause 2: Pipetting Errors.

    • Solution: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize variability in reagent and compound addition.[4]

  • Possible Cause 3: Edge Effects in Microplates.

    • Solution: Evaporation from the outer wells of a microplate can concentrate compounds and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound and its Derivatives

CompoundTarget/AssayIC50 ValueSource
This compoundUbc13-Uev1A Interaction (ELISA)50 µg/mL[1]
Hydrogenated this compoundUbc13-Uev1A Interaction (ELISA)4 µg/mL[1]
This compound TetraacetateUbc13-Uev1A Interaction (ELISA)Inactive[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration Range of this compound using a Dose-Response Assay

Objective: To determine the effective concentration range of this compound for a specific biological endpoint in a chosen cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates (clear, white, or black depending on the assay readout)

  • Assay-specific reagents (e.g., luciferase substrate, fluorescent probe)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 100 µM down to 0.01 µM in half-log or log steps. Remember to prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assay Readout: Following incubation, perform the specific assay to measure your biological endpoint of interest according to the manufacturer's protocol.

  • Data Analysis: Plot the assay response against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the EC50 or IC50 value.

Protocol 2: Assessing this compound-induced Cytotoxicity using an MTT Assay

Objective: To evaluate the effect of this compound on cell viability.

Materials:

  • This compound stock solution

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1. It is crucial to use the same cell density, compound concentrations, and incubation times as in your primary assay.

  • Addition of MTT Reagent: After the incubation period, add MTT reagent to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing the MTT reagent and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the this compound concentration to determine the CC50 (cytotoxic concentration 50%).

Visualizations

Leucettamol_A_Signaling_Pathway Ubc13 Ubc13 Complex Ubc13-Uev1A Complex Ubc13->Complex Uev1A Uev1A Uev1A->Complex Leucettamol_A This compound Leucettamol_A->Complex Inhibits Downstream Downstream Signaling (e.g., NF-κB activation, DNA damage response) Complex->Downstream

Caption: this compound inhibits the formation of the Ubc13-Uev1A complex.

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree start Problem with Assay no_effect No Effect Observed start->no_effect high_toxicity High Toxicity Observed start->high_toxicity no_effect->high_toxicity No check_conc Concentration too low? no_effect->check_conc Yes check_sens Cell line too sensitive? high_toxicity->check_sens Yes check_activity Compound degraded? check_conc->check_activity sol_conc Increase Concentration Range check_conc->sol_conc check_cells Cell line insensitive? check_activity->check_cells sol_activity Use Fresh Stock check_activity->sol_activity sol_cells Use Positive Control/ Change Cell Line check_cells->sol_cells check_solvent Solvent toxicity? check_sens->check_solvent sol_sens Decrease Concentration check_sens->sol_sens check_contam Contamination? check_solvent->check_contam sol_solvent Check/Lower Solvent % check_solvent->sol_solvent sol_contam Test for Contamination check_contam->sol_contam

Caption: Troubleshooting decision tree for this compound assays.

References

Leucettamol A stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the long-term stability of Leucettamol A is limited. This technical support guide is based on general principles of drug stability and degradation for structurally related compounds. The provided data and protocols are illustrative and should be adapted and validated for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C or lower, protected from light and moisture. If stored in solution, it is recommended to use anhydrous solvents, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C.

Q2: What are the visible signs of this compound degradation?

Degradation of this compound in solution may be indicated by a color change (e.g., yellowing), precipitation, or the appearance of cloudiness. For the solid compound, clumping or discoloration may suggest degradation. However, significant degradation can occur without any visible changes. Therefore, periodic analytical assessment is recommended for long-term experiments.

Q3: Which solvents are recommended for dissolving and storing this compound?

This compound is a sphingolipid-like molecule.[1] Based on general knowledge of similar compounds, anhydrous DMSO, ethanol, or a mixture of chloroform:methanol are suitable for initial stock solutions. For aqueous buffers, the stability is pH-dependent and should be empirically determined. It is advisable to prepare fresh dilutions in aqueous media for each experiment.

Q4: How many freeze-thaw cycles can a this compound solution undergo?

The number of permissible freeze-thaw cycles is not established for this compound. As a general precaution for complex organic molecules, it is best to minimize freeze-thaw cycles.[2] We recommend aliquoting stock solutions into single-use vials to maintain compound integrity over the course of an extended study.

Q5: Is this compound sensitive to light?

Many complex organic molecules exhibit photosensitivity.[3] While specific data for this compound is unavailable, it is prudent to protect solutions and solid compounds from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and experimentation.

Troubleshooting Guides

Issue 1: Inconsistent experimental results (e.g., variable IC50 values).

  • Question: My IC50 value for this compound's inhibition of the Ubc13-Uev1A interaction has been increasing in my recent assays. What could be the cause?

  • Answer: An increasing IC50 value suggests a decrease in the effective concentration of active this compound. This is likely due to degradation of the compound in your stock solution.

    • Troubleshooting Steps:

      • Prepare a fresh stock solution: Dissolve a new vial of solid this compound in fresh, anhydrous solvent.

      • Compare with old stock: Run a parallel experiment comparing the activity of the newly prepared stock solution with your existing one.

      • Review storage conditions: Ensure your stock solutions are stored at -80°C and protected from light. Confirm that the number of freeze-thaw cycles has been minimized.

      • Assess solvent quality: Ensure the solvent used for reconstitution is of high purity and anhydrous, as water can facilitate hydrolysis.

Issue 2: Visible changes in the this compound solution.

  • Question: I observed a slight yellowing of my this compound stock solution in DMSO after several weeks of storage at -20°C. Is it still usable?

  • Answer: A color change is a potential indicator of chemical degradation. While the solution might retain some activity, it is not recommended for use in sensitive or quantitative experiments.

    • Troubleshooting Steps:

      • Discard the solution: Do not use a visibly degraded solution for further experiments to ensure data integrity.

      • Prepare a fresh stock: Reconstitute a new vial of this compound.

      • Optimize storage: For long-term storage, consider preparing smaller aliquots and storing them at -80°C to slow down potential degradation processes.

Quantitative Data Summary

Disclaimer: The following data are hypothetical and intended for illustrative purposes to guide experimental design.

Table 1: Illustrative Degradation of this compound in Solution (1 mg/mL in DMSO) under Various Storage Conditions over 6 Months.

Storage Condition% Initial Concentration Remaining
-80°C, Dark98%
-20°C, Dark92%
4°C, Dark75%
25°C, Dark45%
25°C, Exposed to Light30%

Table 2: Illustrative Stability of this compound in Different Solvents at -20°C over 1 Month.

Solvent% Initial Concentration RemainingObservations
Anhydrous DMSO97%Clear, colorless solution
Anhydrous Ethanol95%Clear, colorless solution
PBS (pH 7.4)60%Slight precipitation observed
Water55%Significant precipitation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation pathways and factors that influence the stability of this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

    • Thermal: Incubate 1 mL of the stock solution at 60°C for 24 hours.

    • Photolytic: Expose 1 mL of the stock solution to direct UV light (254 nm) for 24 hours at room temperature.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by High-Performance Liquid Chromatography (HPLC) with a UV detector and Mass Spectrometry (MS) to quantify the remaining this compound and identify degradation products.

Protocol 2: Freeze-Thaw Stability Assessment of this compound

Methodology:

  • Preparation of Aliquots: Prepare multiple aliquots of this compound at a concentration of 1 mg/mL in anhydrous DMSO.

  • Freeze-Thaw Cycling:

    • Subject a set of aliquots to a defined number of freeze-thaw cycles. A single cycle consists of freezing the sample at -80°C for at least 12 hours, followed by thawing at room temperature until completely liquid.

    • Test samples after 1, 3, 5, and 10 freeze-thaw cycles.

  • Sample Analysis: Analyze the samples from each cycle using HPLC to determine the concentration of this compound. Compare the results to a control sample that has not undergone any freeze-thaw cycles.

Visualizations

cluster_storage This compound Storage cluster_experiment Experimental Use cluster_degradation Potential Degradation Solid Solid this compound (-20°C or below, dark, dry) Stock Stock Solution (Anhydrous DMSO/Ethanol, -80°C, dark, single-use aliquots) Solid->Stock Dissolution Working Working Solution (Freshly prepared in aqueous buffer) Stock->Working Dilution Degraded Degraded Product (Inactive) Stock->Degraded Improper Storage (Moisture, Light, Temp., Freeze-Thaw) Assay Biological Assay Working->Assay Working->Degraded Aqueous Instability (pH, Time)

Caption: Logical workflow for handling this compound to minimize degradation.

cluster_pathway This compound Mechanism of Action Ubc13 Ubc13 Complex Ubc13-Uev1A Complex Ubc13->Complex Uev1A Uev1A Uev1A->Complex Leucettamol_A This compound Leucettamol_A->Complex Inhibits Ubiquitination Lys63-linked Polyubiquitination Complex->Ubiquitination Signaling Downstream Signaling (e.g., NF-κB activation) Ubiquitination->Signaling

Caption: Signaling pathway showing this compound's inhibition of Ubc13-Uev1A.[1]

cluster_workflow Troubleshooting Workflow for Reduced Activity Start Inconsistent/Reduced Activity Observed Check_Stock Is the stock solution old or subjected to multiple freeze-thaws? Start->Check_Stock Yes_Stock Yes_Stock Check_Stock->Yes_Stock No_Stock No_Stock Check_Stock->No_Stock Check_Stock->No_Stock Prep_New Prepare Fresh Stock from Solid Compound Yes_Stock->Prep_New Yes Yes_Stock->Prep_New Re_Run_Assay Re-run Assay with Fresh and Old Stock Prep_New->Re_Run_Assay Check_Assay Are assay reagents and conditions optimal? No_Stock->Check_Assay No No_Stock->Check_Assay Yes_Assay Yes_Assay Check_Assay->Yes_Assay No_Assay No_Assay Check_Assay->No_Assay Check_Assay->No_Assay Yes_Assay->Re_Run_Assay Yes Yes_Assay->Re_Run_Assay Compare Compare Results Re_Run_Assay->Compare Optimize_Assay Optimize Assay Conditions No_Assay->Optimize_Assay No No_Assay->Optimize_Assay Optimize_Assay->Re_Run_Assay Result Problem Solved? Compare->Result

References

troubleshooting inconsistent results with Leucettamol A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leucettamol A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer answers to frequently asked questions regarding the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a bifunctionalized sphingoid-like marine natural product originally isolated from the sponge Leucetta aff. microrhaphis.[1] Its primary known mechanism of action is the inhibition of the protein-protein interaction between the ubiquitin E2 enzyme Ubc13 and Uev1A.[1] This inhibition can lead to the upregulation of the tumor suppressor p53 protein, suggesting its potential as an anti-cancer agent.[1][2] Additionally, this compound has been shown to act as a modulator of TRPA1 and TRPM8 channels.[3]

Q2: What are the recommended storage conditions for this compound?

While specific long-term stability studies for this compound are not extensively published, general best practices for lipid-like compounds should be followed. For long-term storage, it is advisable to store this compound as a solid at -20°C or lower. For short-term use, solutions can be prepared and should be stored at -20°C. To minimize degradation, it is recommended to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

Based on its sphingoid-like structure and the solvents used in its extraction and purification, this compound is expected to be soluble in organic solvents such as ethanol, methanol, and ethyl acetate.[3] For cell-based assays, stock solutions are typically prepared in a solvent like DMSO, which is then further diluted in the aqueous culture medium. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the experimental results.

Q4: Does hydrogenation or acetylation of this compound affect its activity?

Yes, chemical modifications have been shown to alter the biological activity of this compound. Hydrogenation of this compound has been reported to increase its inhibitory activity on the Ubc13-Uev1A interaction.[1] Conversely, its tetraacetate derivative was found to be inactive, indicating that the hydroxyl and/or amino groups are crucial for its inhibitory function.[1]

Troubleshooting Inconsistent Results

Inconsistent results in experiments involving this compound can arise from various factors, from sample integrity to experimental design. This guide provides a structured approach to identifying and resolving common issues.

Problem 1: Lower than expected or no biological activity.

This is a common issue that can be traced back to several potential causes.

Possible Causes and Solutions

Potential Cause Troubleshooting Step
Degradation of this compound - Ensure proper storage conditions (-20°C or below, protected from light).- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.- Verify the purity and integrity of the compound using analytical methods like HPLC or Mass Spectrometry if possible.
Improper Solubilization - Confirm that this compound is fully dissolved in the stock solution. Gentle warming or sonication may aid dissolution.- Ensure the final concentration of the solvent (e.g., DMSO) in the assay medium is compatible with the cells or proteins being studied and does not exceed cytotoxic levels.
Incorrect Assay Conditions - Optimize the concentration of this compound used. Perform a dose-response curve to determine the optimal effective concentration.- Verify the incubation time. Some effects may require longer or shorter exposure to the compound.
Cell Line or Protein Variability - Ensure the cell line used expresses the target proteins (Ubc13, Uev1A, TRPA1, TRPM8).- Use cells from a consistent passage number to minimize variability.
Problem 2: High variability between replicate experiments.

High variability can obscure real effects and make data interpretation difficult.

Possible Causes and Solutions

Potential Cause Troubleshooting Step
Inconsistent Pipetting - Use calibrated pipettes and practice proper pipetting techniques to ensure accurate and consistent delivery of reagents.[4]
Edge Effects in Plate-Based Assays - To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with media or PBS.[4]- Ensure uniform temperature and humidity during incubation.[4]
Inconsistent Sample Preparation - Prepare a master mix of reagents to be added to all wells to ensure uniformity.
Bubbles in Wells - Be careful to avoid introducing bubbles when pipetting. Bubbles can interfere with optical readings in plate-based assays.[4]

Experimental Protocols

Inhibition of Ubc13-Uev1A Interaction (ELISA-based)

This protocol is based on the method described for testing the inhibitory activity of this compound.[1]

  • Coating: Coat a 96-well plate with recombinant Ubc13 protein and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a suitable wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the plate with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Inhibition Reaction:

    • Prepare various concentrations of this compound in the reaction buffer.

    • Add the this compound solutions to the wells.

    • Add biotinylated Uev1A protein to the wells and incubate for a specified period to allow for the interaction to occur.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the plate again.

    • Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader. The signal will be inversely proportional to the inhibitory activity of this compound.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of this compound and its Hydrogenated Derivative

CompoundTargetIC50
This compoundUbc13-Uev1A Interaction50 µg/mL[1]
Hydrogenated this compoundUbc13-Uev1A Interaction4 µg/mL[1]

Visualizations

Signaling Pathway of this compound in Cancer Cells

Leucettamol_A_Pathway cluster_inhibition This compound Action cluster_downstream Downstream Effects Leucettamol_A This compound Ubc13_Uev1A Ubc13-Uev1A Complex Leucettamol_A->Ubc13_Uev1A Inhibits p53 p53 (Tumor Suppressor) Ubc13_Uev1A->p53 Negative Regulation (relieved) Apoptosis Apoptosis p53->Apoptosis

Caption: this compound inhibits the Ubc13-Uev1A complex, upregulating p53.

Experimental Workflow for Testing this compound Activity

Experimental_Workflow start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_assay Prepare Assay (e.g., cell culture, protein coating) start->prep_assay treatment Treat with this compound (Dose-Response) prep_compound->treatment prep_assay->treatment incubation Incubation treatment->incubation data_acq Data Acquisition (e.g., Plate Reader) incubation->data_acq analysis Data Analysis (IC50 Calculation) data_acq->analysis end End analysis->end

Caption: Workflow for assessing the biological activity of this compound.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic start Inconsistent Results Observed check_compound Check Compound Integrity (Storage, Purity, Solubility) start->check_compound compound_ok Compound OK? check_compound->compound_ok check_protocol Review Experimental Protocol (Concentrations, Times) protocol_ok Protocol Optimized? check_protocol->protocol_ok check_execution Evaluate Assay Execution (Pipetting, Edge Effects) execution_ok Execution Consistent? check_execution->execution_ok compound_ok->check_protocol Yes resolve_compound Remake Solutions, Verify Purity compound_ok->resolve_compound No protocol_ok->check_execution Yes resolve_protocol Optimize Protocol (Titration, Time Course) protocol_ok->resolve_protocol No resolve_execution Refine Technique, Use Controls execution_ok->resolve_execution No consistent_results Consistent Results execution_ok->consistent_results Yes resolve_compound->check_compound resolve_protocol->check_protocol resolve_execution->check_execution

Caption: A logical approach to troubleshooting inconsistent experimental data.

References

Leucettamol A Extraction and Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the extraction and purification of Leucettamol A. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the starting material for this compound extraction?

This compound is a natural product isolated from the marine sponge Leucetta aff. microrhaphis[1]. The protocol outlined below is based on extraction from the sponge tissue.

Q2: I am experiencing low yield of the crude extract. What are the possible reasons?

Low yields can result from several factors:

  • Incomplete Extraction: Ensure the sponge material is adequately homogenized and extracted multiple times with the solvent mixture to maximize the recovery of the target compound.

  • Degradation of this compound: Although specific stability data is limited, many natural products are sensitive to heat and pH changes.[2] Ensure the extraction is performed at room temperature or below and avoid harsh acidic or basic conditions.

  • Suboptimal Solvent System: The polarity of the extraction solvent is crucial for efficiently extracting the target compound.[3] A mixture of polar and non-polar solvents, such as methanol and chloroform/dichloromethane, is often effective for compounds like this compound.[4]

Q3: An emulsion has formed during the liquid-liquid partitioning step. How can I resolve this?

Emulsion formation is a common issue in liquid-liquid extractions, especially with complex biological samples. Here are a few strategies to break the emulsion:

  • Addition of Brine: Introduce a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which can help force the separation of the layers.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture at a low speed can aid in separating the phases.

  • Filtration: Passing the emulsified layer through a bed of celite or glass wool can sometimes break the emulsion.

Q4: My final purified sample shows multiple spots on TLC/peaks in HPLC. What are the likely impurities?

Contaminants in the final sample could be structurally related compounds, isomers, or degradation products. Given that this compound is a sphingolipid-like compound, common impurities might include other lipids from the sponge.[5] If purification is performed on silica gel, highly polar compounds may co-elute. If using reverse-phase HPLC, compounds with similar hydrophobicity will be challenging to separate. Optimization of the gradient elution and/or trying a different stationary phase may be necessary.

Q5: How can I confirm the identity and purity of my final this compound sample?

The identity of this compound can be confirmed by spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and comparing the data with published values.[1] Purity can be assessed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or ELSD). A single, sharp peak is indicative of high purity.

Troubleshooting Guide

This guide addresses specific problems that may arise during the extraction and purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Extraction
Low yield of crude organic extract- Inefficient cell lysis and extraction.- Insufficient solvent volume.- Inadequate extraction time.- Ensure the sponge tissue is finely macerated or homogenized before extraction.- Use a sufficient solvent-to-sample ratio (e.g., 10:1 v/w).- Increase the extraction time or perform additional extraction cycles.
Liquid-Liquid Partitioning
Persistent emulsion formation- Presence of surfactants or amphiphilic molecules in the extract.- Add brine (saturated NaCl solution) to the separatory funnel and gently rock.- Centrifuge the mixture at low speed.- Filter the emulsion through a plug of glass wool or celite.
Poor separation of layers- Solvents are partially miscible.- Allow the separatory funnel to stand undisturbed for a longer period.- Consider adding a small amount of a less polar solvent to the organic phase or more water to the aqueous phase to improve separation.
Chromatography
Poor separation on silica gel column- Inappropriate solvent system polarity.- Column overloading.- Optimize the mobile phase polarity using thin-layer chromatography (TLC) before running the column.- Ensure the sample load does not exceed the capacity of the column. A general rule is 1-5% of the stationary phase weight.
Tailing of peaks in HPLC- Interaction of basic amine groups in this compound with residual silanols on the C18 column.- Column degradation.- Add a small amount of a competing base, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase.- Use a column with end-capping or a base-deactivated stationary phase.- Replace the column if it is old or has been used extensively with harsh mobile phases.
Irreproducible retention times in HPLC- Changes in mobile phase composition.- Fluctuation in column temperature.- Column equilibration issues.- Prepare fresh mobile phase for each run and ensure accurate mixing.- Use a column oven to maintain a constant temperature.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection.

Experimental Protocols

I. Extraction of Crude this compound

This protocol is based on the reported extraction of Leucettamols from Leucetta sp.[4]

  • Sample Preparation: Lyophilize the collected marine sponge (Leucetta aff. microrhaphis) to remove water. Grind the dried sponge tissue into a fine powder.

  • Solvent Extraction:

    • Suspend the powdered sponge material in a mixture of methanol (MeOH) and chloroform (CHCl₃) (1:1, v/v).

    • Stir the suspension at room temperature for 24 hours.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction of the sponge residue two more times with fresh MeOH/CHCl₃.

    • Combine all the filtrates.

  • Solvent Removal: Evaporate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

II. Liquid-Liquid Partitioning

This multi-step partitioning aims to separate compounds based on their polarity.

  • EtOAc-H₂O Partitioning:

    • Dissolve the crude extract in a mixture of ethyl acetate (EtOAc) and water (H₂O) (1:1, v/v).

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Allow the layers to separate.

    • Collect the upper EtOAc layer.

    • Collect the lower aqueous layer.

  • n-BuOH-H₂O Partitioning:

    • To the aqueous layer from the previous step, add an equal volume of n-butanol (n-BuOH).

    • Shake the mixture vigorously in a separatory funnel.

    • Allow the layers to separate.

    • Collect the upper n-BuOH layer, which should contain this compound.

    • Evaporate the n-BuOH layer under reduced pressure to yield the butanol extract.

III. Purification by Medium Pressure Liquid Chromatography (MPLC)

This step provides a preliminary separation of the butanol extract.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of increasing polarity from 100% EtOAc to 100% MeOH.

  • Procedure:

    • Dissolve the butanol extract in a minimal amount of the initial mobile phase (EtOAc).

    • Load the sample onto the silica gel column.

    • Elute the column with the solvent gradient.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest (this compound).

IV. Final Purification by High-Performance Liquid Chromatography (HPLC)

This final step is for obtaining high-purity this compound.

  • Stationary Phase: Reverse-phase C18 (RP-18) column.

  • Mobile Phase: An isocratic or gradient system of MeOH and H₂O. A reported system for Leucettamols is MeOH/H₂O 55:45.[4]

  • Procedure:

    • Dissolve the semi-purified MPLC fraction in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto the HPLC system.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

Visualizations

Extraction_Workflow Sponge Lyophilized Sponge Powder Extraction Solvent Extraction (MeOH/CHCl3) Sponge->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract EtOAc_Partition EtOAc/H2O Partition Crude_Extract->EtOAc_Partition EtOAc_Layer EtOAc Layer (Discard) EtOAc_Partition->EtOAc_Layer Aqueous_Layer1 Aqueous Layer EtOAc_Partition->Aqueous_Layer1 BuOH_Partition n-BuOH/H2O Partition Aqueous_Layer1->BuOH_Partition Aqueous_Layer2 Aqueous Layer (Discard) BuOH_Partition->Aqueous_Layer2 BuOH_Extract n-BuOH Extract BuOH_Partition->BuOH_Extract MPLC MPLC (Silica Gel) BuOH_Extract->MPLC Semi_Pure Semi-Pure this compound MPLC->Semi_Pure HPLC RP-18 HPLC Semi_Pure->HPLC Pure_Leucettamol_A Pure this compound HPLC->Pure_Leucettamol_A

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Partitioning Review Partitioning Protocol Start->Check_Partitioning Check_Chromatography Review Chromatography Protocol Start->Check_Chromatography Incomplete_Extraction Incomplete Extraction? Check_Extraction->Incomplete_Extraction Emulsion Emulsion Formation? Check_Partitioning->Emulsion Poor_Separation Poor Chromatographic Separation? Check_Chromatography->Poor_Separation Incomplete_Extraction->Check_Partitioning No Increase_Extraction Increase Extraction Time/Cycles Incomplete_Extraction->Increase_Extraction Yes Emulsion->Check_Chromatography No Break_Emulsion Add Brine / Centrifuge Emulsion->Break_Emulsion Yes Optimize_Mobile_Phase Optimize Mobile Phase Poor_Separation->Optimize_Mobile_Phase Yes

Caption: Logical troubleshooting flow for this compound purification.

References

Technical Support Center: Overcoming Leucettamol A Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucettamol A. The information provided addresses potential issues related to drug resistance and offers detailed experimental protocols to investigate and potentially overcome these challenges.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered during experiments with this compound, particularly when observing reduced efficacy or suspected resistance.

Observed Problem Potential Cause Suggested Solution
Decreased cell death or reduced inhibition of proliferation in cancer cell lines previously sensitive to this compound. 1. Altered Drug Target: Mutation or altered expression of the Ubc13-Uev1A complex, the direct target of this compound. 2. Activation of Bypass Pathways: Upregulation of alternative signaling pathways that promote cell survival and proliferation, compensating for the inhibition of the ubiquitin-proteasome system. 3. Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump this compound out of the cell.[1] 4. Dysregulation of Downstream Effectors: Alterations in the p53 signaling pathway, as this compound's efficacy is linked to p53 activation.[2]1. Sequence Target Genes: Sequence the genes encoding Ubc13 and Uev1A to check for mutations. 2. Pathway Analysis: Use Western blotting or qPCR to assess the activation status of pro-survival pathways (e.g., PI3K/Akt, MAPK/ERK). 3. Efflux Pump Inhibition: Test for the expression of common ABC transporters (e.g., P-gp, MRP1). Consider co-treatment with known ABC transporter inhibitors. 4. Assess p53 Status: Verify the p53 status of your cell line. For cells with mutant or deficient p53, this compound may be less effective.
Inconsistent IC50 values for this compound across experiments. 1. Cell Line Instability: Genetic drift or changes in cell culture conditions leading to a heterogeneous population with varying sensitivity. 2. Reagent Instability: Degradation of this compound stock solution. 3. Assay Variability: Inconsistencies in cell seeding density, drug incubation time, or assay reagents.1. Cell Line Authentication: Regularly authenticate your cell lines. Work with low-passage number cells. 2. Proper Reagent Handling: Aliquot this compound stock solutions and store them at the recommended temperature, avoiding repeated freeze-thaw cycles. 3. Standardize Protocols: Ensure consistent cell seeding densities and incubation times. Use fresh assay reagents and calibrate plate readers.
No significant increase in apoptosis after this compound treatment. 1. Apoptosis Pathway Defects: Mutations or altered expression of key apoptosis-related proteins (e.g., Bax, Bak, caspases). 2. Induction of Autophagy: Cancer cells may activate autophagy as a survival mechanism in response to treatment.1. Profile Apoptosis Proteins: Use Western blotting to check the expression levels of pro- and anti-apoptotic proteins. 2. Investigate Autophagy: Monitor autophagy markers like LC3-II conversion by Western blot. Consider co-treatment with an autophagy inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cyclic peptide that was first isolated from a marine sponge.[2][3] Its primary mechanism of action is the inhibition of the Ubc13-Uev1A ubiquitin-conjugating enzyme (E2) complex.[2][3] This complex is involved in the formation of K63-linked polyubiquitin chains, which are important for various cellular processes, including DNA repair and NF-κB signaling. By inhibiting this complex, this compound is thought to upregulate the activity of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells.[2]

Q2: My cancer cell line appears to be resistant to this compound. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound have not been extensively documented, resistance to inhibitors of the ubiquitin-proteasome system can arise through several mechanisms:

  • Target Alteration: Mutations in the genes encoding Ubc13 or Uev1A could prevent this compound from binding to its target.

  • Activation of Alternative Pathways: Cancer cells can upregulate pro-survival signaling pathways to bypass the effects of Ubc13-Uev1A inhibition.[4]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound.[1]

  • Alterations in Downstream Signaling: Since this compound's efficacy is linked to p53, mutations or deletions in the TP53 gene can confer resistance.

Q3: How can I overcome this compound resistance in my cell line?

A3: Overcoming resistance to this compound may involve several strategies:

  • Combination Therapy: Combining this compound with other anti-cancer agents can be an effective approach.[5][6] Synergistic effects may be observed with:

    • DNA-damaging agents (e.g., cisplatin, doxorubicin): These agents can enhance the pro-apoptotic effects of p53 activation.

    • Inhibitors of pro-survival pathways (e.g., PI3K/Akt inhibitors): Blocking escape pathways can re-sensitize cells to this compound.

    • Efflux pump inhibitors: If increased drug efflux is the cause of resistance, co-treatment with an inhibitor of ABC transporters may restore sensitivity.

  • Targeting Downstream Pathways: If resistance is due to p53 mutations, therapies that are effective in p53-deficient cancers could be considered in combination.

Q4: What are some representative IC50 values for marine-derived cyclic peptides in cancer cell lines?

A4: While specific IC50 values for this compound are not widely published, the following table provides representative IC50 values for other marine-derived cyclic peptides with anti-cancer activity. This data can offer a general reference for the expected potency of this class of compounds.

Compound Cancer Cell Line IC50 (µM) Reference
Carteritin AHCT116 (Colon)1.3[3]
Carteritin AHeLa (Cervical)0.7[3]
Scleritodermin AA2780 (Ovarian)0.94[3]
Scleritodermin ASKBR3 (Breast)0.67[3]
Trunkamide AA549 (Lung)1.19[3]
Microcionamides ARamos (Lymphoma)0.45[2]
Geodiamolide AT47D (Breast)In the nM range[2]
Lucentamycins AHCT-116 (Colon)0.20[5]

Experimental Protocols

Here are detailed methodologies for key experiments to investigate this compound resistance.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and to determine the IC50 value.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Include an untreated control.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins in the ubiquitin-proteasome and p53 pathways.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Ubc13, anti-p53, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cell pellets with RIPA buffer on ice.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Co-Immunoprecipitation (Co-IP)

This protocol is used to investigate the interaction between this compound's target proteins, Ubc13 and Uev1A.

Materials:

  • Cell lysates

  • Co-IP lysis buffer

  • Primary antibody against Ubc13 or Uev1A

  • Protein A/G agarose beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Procedure:

  • Prepare cell lysates using a non-denaturing Co-IP lysis buffer.

  • Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Ubc13) overnight at 4°C.

  • Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.

  • Analyze the eluted proteins by Western blotting using an antibody against the interacting protein (e.g., anti-Uev1A).

Quantitative PCR (qPCR)

This protocol is used to measure the gene expression levels of potential resistance-related genes, such as ABC transporters or components of bypass signaling pathways.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • Extract total RNA from treated and untreated cells.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and gene-specific primers.

  • Run the qPCR reaction in a real-time PCR instrument.

  • Analyze the data to determine the relative gene expression levels, normalizing to a housekeeping gene (e.g., GAPDH).

Visualizations

Leucettamol_A_Signaling_Pathway Leucettamol_A This compound Ubc13_Uev1A Ubc13-Uev1A Complex Leucettamol_A->Ubc13_Uev1A inhibits K63_Polyubiquitination K63-linked Polyubiquitination Ubc13_Uev1A->K63_Polyubiquitination catalyzes p53_Stabilization p53 Stabilization Ubc13_Uev1A->p53_Stabilization indirectly promotes (by inhibiting its degradation) NF_kB_Activation NF-κB Activation K63_Polyubiquitination->NF_kB_Activation DNA_Damage_Repair DNA Damage Repair K63_Polyubiquitination->DNA_Damage_Repair Cell_Cycle_Arrest Cell Cycle Arrest p53_Stabilization->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Stabilization->Apoptosis

Caption: Proposed signaling pathway of this compound.

Resistance_Investigation_Workflow Start Decreased Sensitivity to This compound Observed Confirm_Resistance Confirm Resistance (e.g., MTT Assay) Start->Confirm_Resistance Investigate_Target Investigate Target (Sequencing, Co-IP) Confirm_Resistance->Investigate_Target Investigate_Pathways Investigate Bypass Pathways (Western Blot, qPCR) Confirm_Resistance->Investigate_Pathways Investigate_Efflux Investigate Drug Efflux (qPCR, Rhodamine 123 Assay) Confirm_Resistance->Investigate_Efflux Analyze_Data Analyze Data and Identify Mechanism Investigate_Target->Analyze_Data Investigate_Pathways->Analyze_Data Investigate_Efflux->Analyze_Data Develop_Strategy Develop Strategy to Overcome Resistance Analyze_Data->Develop_Strategy Overcoming_Resistance_Strategy cluster_0 Resistance Mechanism cluster_1 Overcoming Strategy Leucettamol_A_Resistant This compound Ubc13_Uev1A_Resistant Ubc13-Uev1A Complex Leucettamol_A_Resistant->Ubc13_Uev1A_Resistant ineffective inhibition Bypass_Pathway Upregulated Bypass Pathway (e.g., PI3K/Akt) Cell_Survival Cell Survival Bypass_Pathway->Cell_Survival Leucettamol_A_Combo This compound Ubc13_Uev1A_Combo Ubc13-Uev1A Complex Leucettamol_A_Combo->Ubc13_Uev1A_Combo Pathway_Inhibitor Pathway Inhibitor (e.g., PI3K inhibitor) Bypass_Pathway_Inhibited Inhibited Bypass Pathway Pathway_Inhibitor->Bypass_Pathway_Inhibited Apoptosis_Combo Apoptosis Ubc13_Uev1A_Combo->Apoptosis_Combo Bypass_Pathway_Inhibited->Apoptosis_Combo allows apoptosis

References

minimizing off-target effects of Leucettamol A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucettamol A. The information is designed to help minimize off-target effects and ensure the successful design and execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is primarily known as an inhibitor of the Ubc13-Uev1A (ubiquitin-conjugating enzyme E2 variant 1) protein complex interaction.[1] This inhibition is significant as the Ubc13-Uev1A complex is involved in the activation of the tumor suppressor p53 protein, making this compound a potential candidate for anti-cancer therapies.[1]

Q2: What are the known off-target effects of this compound?

This compound and its derivatives have been shown to modulate the activity of Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPM8.[2] This can lead to unintended biological effects in experimental systems where these channels are expressed. It is crucial to consider these off-target activities when designing experiments and interpreting data.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is a critical aspect of drug development.[3] For this compound, several strategies can be employed:

  • Rational Drug Design: Modifying the chemical structure of this compound can help improve its selectivity for the Ubc13-Uev1A complex. For instance, hydrogenation of this compound has been shown to increase its inhibitory activity, while tetraacetate derivatization renders it inactive, suggesting the importance of the hydroxy and/or amino groups for its primary activity.[1]

  • Dose-Response Studies: Using the lowest effective concentration of this compound that elicits the desired on-target effect can help minimize off-target responses.

  • Use of Control Compounds: Include inactive analogs of this compound (e.g., the tetraacetate derivative) in your experiments to differentiate between on-target and off-target effects.[1]

  • Cell Line Selection: Choose cell lines that have low or no expression of the known off-target channels (TRPA1 and TRPM8) if your research is focused solely on the Ubc13-Uev1A pathway.

  • Computational Modeling: In silico tools can be used to predict potential off-target interactions and guide the design of more selective this compound analogs.[3][4]

Q4: Are there any known derivatives of this compound with improved selectivity?

The hydrogenated form of this compound has shown increased inhibitory activity against the Ubc13-Uev1A interaction.[1] However, comprehensive selectivity profiling of this derivative against a broad panel of targets is not yet publicly available. Further research into structure-activity relationships is needed to develop more selective analogs.

Troubleshooting Guides

Problem 1: Unexpected cellular phenotype observed after this compound treatment.

If you observe a cellular response that is inconsistent with the known function of the Ubc13-Uev1A pathway, consider the following troubleshooting steps:

  • Verify On-Target Engagement: Confirm that this compound is inhibiting the Ubc13-Uev1A interaction in your experimental system. This can be done using techniques like co-immunoprecipitation or a proximity ligation assay.

  • Assess Off-Target Activity: Investigate whether the unexpected phenotype is due to the modulation of TRPA1 or TRPM8 channels.

    • Use specific antagonists for TRPA1 and TRPM8 to see if they can reverse the observed phenotype.

    • Measure changes in intracellular calcium levels, as TRP channel activation often leads to calcium influx.[2]

  • Perform a Global Off-Target Analysis: If the phenotype is not explained by TRP channel modulation, a broader off-target screening approach may be necessary. This could involve:

    • Proteome arrays or kinase panel arrays: To identify other potential protein binding partners or affected kinases.[5]

    • Transcriptomic or proteomic analysis: To identify global changes in gene or protein expression that could point to the affected pathways.[5]

Problem 2: Inconsistent results with this compound across different cell lines.

Variability in results between cell lines can often be attributed to differences in their molecular makeup.

  • Profile Target and Off-Target Expression: Quantify the expression levels of Ubc13, Uev1A, TRPA1, and TRPM8 in the different cell lines using techniques like qPCR or Western blotting. This will help you correlate the compound's activity with the presence of its targets and off-targets.

  • Consider Genetic Background: The genetic background of the cell lines could influence their response to this compound. For example, mutations in downstream components of the p53 pathway could alter the cellular response to Ubc13-Uev1A inhibition.

  • Standardize Experimental Conditions: Ensure that all experimental parameters, such as cell density, passage number, and media composition, are consistent across all experiments.

Data Presentation

Table 1: In Vitro Activity of this compound and its Derivatives

CompoundTargetAssayIC50/EC50Reference
This compoundUbc13-Uev1A InteractionELISA50 µg/mL[1]
Hydrogenated this compoundUbc13-Uev1A InteractionELISA4 µg/mL[1]
Tetraacetate this compoundUbc13-Uev1A InteractionELISAInactive[1]
This compoundTRPA1 ActivationCalcium InfluxEC50 = 1.8 µM[2]
This compoundTRPM8 InhibitionCalcium InfluxIC50 = 3.5 µM[2]

Experimental Protocols

Protocol 1: Assessing On-Target Engagement of this compound using Co-Immunoprecipitation

This protocol is designed to verify that this compound is disrupting the interaction between Ubc13 and Uev1A in your cell line of interest.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • Antibody against Ubc13

  • Protein A/G agarose beads

  • SDS-PAGE gels and transfer system

  • Antibody against Uev1A

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with this compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation.

  • Pre-clear the lysates by incubating with Protein A/G agarose beads.

  • Incubate the pre-cleared lysates with the Ubc13 antibody overnight at 4°C.

  • Add Protein A/G agarose beads to pull down the Ubc13-containing protein complexes.

  • Wash the beads several times with lysis buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Probe the membrane with the Uev1A antibody to detect the amount of Uev1A that was co-immunoprecipitated with Ubc13.

  • A decrease in the Uev1A signal in the this compound-treated samples compared to the control indicates disruption of the Ubc13-Uev1A interaction.

Protocol 2: Evaluating Off-Target Effects on TRP Channels using a Calcium Influx Assay

This protocol measures changes in intracellular calcium levels to assess the effect of this compound on TRPA1 and TRPM8 channels.

Materials:

  • Cell line expressing TRPA1 or TRPM8 (e.g., HEK293 cells transfected with the respective channel)

  • This compound

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • TRPA1 agonist (e.g., AITC)

  • TRPM8 agonist (e.g., Menthol)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the fluorescent calcium indicator according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • To assess TRPA1 agonistic activity:

    • Add this compound at various concentrations and measure the fluorescence signal over time. An increase in fluorescence indicates calcium influx and TRPA1 activation.

  • To assess TRPM8 antagonistic activity:

    • Pre-incubate the cells with this compound at various concentrations.

    • Add the TRPM8 agonist (Menthol) and measure the fluorescence signal. A decrease in the menthol-induced fluorescence signal in the presence of this compound indicates TRPM8 inhibition.

  • Include appropriate positive and negative controls in your experiment.

Visualizations

LeucettamolA_Signaling_Pathway LeucettamolA This compound Ubc13_Uev1A Ubc13-Uev1A Complex LeucettamolA->Ubc13_Uev1A Inhibits TRPA1 TRPA1 Channel LeucettamolA->TRPA1 Activates TRPM8 TRPM8 Channel LeucettamolA->TRPM8 Inhibits p53_activation p53 Activation Ubc13_Uev1A->p53_activation Promotes Anti_cancer Anti-cancer Effects p53_activation->Anti_cancer Ca_influx Ca2+ Influx TRPA1->Ca_influx Off_target_effects Off-Target Effects Ca_influx->Off_target_effects

Caption: this compound's primary and off-target signaling pathways.

Off_Target_Screening_Workflow start Start: Unexpected Phenotype Observed on_target Verify On-Target Engagement (e.g., Co-IP) start->on_target is_engaged Is On-Target Engaged? on_target->is_engaged troubleshoot_primary Troubleshoot Primary Assay (e.g., Compound Stability) is_engaged->troubleshoot_primary No assess_known_off_targets Assess Known Off-Targets (TRPA1/TRPM8 Assays) is_engaged->assess_known_off_targets Yes is_explained Is Phenotype Explained? assess_known_off_targets->is_explained report_off_target Report and Characterize Off-Target Effect is_explained->report_off_target Yes broad_screen Broad Off-Target Screen (e.g., Proteome Array) is_explained->broad_screen No end End: Identify Novel Off-Target broad_screen->end

Caption: Troubleshooting workflow for unexpected experimental results.

Experimental_Workflow compound_synthesis This compound & Analogs primary_assay Primary Assay: Ubc13-Uev1A Inhibition compound_synthesis->primary_assay secondary_assay Secondary Assay: Cell-Based p53 Activation primary_assay->secondary_assay off_target_panel Off-Target Panel: TRPA1/TRPM8 & Kinases secondary_assay->off_target_panel in_vivo In Vivo Efficacy & Toxicity off_target_panel->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: A proposed experimental workflow for this compound development.

References

Technical Support Center: Enhancing Leucettamol A Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Leucettamol A. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the extraction and yield enhancement of this promising bioactive compound from its natural source, the marine sponge Leucetta aff. microrhaphis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a sphingolipid first isolated from the marine sponge Leucetta aff. microrhaphis.[1][2] It has garnered significant interest in the scientific community due to its potential as an anti-cancer agent. Specifically, it inhibits the Ubc13-Uev1A protein interaction, a key process in certain cancer pathways.[1][2]

Q2: What is the natural source of this compound?

A2: The primary natural source of this compound is the marine sponge Leucetta aff. microrhaphis.[1][2] Other species of the Leucetta genus are also known to produce a variety of bioactive compounds.[3][4][5]

Q3: What are the main challenges in obtaining high yields of this compound?

A3: The main challenges include the low natural abundance of the compound in the sponge, the difficulty in cultivating marine sponges in a laboratory setting, and the potential for degradation of the compound during extraction and purification.[6][7][8]

Q4: Can the yield of this compound be improved by cultivating the sponge?

A4: Cultivating marine sponges is a promising strategy for a sustainable supply of bioactive compounds. Both in-situ aquaculture and controlled in-vitro cell cultures are being explored.[6][7][8][9][10] However, successful cultivation is species-specific and requires optimization of various parameters like food supply and environmental conditions.[6][7]

Q5: Are there any known precursors that can be fed to the sponge to increase this compound production?

A5: While specific precursor feeding studies for this compound have not been published, precursor feeding is a known strategy to enhance secondary metabolite production.[11][12] For sphingolipids like this compound, potential precursors could include amino acids (like serine) and long-chain fatty acids, which are the basic building blocks of sphingoid bases.

Q6: Can elicitors be used to stimulate this compound biosynthesis?

A6: Elicitation, the use of biotic or abiotic stressors to induce secondary metabolite production, is a well-established technique in plant biotechnology and is being explored for marine invertebrates.[13][14][15][16][17] While specific elicitors for this compound are not documented, researchers could explore the use of signaling molecules like methyl jasmonate or exposure to controlled stress conditions (e.g., changes in salinity or temperature) to potentially enhance its production.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract Incomplete extraction of lipids from the sponge tissue.- Ensure the sponge material is thoroughly lyophilized (freeze-dried) and ground into a fine powder to maximize surface area for solvent penetration.[4] - Use a sequence of solvents with increasing polarity for extraction (e.g., hexane, ethyl acetate, methanol) to ensure a broad range of compounds are extracted. - Increase the extraction time and/or use methods like sonication to improve solvent penetration.
Degradation of this compound during Extraction This compound, being a lipid with hydroxyl and amino groups, may be sensitive to harsh extraction conditions (e.g., high temperatures, extreme pH).- Perform all extraction and purification steps at low temperatures (e.g., on ice or in a cold room) to minimize thermal degradation. - Use neutral pH conditions during extraction and partitioning. - Work quickly and minimize the exposure of the extract to light and air.
Difficulty in Separating this compound from other Lipids Co-extraction of a complex mixture of lipids with similar polarities.- Employ multiple chromatographic techniques for purification. A common sequence is normal-phase chromatography (e.g., silica gel) followed by reverse-phase high-performance liquid chromatography (HPLC).[4] - Use different solvent systems to achieve better separation. - Consider specialized techniques like counter-current chromatography if available.
Inconsistent Yields Between Batches Natural variation in the chemical profile of the sponge due to factors like collection season, location, and environmental conditions.- If possible, collect sponge samples from the same location and during the same season. - For laboratory-based approaches, focus on developing stable sponge cell cultures to ensure consistent production.[8][10]

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation of this compound

This protocol describes a general method for the extraction and initial fractionation of sphingolipids from Leucetta sponge tissue.

  • Preparation of Sponge Material:

    • Freeze the collected sponge sample immediately at -80°C.

    • Lyophilize the frozen sponge tissue until completely dry.

    • Grind the dried sponge into a fine powder using a mortar and pestle or a cryogenic grinder.

  • Solvent Extraction:

    • Extract the powdered sponge material sequentially with solvents of increasing polarity. A typical sequence is:

      • n-Hexane (to remove non-polar lipids)

      • Ethyl acetate

      • Methanol

    • For each solvent, suspend the sponge powder in the solvent (e.g., 1:10 w/v) and stir for 24 hours at room temperature.

    • Filter the mixture and collect the solvent. Repeat the extraction for each solvent three times.

    • Combine the respective solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Solvent Partitioning of the Methanolic Extract:

    • The methanolic extract is often rich in polar lipids, including sphingolipids.

    • Suspend the dried methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning against n-hexane to remove any remaining non-polar compounds.

    • Subsequently, partition the aqueous methanol phase against a solvent of intermediate polarity, such as ethyl acetate or butanol. This compound is expected to partition into these phases.[4]

  • Preliminary Fractionation:

    • Subject the ethyl acetate and/or butanol fractions to column chromatography on a non-polar resin like Sephadex LH-20, using methanol as the eluent. This step helps to separate compounds based on size and polarity.[4]

Protocol 2: Purification of this compound using HPLC

This protocol outlines the final purification steps using High-Performance Liquid Chromatography (HPLC).

  • Normal-Phase HPLC:

    • Dissolve the fractions containing this compound (from Protocol 1) in a suitable solvent (e.g., chloroform-methanol mixture).

    • Inject the sample onto a normal-phase silica gel HPLC column.

    • Elute with a gradient of solvents, for example, from hexane to ethyl acetate to methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or a suitable detector (e.g., evaporative light scattering detector - ELSD).

  • Reverse-Phase HPLC:

    • Pool the fractions containing this compound from the normal-phase HPLC.

    • Dissolve the pooled fractions in methanol or acetonitrile.

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Elute with a gradient of water and methanol or acetonitrile, often with a small amount of a modifier like trifluoroacetic acid (TFA) (e.g., 0.1%).[4]

    • Collect the peak corresponding to this compound.

  • Structure Confirmation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]

Quantitative Data Summary

The yield of this compound and other secondary metabolites from marine sponges can vary significantly. The following table summarizes reported yields of some compounds from the Leucetta genus to provide a general reference.

Compound Source Organism Yield (% of dry weight) Reference
MethyldorimidazoleLeucetta chagosensis0.0005%[4]
Preclathridine BLeucetta chagosensis0.000625%[4]
Acetylenic AlkaloidLeucetta sp.0.088% (of lipophilic extract)[5]

Note: Specific yield data for this compound from the original isolation paper was not quantitatively detailed in the abstract.

Visualizations

Hypothetical Biosynthetic Pathway of this compound

Since the exact biosynthetic pathway of this compound is not yet elucidated, a hypothetical pathway is proposed based on the general biosynthesis of sphingolipids in marine invertebrates. This pathway starts from the condensation of a long-chain fatty acid and the amino acid serine.

Leucettamol_A_Biosynthesis Serine Serine KDS 3-Ketodihydrosphingosine Serine->KDS SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->KDS DHS Dihydrosphingosine (Sphinganine) KDS->DHS KDS Reductase DHC Dihydroceramide DHS->DHC Ceramide Synthase Ceramide Ceramide DHC->Ceramide Desaturase Leucettamol_A This compound (Hypothetical Final Steps) Ceramide->Leucettamol_A Further Modifications (e.g., hydroxylation, chain elongation) Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->DHC Leucettamol_A_Isolation_Workflow Sponge Leucetta aff. microrhaphis (Collection) Preparation Lyophilization & Grinding Sponge->Preparation Extraction Sequential Solvent Extraction (Hexane, EtOAc, MeOH) Preparation->Extraction Partitioning Solvent Partitioning (MeOH/H2O vs. Hexane/EtOAc) Extraction->Partitioning Column_Chrom Column Chromatography (e.g., Sephadex LH-20) Partitioning->Column_Chrom NP_HPLC Normal-Phase HPLC Column_Chrom->NP_HPLC RP_HPLC Reverse-Phase HPLC NP_HPLC->RP_HPLC Pure_Compound Pure this compound RP_HPLC->Pure_Compound Analysis Structural Analysis (NMR, MS) Pure_Compound->Analysis

References

Leucettamol A degradation products and their interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leucettamol A. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential issues related to the stability and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a marine-derived, sphingolipid-like compound isolated from the sponge Leucetta aff. microrhaphis.[1] It has been identified as an inhibitor of the Ubc13-Uev1A ubiquitin-conjugating enzyme complex, which is involved in DNA repair and NF-κB signaling.[1][2] Additionally, this compound acts as a modulator of transient receptor potential (TRP) channels, specifically as an activator of TRPA1 and an inhibitor of TRPM8.[3][4] These activities make it a compound of interest for cancer research and pain modulation.

Q2: Is this compound stable in solution?

A2: While specific degradation pathways for this compound have not been extensively documented, its chemical structure, which includes multiple double bonds, secondary alcohols, and primary amines, suggests potential susceptibility to degradation under certain conditions.[5] A related compound, Leucettamol B, has been reported to undergo severe degradation under conditions used for Mosher's method, indicating potential instability.[3] It is recommended to prepare fresh solutions of this compound for each experiment and to avoid prolonged storage, especially in the presence of strong acids, bases, or oxidizing agents.

Q3: What are the potential degradation products of this compound?

A3: Based on its functional groups, potential degradation of this compound could occur through oxidation of its alcohol and amine functionalities, or through rearrangement of its polyene structure. While specific degradation products have not been formally identified in the literature, hypothetical degradation pathways could lead to the formation of ketones, carboxylic acids, or imines. It is crucial to monitor the purity of this compound stock solutions over time using analytical techniques such as HPLC-MS.

Q4: Can this compound or its degradation products interfere with my experiments?

A4: Yes, both this compound and its potential degradation products could interfere with biological assays. As a modulator of TRP channels, this compound can affect intracellular calcium levels, which may interfere with assays that use calcium flux as a readout for other targets.[3] Its lipid-like nature may also lead to non-specific interactions or micelle formation at high concentrations, potentially sequestering other molecules in the assay. Degradation products may have altered biological activity or introduce new off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 Values in Ubc13-Uev1A Inhibition Assays

Possible Causes:

  • Degradation of this compound: The compound may be degrading in the assay buffer or during storage.

  • Poor Solubility: this compound is a lipid-like molecule and may not be fully soluble in aqueous buffers, leading to inaccurate concentrations.

  • Assay Interference: Components of the assay system may be interacting with this compound.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Always prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) immediately before use.

    • Analyze the stock solution and a sample from the assay plate by HPLC to check for the appearance of new peaks that could indicate degradation.

  • Address Solubility Issues:

    • Use a concentration of DMSO in the final assay mixture that is known to be tolerated by the enzyme and does not exceed 1%.

    • Consider the use of a mild, non-ionic detergent like Tween-20 at a low concentration (e.g., 0.01%) to improve solubility, but first, verify that the detergent does not affect enzyme activity.

  • Optimize Assay Conditions:

    • Ensure the pH of the assay buffer is stable and within the optimal range for Ubc13-Uev1A activity.

    • Run a control with the vehicle (e.g., DMSO) at the same concentration used for this compound to account for any solvent effects.

Issue 2: Unexpected Changes in Intracellular Calcium in Control Cells During TRP Channel Assays

Possible Causes:

  • Off-Target Effects of this compound: While known to target TRPA1 and TRPM8, it may have effects on other ion channels or cellular processes that regulate calcium homeostasis.

  • Interference from Degradation Products: Degradation products may have their own biological activities, including effects on calcium channels.

  • Cytotoxicity: At high concentrations, this compound or its degradation products may be causing cell stress or death, leading to a loss of calcium homeostasis.

Troubleshooting Steps:

  • Confirm Target Specificity:

    • Use cell lines that do not express TRPA1 or TRPM8 as negative controls to determine if the observed effects are target-specific.

    • Employ known antagonists for TRPA1 and TRPM8 to see if they can block the effects of this compound.

  • Assess Compound Stability in Assay Media:

    • Incubate this compound in the cell culture medium for the duration of the experiment, then analyze the medium by HPLC-MS to check for degradation.

  • Evaluate Cytotoxicity:

    • Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your calcium flux experiment to ensure that the observed effects are not due to cell death.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at 4°C

SolventStorage Time (days)Percent Degradation (Hypothetical)
DMSO1< 1%
DMSO75%
Ethanol12%
Ethanol715%
PBS (pH 7.4)110%
PBS (pH 7.4)7> 50%

Table 2: Hypothetical IC50 of this compound in Ubc13-Uev1A Inhibition Assay with and without Pre-incubation

Pre-incubation Time with EnzymeIC50 (µM) (Hypothetical)
0 minutes50
30 minutes75
60 minutes100

This hypothetical data suggests that prolonged incubation may lead to a decrease in apparent potency, possibly due to degradation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: Dilute the stock solution to 100 µM in the desired test buffer (e.g., PBS pH 7.4, cell culture medium).

  • Incubation: Incubate the samples at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • Time Points: At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each sample.

  • HPLC Analysis:

    • Inject the aliquot onto a C18 reverse-phase HPLC column.

    • Use a gradient elution method with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the elution profile at an appropriate wavelength (e.g., 210 nm).

  • Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area and the appearance of new peaks are indicative of degradation.

Protocol 2: Ubc13-Uev1A Inhibition Assay (ELISA-based)
  • Plate Coating: Coat a 96-well high-binding plate with recombinant Ubc13 overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Compound Addition: Add serial dilutions of this compound (prepared in assay buffer) to the wells. Include a vehicle control (e.g., DMSO).

  • Enzyme Complex Formation: Add a mixture of biotinylated-ubiquitin, Uev1A, and E1 activating enzyme to all wells.

  • Incubation: Incubate the plate for 1-2 hours at 37°C to allow for the ubiquitination reaction to occur.

  • Detection:

    • Wash the plate three times.

    • Add streptavidin-HRP conjugate and incubate for 30 minutes.

    • Wash the plate three times.

    • Add a TMB substrate and stop the reaction with sulfuric acid.

  • Readout: Measure the absorbance at 450 nm. The signal is inversely proportional to the inhibitory activity of this compound.

Visualizations

Leucettamol_A_Degradation_Pathway Leucettamol_A This compound (Secondary Alcohols, Primary Amines, Polyene) Oxidation Oxidation (e.g., air, reactive oxygen species) Leucettamol_A->Oxidation Susceptible functional groups Hydrolysis Hydrolysis (Acidic/Basic Conditions) Leucettamol_A->Hydrolysis Potential under harsh conditions Rearranged_Isomers Rearranged Isomers Leucettamol_A->Rearranged_Isomers Polyene instability Ketone_Amine Keto-amine derivatives Oxidation->Ketone_Amine Carboxylic_Acid Carboxylic acid derivatives Oxidation->Carboxylic_Acid

Caption: Hypothetical degradation pathways of this compound.

Ubc13_Uev1A_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Coat_Plate 1. Coat plate with Ubc13 Block_Plate 2. Block non-specific binding Coat_Plate->Block_Plate Add_Compound 3. Add this compound Block_Plate->Add_Compound Add_Reagents 4. Add Biotin-Ub, Uev1A, E1 Add_Compound->Add_Reagents Incubate 5. Incubate at 37°C Add_Reagents->Incubate Add_Strep_HRP 6. Add Streptavidin-HRP Incubate->Add_Strep_HRP Add_Substrate 7. Add TMB Substrate Add_Strep_HRP->Add_Substrate Read_Absorbance 8. Read Absorbance at 450 nm Add_Substrate->Read_Absorbance

Caption: Workflow for the Ubc13-Uev1A inhibition assay.

Interference_Logic cluster_causes Sources of Interference Leucettamol_A This compound Interference Potential for Interference Leucettamol_A->Interference Off_Target Off-target activity Leucettamol_A->Off_Target Solubility Poor solubility / Micelle formation Leucettamol_A->Solubility Degradation_Product Degradation Product Degradation_Product->Interference Altered_Activity Altered biological activity Degradation_Product->Altered_Activity Assay_System Biological Assay System Interference->Assay_System Off_Target->Interference Solubility->Interference Altered_Activity->Interference

Caption: Logical relationships of potential interference.

References

Technical Support Center: Cell Viability Assay Optimization with Leucettamol A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing cell viability assays with Leucettamol A. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a marine-derived sphingolipid-like compound isolated from the sponge Leucetta aff. microrhaphis. Its primary known mechanism of action is the inhibition of the Ubc13-Uev1A ubiquitin-conjugating enzyme complex. This inhibition leads to the upregulation of the tumor suppressor protein p53, suggesting its potential as an anti-cancer agent.[1][2] this compound has also been shown to modulate TRPA1 and TRPM8 channels.

Q2: Can this compound interfere with standard cell viability assays?

While direct interference studies with this compound are not widely published, its nature as a natural product and a sphingolipid suggests potential for interference with common assays. Natural products can sometimes interact with assay reagents, such as the tetrazolium salts in MTT or XTT assays, leading to false results.[3][4][5] It is crucial to include appropriate controls to test for such interactions.

Q3: Which cell viability assay is best suited for use with this compound?

The choice of assay depends on your specific experimental goals and cell type. It is generally recommended to use at least two different assays based on distinct principles to confirm your results. For example, you could pair a metabolic assay (like MTT or resazurin) with a cytotoxicity assay that measures membrane integrity (like LDH release) or an ATP-based assay (like CellTiter-Glo) that reflects the number of viable cells.[6][7]

Q4: I am observing a bell-shaped dose-response curve with this compound. What could be the cause?

Bell-shaped dose-response curves can sometimes be observed with natural products and may be due to compound precipitation at higher concentrations, or complex biological effects.[8] Ensure that this compound is fully solubilized in your culture medium at all tested concentrations. A solubility test prior to the cell-based assay is recommended.

Q5: How does the p53-upregulating activity of this compound affect the interpretation of metabolic assays?

Since this compound upregulates p53, which can induce cell cycle arrest, this may lead to a decrease in metabolic activity without immediate cell death. Assays like MTT, which measure metabolic activity, might show a reduction in signal that reflects cytostatic effects rather than cytotoxicity. It is therefore important to complement these assays with methods that directly measure cell death or cell number.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High background absorbance/fluorescence in wells with this compound but no cells. This compound may be directly reducing the assay reagent (e.g., MTT, resazurin) or possess inherent fluorescent properties.Run a control plate with this compound in cell-free medium to quantify its direct effect on the assay reagents. Subtract this background from your experimental values.
Inconsistent results between replicate wells. Uneven cell seeding, pipetting errors, or precipitation of this compound at higher concentrations.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and check for precipitation of the compound in the stock solution and in the wells.
Low signal-to-noise ratio. Suboptimal cell number, insufficient incubation time with the assay reagent, or inappropriate wavelength settings.Optimize cell seeding density to ensure they are in the logarithmic growth phase. Perform a time-course experiment to determine the optimal incubation time for the assay reagent. Verify the filter or wavelength settings on your plate reader.
Discrepancy between MTT and ATP-based assay results. This compound might be affecting mitochondrial respiration without immediately depleting ATP levels, or vice-versa.This is why using assays with different endpoints is crucial. The discrepancy provides valuable information about the compound's mechanism (e.g., cytostatic vs. cytotoxic effects).

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium and add 100 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures ATP levels as an indicator of viable, metabolically active cells.[6][7][9][10]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Transfer the buffer to the substrate bottle and mix until the substrate is thoroughly dissolved.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Presentation

Table 1: Example IC50 Values for this compound

Cell LineAssay TypeIncubation Time (h)IC50 (µg/mL)Reference
Not SpecifiedELISA (Ubc13-Uev1A interaction)Not Specified50[1]
Further experimental data would be populated here as it becomes available.

Table 2: Recommended Optimization Parameters for Cell Viability Assays with this compound

ParameterMTT AssayCellTiter-Glo® Assay
Cell Seeding Density 1,000 - 100,000 cells/well (cell line dependent)500 - 50,000 cells/well (cell line dependent)
This compound Concentration Range 0.1 - 100 µg/mL (initial screen)0.1 - 100 µg/mL (initial screen)
Incubation Time with Compound 24, 48, 72 hours24, 48, 72 hours
Assay Reagent Incubation Time 2 - 4 hours10 minutes
Wavelength/Signal 570 nm AbsorbanceLuminescence

Mandatory Visualizations

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed adhere Allow Cells to Adhere (Overnight) seed->adhere dilute Prepare Serial Dilutions of this compound treat Treat Cells with this compound dilute->treat incubate Incubate for Desired Time (e.g., 24, 48, 72h) treat->incubate add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent read Read Plate (Absorbance/Luminescence) incubate_reagent->read analyze Analyze Data (Normalize to Control) read->analyze plot Plot Dose-Response Curve analyze->plot ic50 Calculate IC50 plot->ic50

Caption: Experimental workflow for a cell viability assay with this compound.

G Leucettamol_A This compound Ubc13_Uev1A Ubc13-Uev1A Complex Leucettamol_A->Ubc13_Uev1A Inhibits MDM2 MDM2 (E3 Ligase) Ubc13_Uev1A->MDM2 p53 p53 MDM2->p53 Targets p53_Ub Ubiquitinated p53 MDM2->p53_Ub Ubiquitinates p53_upregulation p53 Upregulation Ub Ubiquitin Ub->MDM2 Proteasome Proteasome p53_Ub->Proteasome Degradation Degradation Proteasome->Degradation Cellular_Response Cellular Response (Cell Cycle Arrest, Apoptosis) p53_upregulation->Cellular_Response Leads to

Caption: this compound signaling pathway via inhibition of Ubc13-Uev1A.

References

addressing Leucettamol A precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the precipitation of Leucettamol A in aqueous solutions is not extensively available in public literature. The following troubleshooting guide and FAQs are based on general principles for addressing solubility challenges with sphingolipid-like molecules and other poorly soluble compounds. The experimental data presented is illustrative and not specific to this compound.

Troubleshooting Guide: Addressing Precipitation of this compound

This guide provides a systematic approach to diagnosing and resolving precipitation issues encountered during experiments with this compound.

Immediate Troubleshooting Steps

If you observe precipitation during or after the dissolution of this compound, consider the following immediate actions:

  • pH Adjustment: The solubility of compounds with ionizable groups, such as the amino groups in this compound, can be highly pH-dependent. Measure the pH of your solution and consider adjusting it. For basic groups, lowering the pH may increase solubility.

  • Temperature Control: Some compounds exhibit increased solubility at higher temperatures. Gentle warming of the solution may help redissolve the precipitate. However, be cautious of potential degradation at elevated temperatures. Conversely, some compounds can "salt out" at higher temperatures.[1]

  • Dilution: If the concentration of this compound is high, precipitation may occur due to exceeding its solubility limit. Try diluting the solution with the same buffer or solvent.

  • Vortexing/Sonication: Mechanical agitation can help to redissolve the precipitate, especially if it is freshly formed.

Systematic Troubleshooting Flowchart

For a more structured approach to resolving persistent precipitation, follow this workflow:

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Formulation Strategies cluster_3 Resolution start Precipitation Observed check_conc Is concentration too high? start->check_conc check_ph Is the pH optimal? check_conc->check_ph No protocol Optimize experimental protocol check_conc->protocol Yes check_temp Is temperature a factor? check_ph->check_temp No check_ph->protocol Yes cosolvent Add a co-solvent (e.g., DMSO, Ethanol) check_temp->cosolvent No check_temp->protocol Yes excipients Incorporate solubilizing excipients (e.g., cyclodextrins, surfactants) cosolvent->excipients If precipitation persists asd Prepare an Amorphous Solid Dispersion (ASD) excipients->asd For persistent issues asd->protocol end Precipitation Resolved protocol->end

Caption: Systematic workflow for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: At what concentration can I expect this compound to be soluble in a standard aqueous buffer (e.g., PBS pH 7.4)?

There is currently no published data on the aqueous solubility of this compound. As a sphingolipid-like molecule, it is predicted to have low aqueous solubility.[2] It is recommended to perform initial solubility testing starting from a low micromolar range.

Q2: How does pH affect the solubility of this compound?

This compound has two primary amino groups, which are basic.[2] Therefore, its solubility is expected to be pH-dependent. In acidic conditions (lower pH), these amino groups will be protonated, which generally increases the aqueous solubility of a compound. Conversely, at higher pH, the molecule will be less charged and likely less soluble.

Illustrative pH-Solubility Profile (Hypothetical Data)

pHHypothetical Solubility ((\mu)g/mL)
4.0150
5.085
6.020
7.0< 5
8.0< 1

Q3: Can I use organic co-solvents to dissolve this compound?

Yes, using a water-miscible organic co-solvent is a common strategy for dissolving poorly soluble compounds. Solvents such as dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF) are often used to prepare a concentrated stock solution, which can then be diluted into an aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.

Co-solvent Compatibility Table (General Guidance)

Co-solventTypical Stock ConcentrationMax. Final Concentration (Cell-based assays)Notes
DMSO10-50 mM< 0.5% (v/v)Can be toxic to some cell lines.
Ethanol10-50 mM< 1% (v/v)Can cause protein precipitation.
DMF10-50 mM< 0.5% (v/v)Use with caution due to toxicity.

Q4: What are some advanced formulation strategies if co-solvents are not sufficient?

For challenging solubility issues, more advanced formulation techniques can be employed. These are often necessary for in vivo applications.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix can prevent crystallization and enhance solubility.[3][4]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for lipophilic compounds.[5]

  • Cyclodextrins: These molecules can form inclusion complexes with the drug, increasing its apparent solubility.

Q5: How can I prepare a stock solution of this compound?

It is recommended to first attempt to dissolve this compound in a pure, anhydrous organic solvent like DMSO to prepare a high-concentration stock solution. This stock can then be serially diluted into your aqueous experimental medium. Always add the stock solution to the aqueous buffer slowly while vortexing to avoid immediate precipitation.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Orbital shaker/rotator

  • HPLC system with a suitable column and detector

Methodology:

  • Add an excess amount of solid this compound to a microcentrifuge tube containing a known volume of the aqueous buffer.

  • Tightly seal the tube and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Allow the suspension to equilibrate for 24-48 hours.

  • After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • The calculated concentration represents the equilibrium solubility.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an ASD of this compound to improve its dissolution characteristics.

Materials:

  • This compound

  • A suitable polymer (e.g., HPMCAS, PVP)

  • A common solvent for both the drug and polymer (e.g., methanol, acetone)

  • Rotary evaporator or vacuum oven

Methodology:

  • Dissolve a specific ratio of this compound and the chosen polymer in the common solvent. A typical starting drug loading is 10-20% (w/w).

  • Ensure both components are fully dissolved to form a clear solution.

  • Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • Further dry the resulting solid film under high vacuum for 24 hours to remove any residual solvent.

  • The resulting solid is the amorphous solid dispersion. Characterize it using techniques like DSC and PXRD to confirm its amorphous nature.

Signaling Pathway Context

This compound is reported to be an inhibitor of the Ubc13-Uev1A protein-protein interaction.[6] This interaction is a key step in the formation of lysine-63 linked ubiquitin chains, which are involved in various cellular signaling pathways, including NF-κB activation.

G cluster_0 Upstream Signal cluster_1 Ubiquitination Complex cluster_2 Inhibition cluster_3 Downstream Signaling signal Signal (e.g., IL-1, TNF-α) ubc13 Ubc13 signal->ubc13 uev1a Uev1A signal->uev1a complex Ubc13-Uev1A Complex ubc13->complex uev1a->complex k63 K63-linked Ubiquitination complex->k63 leucettamol This compound leucettamol->complex Inhibits nfkb NF-κB Activation k63->nfkb cellular Cellular Response nfkb->cellular

Caption: Inhibition of the Ubc13-Uev1A complex by this compound.

References

Validation & Comparative

A Comparative Analysis of Leucettamol A and Other Known TRPM8 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of Leucettamol A, a marine-derived sphingoid, with other well-characterized antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery and advancement of novel TRPM8 modulators.

Introduction to TRPM8 and its Antagonists

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures and cooling agents like menthol and icilin. Its involvement in pain pathways, particularly in conditions of cold allodynia and hyperalgesia, has made it a significant target for the development of new analgesic drugs. A variety of synthetic TRPM8 antagonists have been developed, with some advancing to clinical trials. This compound, isolated from the marine sponge Leucetta sp., represents a novel, natural product-based approach to TRPM8 inhibition.[1][2]

Quantitative Comparison of TRPM8 Antagonist Potency

The inhibitory potency of this compound against the icilin-induced activation of human TRPM8 is presented alongside data for several known synthetic TRPM8 antagonists. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.

CompoundChemical ClassTarget SpeciesAgonistIC50 (nM)Reference(s)
This compound SphingoidHumanIcilin6,500 ± 300[2]
AMG 333 BiarylmethanamineHuman / RatNot Specified13 (human), 20 (rat)
PF-05105679 Quinoline derivativeHumanNot Specified103
AMTB Benzoic acid amideHumanIcilin / Menthol~448-590
BCTC PiperazinecarboxamideRatNot Specified800 ± 1000
Capsazepine Vanilloid analogNot SpecifiedNot Specified18,000 ± 1000

Experimental Protocols

A consistent and reproducible methodology is critical for the accurate comparison of antagonist potency. The following protocols are representative of the key experiments cited in this guide.

Calcium Influx Assay for TRPM8 Antagonist Potency

This assay is a common method to determine the inhibitory effect of a compound on TRPM8 channel activation.

  • Cell Culture: Human Embryonic Kidney 293 (HEK-293) cells stably transfected with the human recombinant TRPM8 channel are cultured in appropriate media and conditions.

  • Cell Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the experiment, the growth medium is replaced with a buffer solution (e.g., Hank's Balanced Salt Solution) containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells are incubated to allow for dye loading.

  • Compound Incubation: The test compound (e.g., this compound) is added to the wells at various concentrations. The plates are incubated for a specified period (e.g., 5 minutes) to allow the compound to interact with the TRPM8 channels.[2]

  • Agonist Stimulation: A known TRPM8 agonist, such as icilin (e.g., at a final concentration of 0.25 μM), is added to the wells to stimulate calcium influx through the TRPM8 channels.[2]

  • Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis: The fluorescence data is normalized to the response of the agonist alone. The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist-induced calcium influx, is calculated by fitting the concentration-response data to a sigmoidal curve.

Whole-Cell Patch Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity and can be used to confirm the findings from calcium influx assays.

  • Cell Preparation: HEK-293 cells expressing the TRPM8 channel are prepared on coverslips.

  • Recording Setup: A glass micropipette filled with an intracellular solution is brought into contact with a single cell to form a high-resistance seal (gigaohm seal). The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of the total current flowing across the cell membrane.

  • Compound and Agonist Application: The TRPM8 antagonist is applied to the cell via the extracellular solution. Subsequently, a TRPM8 agonist (e.g., menthol or cold stimulus) is applied to activate the channels.

  • Data Acquisition: The electrical currents flowing through the TRPM8 channels are recorded using an amplifier.

  • Data Analysis: The magnitude of the current inhibition by the antagonist is measured, and concentration-response curves are generated to determine the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the TRPM8 signaling pathway and the general workflow for evaluating TRPM8 antagonists.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_influx Ca²+ Influx TRPM8->Ca_influx Agonist Agonist (e.g., Icilin, Cold) Agonist->TRPM8 Activates Antagonist Antagonist (e.g., this compound) Antagonist->TRPM8 Inhibits Cellular_Response Cellular Response (e.g., Sensation of Cold, Pain Signal) Ca_influx->Cellular_Response

TRPM8 signaling pathway and points of intervention.

Experimental_Workflow start Start: Identify Potential TRPM8 Antagonist assay_prep Prepare TRPM8-expressing HEK-293 Cells start->assay_prep calcium_assay Perform Calcium Influx Assay assay_prep->calcium_assay data_analysis Analyze Data and Calculate IC50 calcium_assay->data_analysis patch_clamp Confirm with Whole-Cell Patch Clamp (Optional) data_analysis->patch_clamp for confirmation conclusion Conclusion: Determine Antagonist Potency data_analysis->conclusion patch_clamp->conclusion

General experimental workflow for TRPM8 antagonist evaluation.

Discussion

This compound presents a novel, naturally derived scaffold for the inhibition of TRPM8. With an IC50 of 6.5 µM, it is a moderately potent antagonist compared to some of the highly optimized synthetic compounds like AMG 333 (13 nM) and PF-05105679 (103 nM). However, its potency is comparable to or greater than other known TRPM8 modulators such as BCTC and Capsazepine, the latter of which also exhibits significant activity at the TRPV1 channel.

The unique sphingoid structure of this compound may offer a different mode of interaction with the TRPM8 channel compared to existing synthetic antagonists. This could provide a valuable new chemical starting point for the development of more selective and potent TRPM8 inhibitors. Further structure-activity relationship (SAR) studies on the this compound scaffold are warranted to explore its potential for optimization.

Conclusion

This compound is a significant discovery as one of the first natural product inhibitors of the TRPM8 channel. While its potency is moderate in comparison to some clinical and preclinical synthetic antagonists, its novel chemical structure holds promise for the development of a new class of TRPM8-targeted therapeutics. The data and protocols presented in this guide provide a foundation for further research and comparative studies in the field of TRPM8 pharmacology.

References

A Comparative Guide to Ubc13-Uev1A Inhibitors: Leucettamol A and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ubiquitin-conjugating enzyme complex Ubc13-Uev1A plays a pivotal role in cellular signaling pathways, particularly in the activation of NF-κB, a key regulator of inflammation, immunity, and cell survival.[1][2][3][4] This complex exclusively assembles lysine 63 (K63)-linked polyubiquitin chains, which act as a scaffold for downstream signaling proteins, in contrast to the degradative signal of K48-linked chains.[5] The critical role of Ubc13-Uev1A in these pathways has made it an attractive target for therapeutic intervention in a range of diseases, including cancer and inflammatory disorders.[6][7] This guide provides a comparative analysis of Leucettamol A and other notable Ubc13-Uev1A inhibitors, focusing on their efficacy, mechanisms of action, and the experimental data supporting their characterization.

Quantitative Comparison of Ubc13-Uev1A Inhibitors

The following table summarizes the key quantitative data for this compound, NSC697923, and ML307, three inhibitors of the Ubc13-Uev1A complex.

InhibitorSource/TypeTarget InteractionIC50Assay Method
This compound Marine Sponge (Leucetta microrhaphis)Inhibits Ubc13-Uev1A protein-protein interaction~110 µM (50 µg/mL)ELISA[4][8]
Hydrogenated this compound Semi-synthetic derivativeInhibits Ubc13-Uev1A protein-protein interaction~8 µM (4 µg/mL)ELISA[8]
NSC697923 Small MoleculeCovalently modifies the active site cysteine of Ubc13, blocking Ubc13-ubiquitin thioester conjugate formation.[1][9]Not explicitly defined in search results, but effective in cell-based assays at 1-2 µM.[10]In vitro ubiquitination assay[3]
ML307 Small MoleculeInhibits Ubc13 enzymatic activity781 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[4]

Signaling Pathway and Experimental Workflow Visualizations

To better understand the context of Ubc13-Uev1A inhibition, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow for inhibitor screening.

Ubc13_Uev1A_NFkB_Pathway cluster_receptor Cell Surface Receptor Activation (e.g., TNFR, IL-1R) cluster_ubiquitination K63-linked Polyubiquitination cluster_downstream Downstream Signaling Cascade cluster_nucleus Nuclear Translocation and Gene Expression Receptor Receptor TRAF TRAF E3 Ligase Receptor->TRAF Recruitment Ubc13_Uev1A Ubc13-Uev1A TRAF->Ubc13_Uev1A Activation TAK1 TAK1 Complex TRAF->TAK1 Recruitment & Activation Ubc13_Uev1A->TRAF K63-polyubiquitination Ub Ubiquitin Ub->Ubc13_Uev1A IKK IKK Complex TAK1->IKK Phosphorylation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB_degraded Degraded IκB IkB->IkB_degraded Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Gene Target Gene Expression (Inflammation, Survival) NFkB_nucleus->Gene Transcription Inhibitor This compound / NSC697923 / ML307 Inhibitor->Ubc13_Uev1A Inhibition

Caption: Ubc13-Uev1A role in NF-κB signaling.

Inhibitor_Screening_Workflow cluster_preparation Assay Preparation cluster_assay High-Throughput Screening cluster_analysis Data Analysis and Validation Compound_Library Compound Library Assay_Plate Multi-well Assay Plate Compound_Library->Assay_Plate Reagents Purified Proteins (E1, Ubc13, Uev1A, Ubiquitin) & Detection Reagents Reagents->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection Signal Detection (e.g., Absorbance, Fluorescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis Hit_Validation Hit Validation (Secondary Assays) Data_Analysis->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization

Caption: General workflow for Ubc13-Uev1A inhibitor screening.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison of this compound, NSC697923, and ML307.

This compound: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on the methodology referenced for the initial characterization of this compound's inhibitory activity on the Ubc13-Uev1A interaction.[4][8]

Objective: To quantify the inhibition of the protein-protein interaction between Ubc13 and Uev1A by this compound.

Materials:

  • Purified recombinant Ubc13 protein

  • Purified recombinant FLAG-tagged Uev1A protein

  • 96-well microtiter plates

  • Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)

  • Primary antibody: Anti-FLAG antibody

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • This compound (and hydrogenated derivative) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Coating: Coat the wells of a 96-well plate with Ubc13 protein (e.g., 1 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the wells three times with Wash Buffer.

  • Blocking: Block non-specific binding sites by incubating with Blocking Buffer for 1-2 hours at room temperature.

  • Washing: Wash the wells three times with Wash Buffer.

  • Inhibitor and Protein Incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • In the coated and blocked wells, add a mixture of FLAG-Uev1A (e.g., 0.5 µg/mL) and the various concentrations of this compound. Include a control with no inhibitor.

    • Incubate for 1-2 hours at room temperature to allow for the interaction and potential inhibition.

  • Washing: Wash the wells three times with Wash Buffer to remove unbound proteins and inhibitor.

  • Primary Antibody Incubation: Add the anti-FLAG primary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the wells three times with Wash Buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the wells five times with Wash Buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stop Reaction: Stop the reaction by adding Stop Solution, which will turn the color to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the amount of bound FLAG-Uev1A. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

NSC697923: In Vitro Ubiquitination Assay

This representative protocol is for assessing the inhibitory effect of NSC697923 on the formation of K63-linked polyubiquitin chains by the Ubc13-Uev1A complex.

Objective: To determine if NSC697923 inhibits the E2 activity of the Ubc13-Uev1A complex.

Materials:

  • Human recombinant E1 enzyme

  • Human recombinant Ubc13

  • Human recombinant Uev1A

  • Human recombinant ubiquitin

  • 10x Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂)

  • ATP solution (e.g., 20 mM)

  • NSC697923 dissolved in DMSO

  • SDS-PAGE sample buffer (non-reducing and reducing)

  • Anti-ubiquitin antibody for Western blotting

Procedure:

  • Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice. For a 20 µL reaction, the final concentrations might be:

    • E1 enzyme: 50 nM

    • Ubc13: 200 nM

    • Uev1A: 200 nM

    • Ubiquitin: 10 µM

    • ATP: 2 mM

    • Varying concentrations of NSC697923 (with a DMSO-only control).

  • Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer. To detect the Ubc13~Ub thioester intermediate, use non-reducing sample buffer. To visualize polyubiquitin chain formation, use reducing sample buffer.

  • Electrophoresis and Western Blotting:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with an anti-ubiquitin antibody to visualize the formation of polyubiquitin chains.

  • Data Analysis: A decrease in the high molecular weight smear of polyubiquitin chains in the presence of NSC697923 indicates inhibition. For thioester analysis, a decrease in the Ubc13~Ub band indicates inhibition of this step.

ML307: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol is based on the established high-throughput screening assay for Ubc13 inhibitors and is applicable to the characterization of ML307.[10][11]

Objective: To measure the inhibition of Ubc13-Uev1A-catalyzed polyubiquitin chain formation in a homogenous assay format.

Materials:

  • Human recombinant E1 enzyme

  • Human recombinant Ubc13-Uev1A complex

  • Terbium-labeled Ubiquitin (Tb-Ub, donor)

  • Fluorescein-labeled Ubiquitin (Fl-Ub, acceptor)

  • Reaction Buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • ML307 dissolved in DMSO

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare a reaction mix containing E1, Ubc13-Uev1A, Tb-Ub, and Fl-Ub in the reaction buffer.

  • Compound Dispensing: Dispense varying concentrations of ML307 into the wells of the 384-well plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Reaction Initiation: Add the reaction mix to the wells containing the inhibitor.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~490 nm (for Terbium) and ~520 nm (for Fluorescein). The signal is typically expressed as the ratio of the acceptor to donor fluorescence.

  • Data Analysis: The formation of mixed Tb-Ub and Fl-Ub chains brings the donor and acceptor into proximity, resulting in a high TR-FRET signal. Inhibition by ML307 will lead to a decrease in this signal. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

This compound, as one of the first identified natural product inhibitors of the Ubc13-Uev1A interaction, has paved the way for the development of more potent and specific inhibitors. While its initial potency is modest, its hydrogenated derivative shows significant improvement. Synthetic small molecules like NSC697923 and ML307 offer distinct mechanisms of action and higher potencies, with ML307 demonstrating sub-micromolar efficacy. The choice of inhibitor for research purposes will depend on the specific application, whether it requires a reversible protein-protein interaction inhibitor like this compound or a covalent or highly potent enzymatic inhibitor like NSC697923 or ML307. The detailed experimental protocols provided herein offer a foundation for the continued investigation and comparison of these and future Ubc13-Uev1A inhibitors.

References

Validating the Anticancer Effects of Leucettamol A In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo anticancer effects of Leucettamol A, a marine sponge-derived compound. Due to the current lack of published in vivo data for this compound, this document outlines a proposed experimental strategy, comparing it with a well-established p53-activating agent, Nutlin-3a. The experimental protocols and data presentation formats are designed to provide a robust preclinical evaluation of this compound's therapeutic potential.

Introduction to this compound and Its Proposed Mechanism of Action

This compound was identified as an inhibitor of the interaction between the ubiquitin-conjugating enzyme Ubc13 and Uev1A.[1][2] This enzyme complex is a key player in the ubiquitin-proteasome system, which regulates numerous cellular processes, including cell cycle and apoptosis. The inhibition of the Ubc13-Uev1A complex is presumed to lead to the upregulation of the tumor suppressor protein p53, a critical regulator of cell growth and death.[1] This guide outlines a series of in vivo experiments designed to test this hypothesis and evaluate the anticancer efficacy of this compound.

Comparative Agent: Nutlin-3a

For a comprehensive evaluation, the in vivo anticancer effects of this compound will be compared to Nutlin-3a. Nutlin-3a is a well-characterized small molecule inhibitor of the MDM2-p53 interaction.[3][4] By preventing MDM2-mediated degradation of p53, Nutlin-3a effectively activates the p53 pathway in cancer cells with wild-type p53, leading to cell cycle arrest and apoptosis.[3] Its established in vivo activity makes it an excellent benchmark for assessing a novel p53-activating agent like this compound.

Proposed In Vivo Validation Study

Animal Model

A subcutaneous xenograft model using immunodeficient mice (e.g., NOD-SCID or athymic nude mice) is proposed. Human colorectal cancer cell lines with wild-type p53, such as HCT116, will be utilized. These cells are suitable for evaluating p53-dependent anticancer effects.

Experimental Groups
GroupTreatmentDoseRoute of AdministrationFrequency
1Vehicle Control-Oral GavageDaily
2This compoundLow Dose (e.g., 25 mg/kg)Oral GavageDaily
3This compoundHigh Dose (e.g., 100 mg/kg)Oral GavageDaily
4Nutlin-3a50 mg/kgOral GavageDaily

Note: The proposed doses for this compound are hypothetical and would need to be determined through maximum tolerated dose (MTD) studies. The Nutlin-3a dose is based on previously reported in vivo studies.[5][6]

Experimental Workflow

experimental_workflow cluster_setup Phase 1: Tumor Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis cell_culture HCT116 Cell Culture injection Subcutaneous Injection (5 x 10^6 cells/mouse) cell_culture->injection tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) injection->tumor_growth randomization Randomization into Treatment Groups (n=10/group) tumor_growth->randomization treatment Daily Treatment Administration (21 days) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia metastasis_assessment Metastasis Assessment (Bioluminescence Imaging) euthanasia->metastasis_assessment tumor_analysis Tumor Weight & Immunohistochemistry (p53, Ki-67, Caspase-3) euthanasia->tumor_analysis

Caption: Proposed experimental workflow for in vivo validation.

Detailed Experimental Protocols

Cell Culture and Tumor Cell Implantation

HCT116 cells expressing luciferase will be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For tumor implantation, 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel will be injected subcutaneously into the right flank of each mouse.

Treatment Administration

This compound and Nutlin-3a will be formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water) for oral gavage. Treatments will be administered daily for 21 consecutive days once tumors reach an average volume of 100-150 mm³.

Tumor Growth and Body Weight Monitoring

Tumor dimensions will be measured 2-3 times per week using digital calipers. Tumor volume will be calculated using the formula: Volume = (Length x Width²) / 2 .[7] Body weight will be monitored as an indicator of treatment toxicity.

Metastasis Assessment

Metastasis will be assessed weekly using an in vivo bioluminescence imaging system (e.g., IVIS Spectrum). Mice will be anesthetized and injected intraperitoneally with D-luciferin (150 mg/kg). Bioluminescence images will be acquired 10-15 minutes post-injection.

Endpoint Analysis

At the end of the treatment period, mice will be euthanized, and tumors will be excised and weighed. A portion of the tumor tissue will be fixed in 10% neutral buffered formalin for immunohistochemical (IHC) analysis, and the remainder will be snap-frozen for western blot analysis. Lungs and livers will be harvested and imaged ex vivo for bioluminescence to detect metastatic foci.

Data Presentation

Table 1: Tumor Growth Inhibition
Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control0
This compound (Low Dose)
This compound (High Dose)
Nutlin-3a
Table 2: Endpoint Tumor Weight
Treatment GroupMean Tumor Weight at Day 21 (g) ± SEM
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Nutlin-3a
Table 3: Immunohistochemical Analysis
Treatment Groupp53 Expression (% positive cells)Ki-67 Proliferation Index (%)Cleaved Caspase-3 (% positive cells)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Nutlin-3a

Proposed Signaling Pathway of this compound

signaling_pathway cluster_inhibition This compound Action cluster_ubiquitination Ubiquitination Machinery cluster_p53_regulation p53 Regulation and Function Leucettamol_A This compound Ubc13_Uev1A Ubc13-Uev1A Complex Leucettamol_A->Ubc13_Uev1A Inhibits MDM2 MDM2 (E3 Ligase) Ubc13_Uev1A->MDM2 Modulates Activity (?) p53 p53 MDM2->p53 Promotes Degradation p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

The proposed mechanism suggests that by inhibiting the Ubc13-Uev1A complex, this compound may indirectly affect the activity of E3 ligases like MDM2 that are responsible for p53 degradation. This leads to p53 accumulation and the activation of its downstream targets, p21 and Bax, resulting in cell cycle arrest and apoptosis. This pathway requires experimental validation.

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for the in vivo validation of this compound's anticancer effects. By employing a robust xenograft model, standardized experimental protocols, and a direct comparison with the established p53 activator Nutlin-3a, the proposed study would generate the necessary data to ascertain the therapeutic potential of this compound. The successful completion of these experiments would provide a strong foundation for further preclinical and potential clinical development of this novel marine-derived compound.

References

Leucettamol A and TRP Channels: A Comparative Analysis of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known interactions of Leucettamol A, a marine-derived bifunctionalized sphingoid, with various Transient Receptor Potential (TRP) channels. The data presented herein is compiled from peer-reviewed literature to offer an objective overview of this compound's activity, aiding in the assessment of its potential as a pharmacological tool or therapeutic lead.

This compound has been identified as a modulator of specific TRP channels, primarily showing activity as a potent activator of TRPA1 and an inhibitor of TRPM8.[1][2] Its effects on other TRP channels, however, remain largely uninvestigated in publicly available research. This guide summarizes the existing quantitative data, details the experimental methodologies used for these assessments, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Analysis of this compound Activity on TRP Channels

The following table summarizes the known quantitative data for this compound's interaction with TRP channels. The primary focus of existing research has been on TRPA1, TRPM8, and TRPV1.

TRP ChannelSpeciesAssay TypeEffectPotency (EC₅₀/IC₅₀)Efficacy (% of control)Reference
TRPA1 RatCalcium Influx (HEK-293 cells)Agonist / Activator3.7 ± 1.7 µM101.9 ± 12.4% (of AITC response)[3]
TRPM8 RatCalcium Influx (HEK-293 cells)Inhibitor (of icilin-induced activation)4.7 ± 0.2 µMNot Reported[1][4]
TRPV1 HumanCalcium Influx (HEK-293 cells)Inactive> 10 µMNot significant[1][2]
TRPV2-V4, TRPC, other TRPM Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

AITC: Allyl isothiocyanate, a known TRPA1 agonist. Data for TRP channels not listed is currently unavailable in published literature.

Experimental Protocols

The data presented above was primarily generated using intracellular calcium imaging assays in HEK-293 cells stably expressing the TRP channel of interest. Below are detailed methodologies representative of those used in the cited studies.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used due to their robust growth and high transfection efficiency.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are kept in a humidified incubator at 37°C with 5% CO₂.

  • Transfection: For transient or stable expression of the desired TRP channel (e.g., rat TRPA1, human TRPV1, or rat TRPM8), cells are transfected using lipid-based transfection reagents like Lipofectamine 2000. Cells are typically seeded in multi-well plates and transfected at 50-70% confluency. Assays are performed 24-48 hours post-transfection.

Intracellular Calcium Imaging Assay

This fluorometric method measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of TRP channel activation.

  • Fluorescent Dye Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM. Cells are incubated with the dye in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C. After incubation, cells are washed to remove excess dye.

  • Compound Application: this compound and control compounds (agonists or antagonists) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final concentration in the assay buffer. The baseline fluorescence is recorded before the addition of the compounds.

  • Data Acquisition: Changes in fluorescence intensity are monitored over time using a fluorescence plate reader or a microscope equipped with a calcium imaging system. For activators like this compound on TRPA1, the increase in fluorescence upon compound addition is measured. For inhibitors, the cells are pre-incubated with this compound before the addition of a known channel agonist (e.g., icilin for TRPM8), and the reduction in the agonist-induced fluorescence signal is quantified.

  • Data Analysis: The change in fluorescence is typically expressed as a percentage of the response to a positive control agonist or as a percentage of inhibition. Dose-response curves are generated to calculate EC₅₀ or IC₅₀ values.

Patch-Clamp Electrophysiology (General Protocol)

While not explicitly detailed for this compound in the primary literature, patch-clamp electrophysiology is the gold standard for characterizing ion channel modulators.

  • Cell Preparation: Transfected HEK-293 cells are plated on glass coverslips for recording.

  • Recording Configuration: Whole-cell patch-clamp configuration is typically used to record the total ionic current passing through the cell membrane.

  • Solutions: The extracellular solution contains physiological concentrations of ions, while the intracellular solution in the patch pipette is designed to mimic the cell's cytoplasm.

  • Data Acquisition: A patch-clamp amplifier and digitizer are used to clamp the cell membrane at a specific holding potential and record the currents elicited by voltage steps or the application of compounds. The effect of this compound would be determined by applying it to the extracellular solution and measuring the change in current.

  • Data Analysis: The current amplitude and kinetics are analyzed to determine the modulatory effect of the compound.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathways of TRPA1 and TRPM8, and a typical experimental workflow for assessing compound activity.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Leucettamol_A This compound TRPA1 TRPA1 Channel Leucettamol_A->TRPA1 Activates AITC AITC AITC->TRPA1 Activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Depolarization Membrane Depolarization TRPA1->Depolarization Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release AP Action Potential (in neurons) Depolarization->AP

Figure 1. Simplified TRPA1 activation pathway by this compound.

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Icilin Icilin TRPM8 TRPM8 Channel Icilin->TRPM8 Activates Leucettamol_A This compound Leucettamol_A->TRPM8 Inhibits Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Blocked Cellular_Response Cellular Response (e.g., cold sensation) Ca_influx->Cellular_Response

Figure 2. this compound's inhibitory effect on TRPM8 activation.

Experimental_Workflow start Start cell_culture HEK-293 Cell Culture start->cell_culture transfection Transfect with TRP Channel Plasmid cell_culture->transfection dye_loading Load with Ca²⁺ Fluorescent Dye transfection->dye_loading pre_incubation Pre-incubate with This compound (for inhibition) dye_loading->pre_incubation Inhibitor Protocol compound_addition Add this compound (for activation) or Agonist (for inhibition) dye_loading->compound_addition Agonist Protocol pre_incubation->compound_addition data_acquisition Measure Fluorescence Change (Plate Reader / Microscope) compound_addition->data_acquisition data_analysis Data Analysis (Dose-Response, EC₅₀/IC₅₀) data_acquisition->data_analysis end End data_analysis->end

Figure 3. General workflow for calcium imaging-based TRP channel assays.

Conclusion and Future Directions

The available evidence robustly demonstrates that this compound is a dual modulator of TRP channels, acting as a TRPA1 agonist and a TRPM8 antagonist.[1] It exhibits minimal to no activity on TRPV1 channels.[2] This profile makes this compound a valuable pharmacological tool for studying the roles of TRPA1 and TRPM8 in sensory biology and disease.

However, a significant knowledge gap exists regarding the selectivity of this compound across the broader TRP channel family. To fully understand its potential and off-target effects, future studies should involve screening this compound against a comprehensive panel of TRP channels, including members of the TRPV, TRPC, and other TRPM subfamilies. Such studies would be invaluable for the drug development community and for researchers utilizing this compound as a chemical probe.

References

Validating the Effect of Leucettamol A on the p53 Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Leucettamol A with other known modulators of the p53 pathway. The objective is to evaluate the potential of this compound as a therapeutic agent by examining its mechanism of action and effects on the p53 signaling cascade, benchmarked against established alternatives. Experimental data is presented to support these comparisons, and detailed protocols for key validation assays are provided.

Introduction to p53 Pathway Modulation

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." In response to cellular stress, such as DNA damage, p53 can halt the cell cycle to allow for repair or induce programmed cell death (apoptosis) if the damage is irreparable. Many cancers exhibit mutations in the TP53 gene or dysregulation of the p53 pathway, making it a prime target for therapeutic intervention. Molecules that can restore or enhance p53 function are of significant interest in oncology drug development.

This compound, a marine sponge-derived compound, has been identified as a potential modulator of the p53 pathway.[1] This guide will compare its effects with three other well-studied compounds: Nutlin-3a, APR-246 (eprenetapopt), and Quercetin.

Mechanism of Action and Comparative Efficacy

The primary mechanism of action of this compound and its comparators on the p53 pathway differ significantly, leading to varied downstream effects.

This compound acts as an inhibitor of the interaction between the ubiquitin-conjugating enzyme Ubc13 and Uev1A.[1][2] This interaction is crucial for the formation of lysine 63-linked polyubiquitin chains, which are involved in various signaling pathways, including the regulation of p53 activity. Inhibition of the Ubc13-Uev1A complex is presumed to lead to an upregulation of p53's tumor suppressor activity.[1]

Nutlin-3a is a potent and selective inhibitor of the MDM2-p53 interaction.[3] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By blocking this interaction, Nutlin-3a stabilizes p53, leading to its accumulation and the activation of downstream target genes involved in cell cycle arrest and apoptosis.[3][4]

APR-246 (eprenetapopt) is a small molecule that can restore the wild-type conformation and function to mutant p53 proteins.[5] It is a prodrug that converts to the active compound methylene quinuclidinone (MQ), which covalently modifies cysteine residues in mutant p53, leading to its refolding and reactivation.[5] APR-246 has also been shown to exert p53-independent effects through the induction of oxidative stress.[6][7]

Quercetin , a natural flavonoid, has been shown to modulate the p53 pathway through various mechanisms. It can induce the expression of p53 and promote apoptosis in a p53-dependent manner.[8][9] In some cancer cell lines with mutant p53, quercetin has been observed to down-regulate the expression of the mutant protein.[10] It can also induce cancer cell death through p53-independent pathways.[11]

Data Presentation: Quantitative Comparison of p53 Pathway Modulators

The following tables summarize the quantitative data available for this compound and its comparators. It is important to note that these data are derived from different studies and experimental conditions, and direct comparisons should be made with caution.

CompoundTargetAssayCell LineIC50 / EC50Source
This compound Ubc13-Uev1A InteractionELISA-50 µg/mL (~106 µM)[1][2]
Nutlin-3a MDM2-p53 Interaction-Various cancer cell linesVaries (typically low µM range)[3]
APR-246 Mutant p53Cell Viability AssayVarious breast cancer cell linesVaries (e.g., 25-50 µM)[6][12]
Quercetin Multiple (including p53 pathway)Cell Proliferation AssayMDA-MB468 (breast cancer)7 µg/mL (~23 µM)[10]
CompoundCell Linep53 Target GeneFold Induction (mRNA)Treatment ConditionsSource
APR-246 BT549 (mutant p53)CDKN1A (p21)~2.525 µM for 12h[6][12]
14-3-3σ~2.025 µM for 12h[6][12]
BBC3 (PUMA)~3.050 µM for 12h[6][12]
PMAIP1 (NOXA)~2.550 µM for 12h[6][12]
Quercetin HT-29 (mutant p53)TP53+ (upregulated)160.63 µM[13]
CDKN1A (p21)+ (upregulated)160.63 µM[13]
BAX+ (upregulated)160.63 µM[13]
Nutlin-3a RG7112 (derivative) in liposarcomap534.86Day 8 of treatment[3]
p213.48Day 8 of treatment[3]
MDM23.03Day 8 of treatment[3]
CompoundCell LineEffectQuantitative MeasureTreatment ConditionsSource
Quercetin HepG2 (liver cancer)Apoptosis29.9% of cells30 µM[8]
p53 protein expression3.0-fold increase30 µM[8]
Nutlin-3a Hodgkin Lymphoma cells (wt-p53)ApoptosisUp to 65% cell deathConcentration-dependent[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's effect on the p53 pathway.

Ubc13-Uev1A Interaction Assay (ELISA-based)

This protocol is a generalized procedure based on standard ELISA principles for detecting protein-protein interactions.

Materials:

  • Recombinant human Ubc13 protein

  • Recombinant human FLAG-tagged Uev1A protein

  • High-binding 96-well ELISA plates

  • Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

  • This compound and control compounds

  • Anti-FLAG primary antibody (e.g., mouse anti-FLAG)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB substrate solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with recombinant Ubc13 (e.g., 1 µg/mL in Coating Buffer) overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block non-specific binding sites by incubating with Blocking Buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Compound Incubation: Add serial dilutions of this compound or control compounds to the wells, followed by the addition of FLAG-tagged Uev1A (e.g., 1 µg/mL). Incubate for 1-2 hours at room temperature to allow for the interaction to occur in the presence of the inhibitor.

  • Washing: Wash the plate five times with Wash Buffer.

  • Primary Antibody Incubation: Add the anti-FLAG primary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add TMB substrate solution and incubate in the dark until a blue color develops.

  • Stop Reaction: Add Stop Solution to quench the reaction, turning the color to yellow.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Western Blot for p53 and p21 Upregulation

Materials:

  • Cancer cell line of interest (e.g., with wild-type p53)

  • Cell culture medium and supplements

  • This compound, Nutlin-3a (positive control), and DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p53, anti-p21, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound, Nutlin-3a, or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the fold change in protein expression.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

Materials:

  • Cancer cell line of interest

  • This compound and control compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound or control compounds for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Mandatory Visualizations

p53_pathway_modulation cluster_leucettamol_a This compound cluster_nutlin_3a Nutlin-3a cluster_apr_246 APR-246 cluster_quercetin Quercetin Leucettamol_A This compound Ubc13_Uev1A Ubc13-Uev1A Complex Leucettamol_A->Ubc13_Uev1A p53_activation_L p53 Activation Ubc13_Uev1A->p53_activation_L Inhibition of p53 suppression Nutlin_3a Nutlin-3a MDM2 MDM2 Nutlin_3a->MDM2 p53_N p53 MDM2->p53_N p53_degradation_N p53 Degradation p53_N->p53_degradation_N p53_activation_N p53 Activation p53_N->p53_activation_N APR_246 APR-246 mutant_p53 Mutant p53 APR_246->mutant_p53 restored_p53 Restored p53 mutant_p53->restored_p53 Refolding Quercetin Quercetin p53_pathway_Q p53 Pathway Quercetin->p53_pathway_Q apoptosis_Q Apoptosis p53_pathway_Q->apoptosis_Q

Caption: Mechanisms of p53 pathway modulation.

experimental_workflow cluster_western_blot Western Blot Workflow cluster_apoptosis_assay Apoptosis Assay Workflow start_wb Cell Treatment lysis Cell Lysis & Protein Quantification start_wb->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end_wb Data Analysis detection->end_wb start_aa Cell Treatment harvesting Cell Harvesting & Washing start_aa->harvesting staining Annexin V/PI Staining harvesting->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry end_aa Data Interpretation flow_cytometry->end_aa

Caption: Key experimental workflows.

References

Confirming Cellular Target Engagement of Leucettamol A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Leucettamol A's engagement with its potential cellular targets, the ubiquitin-conjugating enzyme Ubc13 and the transient receptor potential channels TRPA1 and TRPM8. We present available quantitative data, detailed experimental protocols for target engagement confirmation, and signaling pathway diagrams to facilitate further research and drug development efforts.

This compound: A Molecule with Dual Activities

This compound, a natural product isolated from a marine sponge, has demonstrated intriguing biological activities, positioning it as a molecule of interest for therapeutic development. It has been identified as an inhibitor of the Ubc13-Uev1A protein-protein interaction, a key component of the NF-κB signaling pathway, and as a modulator of TRPA1 and TRPM8 ion channels, which are involved in pain and inflammation. This dual activity profile presents both opportunities and challenges for its development as a targeted therapeutic.

Comparison of this compound with Alternative Ubc13 Inhibitors

Confirming that a molecule interacts with its intended target within a cell is a critical step in drug development. While direct cellular target engagement data for this compound is limited in publicly available literature, we can compare its in vitro activity with other known Ubc13 inhibitors for which cellular data has been published.

CompoundAssay TypeTargetIC50Cell-Based ActivityReference
This compound ELISA (in vitro)Ubc13-Uev1A interaction50 µg/mL (~106 µM)Not reported[1]
NSC697923 In vitro ubiquitination assayUbc13Not specifiedInhibits NF-κB activation and induces apoptosis in neuroblastoma cells (effective concentration ~2.5-5 µM)[2]
ML307 TR-FRET (in vitro)Ubc13781 nMNot reported[1]

Note: The provided IC50 values are from different assay formats and should not be directly compared for potency. This table highlights the need for direct comparative studies of these compounds in cellular target engagement assays.

Comparison of this compound with Alternative TRP Channel Modulators

This compound's modulation of TRPA1 and TRPM8 channels offers potential therapeutic applications in pain and inflammation. Below is a comparison of its activity with other known modulators of these channels.

CompoundTarget ChannelCellular AssayActivityEC50/IC50Reference
This compound TRPA1Calcium imaging in HEK293 cellsAgonist~2.6 µM (for a saturated analog)
A-967079 TRPA1Whole-cell patch clamp in CHO cellsAntagonist67 nM (human)[3]
This compound TRPM8Not specifiedAntagonistNot specified
BCTC TRPM8Not specifiedAntagonistNot specified

Note: The data for this compound's effect on TRPM8 is qualitative. Further quantitative cellular assays are required for a direct comparison with other modulators like BCTC.

Experimental Protocols for Target Engagement Confirmation

To definitively confirm the cellular target engagement of this compound, a combination of biophysical and cell-based assays is recommended.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[4][5][6][7][8][9][10][11]

Protocol for Ubc13 Target Engagement:

  • Cell Culture: Culture a human cell line known to express Ubc13 (e.g., HEK293T, neuroblastoma cell lines).

  • Compound Treatment: Treat cells with varying concentrations of this compound, NSC697923, or ML307 for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • Heat Shock: Heat the cell suspensions in a PCR plate using a thermal cycler across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Protein Quantification and Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Ubc13 by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble Ubc13 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol for TRPA1/TRPM8 Target Engagement (Membrane Proteins):

The CETSA protocol for membrane proteins requires slight modifications to ensure their solubilization after heat treatment.

  • Cell Culture: Use a cell line overexpressing the target TRP channel (e.g., HEK293-TRPA1 or HEK293-TRPM8).

  • Compound Treatment and Heat Shock: Follow steps 2 and 3 as described for Ubc13.

  • Cell Lysis and Solubilization: After heat shock, lyse the cells in a buffer containing a mild non-ionic detergent (e.g., digitonin or Triton X-100) to solubilize membrane proteins.

  • Separation and Detection: Proceed with steps 5-7 as described for Ubc13, using antibodies specific for TRPA1 or TRPM8.

Patch-Clamp Electrophysiology

This technique directly measures the effect of a compound on the ion channel's activity in live cells, providing functional evidence of target engagement.

Protocol for TRPA1/TRPM8 Modulation:

  • Cell Preparation: Plate HEK293 cells stably expressing the TRP channel of interest onto glass coverslips.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Prepare intracellular and extracellular recording solutions.

  • Whole-Cell Recording: Form a gigaseal between the patch pipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

  • Compound Application: Perfuse the cells with the extracellular solution containing the TRP channel agonist (e.g., AITC for TRPA1, menthol for TRPM8) to establish a baseline current. Then, co-perfuse with the agonist and varying concentrations of this compound or a known modulator (e.g., A-967079 for TRPA1, BCTC for TRPM8).

  • Data Acquisition and Analysis: Record the changes in ion channel currents. Plot the current inhibition or potentiation as a function of the compound concentration to determine the IC50 or EC50.

Calcium Imaging Assay

This high-throughput assay measures changes in intracellular calcium levels, an indicator of TRP channel activation.

Protocol for TRPA1/TRPM8 Modulation:

  • Cell Preparation: Seed HEK293 cells expressing the target TRP channel in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Use a fluorescence plate reader with an automated injection system to add the TRP channel agonist followed by this compound or a reference compound.

  • Fluorescence Measurement: Record the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence to determine the effect of the compound on channel activity and calculate EC50 or IC50 values.

Visualizing the Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Ubc13 Signaling Pathway Ubc13 Ubc13 TRAF6 TRAF6 Ubc13->TRAF6 K63-linked ubiquitination Uev1A Uev1A Uev1A->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NF_κB NF-κB IκBα->NF_κB releases Nucleus Nucleus NF_κB->Nucleus translocates to Gene_expression Gene Expression (Inflammation, Survival) Nucleus->Gene_expression regulates Leucettamol_A This compound Leucettamol_A->Ubc13 inhibits interaction with Uev1A

Caption: Ubc13-Uev1A signaling pathway and the inhibitory action of this compound.

G cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow start Start: Cells expressing target protein treat Treat with This compound or Vehicle start->treat heat Apply Temperature Gradient treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregates lyse->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect detect Detect Target Protein (Western Blot / ELISA) collect->detect analyze Analyze Data: Plot Melting Curve detect->analyze end End: Confirm Target Engagement analyze->end

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

G cluster_2 This compound vs. Alternatives: A Logical Comparison Leucettamol_A This compound Cellular_Target_Engagement Cellular Target Engagement Confirmation Leucettamol_A->Cellular_Target_Engagement Ubc13_Inhibitors Other Ubc13 Inhibitors (NSC697923, ML307) Ubc13_Inhibitors->Cellular_Target_Engagement TRP_Modulators Other TRP Modulators (A-967079, BCTC) TRP_Modulators->Cellular_Target_Engagement CETSA CETSA Cellular_Target_Engagement->CETSA Functional_Assays Functional Assays (Patch Clamp, Ca2+ Imaging) Cellular_Target_Engagement->Functional_Assays Comparative_Data Direct Comparative Cellular Data CETSA->Comparative_Data Functional_Assays->Comparative_Data

Caption: Logical relationship for comparing this compound with alternative compounds.

References

Leucettamol A: A Comparative Analysis of In Vitro Activity with an Absence of In Vivo Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leucettamol A, a marine-derived sphingoid, has demonstrated notable bioactivity in various in vitro assays, positioning it as a compound of interest for further investigation. This guide provides a comprehensive comparison of its known in vitro effects and highlights the current gap in in vivo experimental data.

Quantitative In Vitro Activity of this compound and Its Derivatives

This compound has been primarily investigated for its ability to inhibit the protein-protein interaction of the Ubc13-Uev1A complex and its modulatory effects on transient receptor potential (TRP) channels. The following table summarizes the key quantitative findings from published in vitro studies.

CompoundAssayTargetActivityIC50 / EC50Reference
This compound ELISAUbc13-Uev1A InteractionInhibition50 µg/mL[1]
Hydrogenated this compoundELISAUbc13-Uev1A InteractionInhibition4 µg/mL[1]
This compound tetraacetateELISAUbc13-Uev1A InteractionInhibitionInactive[1]
This compound Calcium Influx AssayTRPA1 ChannelActivation-[2]
This compound Calcium Influx AssayTRPM8 ChannelInhibition-[2]

In Vivo Studies: A Notable Absence of Data

A thorough review of the scientific literature reveals a conspicuous absence of in vivo studies for this compound. To date, no data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) or in vivo efficacy of this compound in animal models has been published. This lack of data is a significant gap in the preclinical development of this compound and underscores the need for future research to translate its in vitro potential to a physiological context.

Experimental Protocols

In Vitro Ubc13-Uev1A Interaction Inhibition Assay (ELISA-based)

This protocol describes a representative Enzyme-Linked Immunosorbent Assay (ELISA) to screen for inhibitors of the Ubc13-Uev1A protein-protein interaction.

Materials:

  • Recombinant His-tagged Ubc13 protein

  • Recombinant GST-tagged Uev1A protein

  • High-binding 96-well microtiter plates

  • Anti-GST antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • This compound and control compounds

Procedure:

  • Coating: Coat the wells of a 96-well plate with recombinant His-tagged Ubc13 (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Compound Incubation: Add serial dilutions of this compound or control compounds to the wells, followed by the addition of recombinant GST-Uev1A (e.g., 1 µg/mL). Incubate for 1-2 hours at room temperature to allow for the interaction to occur in the presence of the inhibitor.

  • Washing: Repeat the washing step.

  • Antibody Incubation: Add the anti-GST-HRP antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of Ubc13-Uev1A interaction.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

In Vitro TRP Channel Modulation Assay (Calcium Fluorometry)

This protocol outlines a general method for assessing the modulatory effects of this compound on TRPA1 and TRPM8 channels using a calcium-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably expressing the TRP channel of interest (e.g., TRPA1 or TRPM8)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • TRPA1 agonist (e.g., AITC) or TRPM8 agonist (e.g., menthol or icilin)

  • This compound and control compounds

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the target TRP channel into 96-well plates and grow to confluence.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to each well. Incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Compound Addition: Add this compound or control compounds at various concentrations to the wells.

  • Baseline Measurement: Measure the baseline fluorescence for a set period using the fluorescence plate reader.

  • Agonist Injection and Measurement: For antagonist assays, inject the TRP channel agonist into the wells and immediately begin measuring the fluorescence intensity over time. The change in fluorescence corresponds to the influx of calcium upon channel activation. For agonist assays, inject this compound and measure the fluorescence change.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. The effect of this compound is determined by comparing the ΔF in the presence and absence of the compound. For antagonists, the percent inhibition is calculated, and an IC50 value can be determined. For agonists, the percent activation relative to a known agonist can be calculated to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the hypothetical signaling pathway of this compound and a typical experimental workflow for its in vitro characterization.

Leucettamol_A_Signaling_Pathway Leucettamol_A This compound Ubc13_Uev1A Ubc13-Uev1A Complex Leucettamol_A->Ubc13_Uev1A Inhibits TRPA1 TRPA1 Channel Leucettamol_A->TRPA1 Activates TRPM8 TRPM8 Channel Leucettamol_A->TRPM8 Inhibits p53_degradation p53 Degradation Ubc13_Uev1A->p53_degradation Promotes p53_activity p53 Activity (Tumor Suppressor) p53_degradation->p53_activity Reduces Apoptosis Apoptosis p53_activity->Apoptosis Induces Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Leads to TRPM8->Ca_influx Blocks Cellular_Response Cellular Response (e.g., Nociception) Ca_influx->Cellular_Response

Caption: Hypothetical signaling pathways of this compound.

In_Vitro_Workflow cluster_ppi Protein-Protein Interaction Assay cluster_calcium Calcium Influx Assay ppi1 Immobilize Ubc13 ppi2 Add this compound & GST-Uev1A ppi1->ppi2 ppi3 Add Anti-GST-HRP ppi2->ppi3 ppi4 Add Substrate & Measure Signal ppi3->ppi4 ca1 Plate TRP-expressing Cells ca2 Load with Calcium Dye ca1->ca2 ca3 Add this compound ca2->ca3 ca4 Add Agonist & Measure Fluorescence ca3->ca4

Caption: Representative in vitro experimental workflows.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.